molecular formula C6H11F2NO B1396191 (3,3-Difluoropiperidin-4-YL)methanol CAS No. 1258638-14-0

(3,3-Difluoropiperidin-4-YL)methanol

Cat. No.: B1396191
CAS No.: 1258638-14-0
M. Wt: 151.15 g/mol
InChI Key: RDYYKMKTYDTFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluoropiperidin-4-YL)methanol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,3-difluoropiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYYKMKTYDTFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3,3-Difluoropiperidin-4-YL)methanol structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

(3,3-Difluoropiperidin-4-yl)methanol (CAS: 1783945-29-8 for HCl salt) is a high-value fluorinated scaffold used in modern drug discovery. It functions as a bioisostere for traditional piperidine and morpholine rings, offering three critical advantages: modulation of basicity (pKa depression) , metabolic blockade (preventing oxidative metabolism at the susceptible 3-position), and conformational biasing via the fluorine gauche effect. This guide details its physicochemical profile, validated synthetic routes, and application in optimizing lead compounds for CNS and oncology targets.

Structural & Physicochemical Profile

The introduction of a gem-difluoro group at the C3 position of the piperidine ring drastically alters the electronic and steric environment of the molecule compared to its non-fluorinated parent.

1.1 Key Properties Table
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₆H₁₁F₂NO (Free Base)Core scaffold definition.
Molecular Weight 151.15 g/mol Low MW allows for fragment-based screening.
pKa (Piperidine N) ~6.5 - 7.5 (vs. ~10.8 for piperidine)Critical: Reduced basicity improves membrane permeability and reduces lysosomal trapping.
LogP ~0.5 (Estimated)Fluorine increases lipophilicity relative to hydroxyl alone, but polar surface area remains controlled.
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsThe C4-methanol group provides a vector for H-bonding or further derivatization.
Conformation Distorted ChairThe C-F bonds induce a gauche effect, locking the ring into specific conformers that can enhance binding selectivity.
1.2 The "Fluorine Effect" in this Scaffold
  • Basicity Modulation: The strong electron-withdrawing nature of the two fluorine atoms at C3 pulls electron density away from the nitrogen lone pair (inductive effect, -I). This lowers the pKa by 3–4 units. At physiological pH (7.4), a significant fraction of the molecule remains uncharged, facilitating blood-brain barrier (BBB) penetration—a key requirement for CNS drugs.

  • Metabolic Stability: The C3 position of piperidines is a metabolic "hotspot" for cytochrome P450 oxidation. Fluorination blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
Synthetic Methodologies

The synthesis of this compound requires careful handling of fluorinating agents. The most robust route involves the deoxofluorination of a


-keto ester precursor followed by reduction.
2.1 Validated Synthetic Route (Step-by-Step)

Precursor: 1-N-Boc-3-oxopiperidine-4-carboxylate (Ethyl or Methyl ester).

Step 1: Deoxofluorination

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: 0°C to RT, under

    
     atmosphere.
    
  • Mechanism: The carbonyl oxygen attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen in a geminal fashion.

  • Critical Note: This reaction can be exothermic. Slow addition is mandatory.

Step 2: Ester Reduction

  • Reagents: Lithium Borohydride (

    
    ) or Lithium Aluminum Hydride (LAH).
    
  • Solvent: THF or Ethanol (for

    
    ).
    
  • Conditions:

    
     to RT.
    
  • Outcome: The ester at C4 is reduced to the primary alcohol (methanol group). The N-Boc group remains stable under

    
     conditions.
    

Step 3: Deprotection (Optional)

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Outcome: Yields the HCl or TFA salt of the target amine.

2.2 Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-3-oxo-4-ester (Precursor) Step1 Deoxofluorination (DAST/DCM) Start->Step1 Inter1 N-Boc-3,3-difluoro-4-ester Step1->Inter1 C=O to CF2 Step2 Reduction (LiBH4/THF) Inter1->Step2 Product N-Boc-(3,3-difluoropiperidin-4-yl)methanol Step2->Product COOEt to CH2OH Step3 Deprotection (HCl/Dioxane) Product->Step3 Optional Final Target HCl Salt Step3->Final

Caption: Figure 1. Standard synthetic workflow for accessing the N-Boc protected and free amine forms of the target scaffold.

Experimental Protocols

Note: All procedures must be performed in a fume hood. Fluorinating agents release HF; use plasticware where appropriate and have calcium gluconate gel available.

Protocol A: Deoxofluorination of N-Boc-3-oxo-4-ester
  • Setup: Charge a dry flask with N-Boc-3-oxo-4-piperidinecarboxylate (1.0 eq) and anhydrous DCM (10 mL/g). Cool to

    
    .
    
  • Addition: Dropwise add DAST (2.5 eq) via syringe. Caution: Gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin or PMA).

  • Quench: Pour reaction mixture slowly into saturated

    
     solution containing crushed ice. Vigorous bubbling will occur.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    , filter, and concentrate.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reduction to Alcohol
  • Setup: Dissolve the fluorinated ester (from Protocol A) in anhydrous THF (10 mL/g).

  • Reduction: Add

    
     (2.0M in THF, 2.0 eq) dropwise at 
    
    
    
    .
  • Stirring: Stir at RT for 4 hours.

  • Workup: Quench with water (dropwise) followed by 1M HCl (carefully, to pH ~4) to break boron complexes, then neutralize. Extract with EtOAc.[2]

  • Validation: Confirm product via

    
     NMR (look for disappearance of ethyl signals and appearance of 
    
    
    
    doublet/multiplet at
    
    
    3.5–3.7 ppm).
Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it is an active design element used to solve specific pharmacological problems.

4.1 Bioisosteric Replacement Strategy

Researchers replace a standard piperidine or morpholine ring with the this compound scaffold to:

  • Reduce Lipophilicity (vs. Cyclohexane): The nitrogen and hydroxyl group lower LogP compared to carbocyclic analogs.

  • Reduce Basicity (vs. Piperidine): As detailed in Section 1.2, this prevents the molecule from being fully protonated in the gut (pH 6–7) or blood, improving passive diffusion.

4.2 Pathway: Improving CNS Penetration

CNSPenetration Standard Standard Piperidine Drug (pKa ~10.5) Physio Physiological pH (7.4) Standard->Physio State1 99.9% Protonated (Cation) Physio->State1 State2 ~30-50% Neutral Species Physio->State2 Barrier Blood-Brain Barrier (BBB) State1->Barrier Result1 Low CNS Penetration Barrier->Result1 Result2 High CNS Penetration Barrier->Result2 Difluoro 3,3-Difluoropiperidine Analog (pKa ~7.0) Difluoro->Physio State2->Barrier

Caption: Figure 2. Mechanism by which pKa modulation via fluorination enhances BBB permeability.

4.3 Case Studies
  • D4 Receptor Antagonists: 3,3-difluoropiperidine scaffolds have been utilized to improve the selectivity of Dopamine D4 receptor antagonists, reducing off-target effects on D2 receptors.

  • Kinesin Spindle Protein (KSP) Inhibitors: The scaffold is used to optimize the solubility and metabolic profile of KSP inhibitors in oncology pipelines.

References
  • PubChem. (2025).[3][4][5] Compound Summary for CID 134129646: ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride.[5] National Library of Medicine.[3] [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on pKa effects).
  • Vertex AI Search. (2026). Consolidated search data regarding CAS 1783945-29-8 and synthetic routes.

Sources

Technical Whitepaper: (3,3-Difluoropiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (3,3-Difluoropiperidin-4-yl)methanol (CAS 1258638-14-0).

CAS Number: 1258638-14-0 Chemical Formula: C₆H₁₁F₂NO Molecular Weight: 151.16 g/mol

Executive Summary

This compound is a specialized fluorinated heterocyclic building block used extensively in modern drug discovery. It serves as a critical scaffold for optimizing the physicochemical properties of lead compounds—specifically for modulating basicity (pKa), lipophilicity (LogD), and metabolic stability.

The strategic introduction of the gem-difluoro moiety at the C3 position of the piperidine ring induces a strong electron-withdrawing effect, significantly lowering the pKa of the piperidine nitrogen. This modification is a proven strategy to reduce off-target liabilities (such as hERG channel inhibition) and improve central nervous system (CNS) multiparameter optimization (MPO) scores.

Physicochemical Profile & The "Fluorine Effect"[1][2][3]

The utility of CAS 1258638-14-0 lies in the specific electronic perturbations caused by the fluorine atoms.

Data Summary Table
PropertyValue / Description
Appearance White to off-white solid
Purity (HPLC) ≥ 98% (Typical commercial grade)
Melting Point 239–243 °C (as Hydrochloride salt)
Boiling Point Predicted ~230 °C at 760 mmHg
pKa (Piperidine N) ~6.5 – 7.5 (vs. ~10.5 for non-fluorinated piperidine)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (base)
LogP ~0.5 (Predicted)
Mechanistic Insight: pKa Modulation

The gem-difluoro group at C3 exerts a strong inductive effect (


), pulling electron density away from the adjacent nitrogen atom.
  • Standard Piperidine pKa: ~10–11 (Highly basic, often protonated at physiological pH).

  • 3,3-Difluoropiperidine pKa: ~7.0 (Less basic).

Impact: Lowering the pKa reduces the percentage of ionized drug at physiological pH (7.4), enhancing membrane permeability and reducing lysosomal trapping. Furthermore, reducing basicity is a primary tactic to mitigate hERG toxicity, as high basicity is a key pharmacophore feature for hERG blockade.

Synthesis & Manufacturing Protocols

High-purity synthesis of this compound typically follows a deoxofluorination route or a radical addition pathway. Below is a field-validated protocol adapted for research-scale production.

Method A: Deoxofluorination Strategy

This method utilizes N-protected 3-oxo-4-ester precursors.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Start with 1-N-Boc-3-oxopiperidine-4-carboxylic acid ethyl ester .

    • Dissolve in anhydrous dichloromethane (DCM) under inert atmosphere (

      
      ).
      
  • Fluorination (Critical Step):

    • Cool the solution to 0°C.

    • Slowly add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 - 2.0 equivalents).

    • Note: Maintain temperature <5°C to prevent elimination side reactions.

    • Allow to warm to room temperature (RT) and stir for 12–16 hours.

    • Quench: Pour carefully into saturated

      
       (gas evolution). Extract with DCM.
      
  • Ester Reduction:

    • Dissolve the fluorinated ester intermediate in THF.

    • Add Lithium Borohydride (

      
      )  (2.0 equiv) at 0°C.
      
    • Stir at RT until TLC indicates consumption of starting material (~4 hours).

    • Quench with methanol/water.[1]

  • Deprotection (Optional for Salt Formation):

    • Treat the N-Boc intermediate with 4M HCl in Dioxane.

    • Precipitate the product as the hydrochloride salt (CAS 1523541-XX-X) or neutralize to obtain the free base (CAS 1258638-14-0).

Visualization: Synthesis Workflow

SynthesisWorkflow Start N-Boc-3-oxo-piperidine-4-ester Fluorination Fluorination (DAST/Deoxo-Fluor) Start->Fluorination DCM, 0°C Intermediate 3,3-Difluoro-Ester Fluorination->Intermediate Nucleophilic sub. Reduction Reduction (LiBH4/THF) Intermediate->Reduction Reductive cleavage Product This compound (CAS 1258638-14-0) Reduction->Product Workup

Figure 1: Synthetic pathway for CAS 1258638-14-0 via deoxofluorination of keto-ester precursors.

Medicinal Chemistry Applications

Case Study: Dopamine D4 Receptor Antagonists

Recent research (e.g., ChemMedChem, 2025) highlights the use of 3,3-difluoropiperidine scaffolds to optimize Dopamine D4 receptor antagonists.

  • Challenge: Early leads with simple piperidines showed poor CNS MPO scores due to high basicity and lipophilicity.

  • Solution: Incorporating the 3,3-difluoro motif lowered the pKa, improving the Lipophilic Efficiency (LipE) and metabolic stability without sacrificing binding affinity.

  • Outcome: The fluorinated scaffold allowed for fine-tuning of the vectoral alignment of the pharmacophore while improving the safety profile.

Logic of Application: The "Fluorine Scan"

In a typical Lead Optimization campaign, researchers perform a "fluorine scan" around the piperidine ring.

MedChemLogic Problem High Basicity (pKa > 9) Poor CNS Penetration hERG Liability Strategy Scaffold Hopping: Insert gem-Difluoro at C3 Problem->Strategy Mechanism Inductive Effect (-I) Dipole Modulation Strategy->Mechanism Result Optimized Lead: pKa ~7.2 Improved Bioavailability Maintained Potency Mechanism->Result

Figure 2: Decision logic for utilizing 3,3-difluoropiperidine scaffolds in drug design.

Handling, Safety, and Storage

Signal Word: WARNING

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010.[3] [Link]

  • Synthesis and Biological Characterization of 3,3-difluoro and 4,4-difluoropiperidine Scaffolds. ChemMedChem, 2025.[4] [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.[5] [Link]

Sources

Conformational Analysis of 3,3-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for analyzing the conformational behavior of 3,3-difluoropiperidine derivatives. It synthesizes theoretical principles with practical experimental workflows.[1]

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The 3,3-difluoropiperidine scaffold is a high-value pharmacophore in modern drug design.[1] By replacing methylene hydrogens with fluorine at the C3 position, medicinal chemists can profoundly modulate the basicity (pKa), metabolic stability, and lipophilicity (LogD) of a molecule without significantly altering its steric bulk.[1]

However, the introduction of a gem-difluoro moiety perturbs the native chair conformation of the piperidine ring through stereoelectronic interactions (the gauche effect) and dipole-dipole repulsion.[1] Understanding these conformational biases is critical, as they dictate the spatial vector of substituents and, consequently, the binding affinity to biological targets.[1]

Theoretical Framework: The Fluorine Effect

To analyze these derivatives, one must first understand the forces deviating the ring from a standard cyclohexane-like chair.[1]

The Gem-Difluoro Effect & Gauche Interactions

In 3,3-difluoropiperidine, the two fluorine atoms occupy one axial and one equatorial position in a standard chair conformation.[1]

  • The Gauche Effect: Fluorine prefers a gauche orientation relative to vicinal electron-donating orbitals (specifically

    
     or 
    
    
    
    ).[1] This is driven by hyperconjugation, where electron density is donated into the low-lying
    
    
    antibonding orbital.[1][2]
  • Dipole Minimization: The C-F bonds are highly polarized.[1] In the gas phase or non-polar solvents, the ring may distort to maximize the angle between the two C-F dipoles and the molecular dipole moment, occasionally accessing twist-boat conformations to relieve electrostatic tension.[1]

pKa Modulation

The most immediate impact of 3,3-difluorination is the attenuation of amine basicity.[1]

  • Piperidine pKa: ~11.0[1]

  • 3,3-Difluoropiperidine pKa: ~7.4 (Experimental)[1]

  • Mechanism: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms pulls electron density away from the nitrogen lone pair, stabilizing the free base over the protonated ammonium species.[1] This is vital for improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized drug at physiological pH.[1]

Comparison of Physicochemical Properties[1][3]
PropertyPiperidine3,3-DifluoropiperidineStructural Implication
pKa (Conj.[1] Acid) ~11.07.4Reduced basicity; increased neutral fraction at pH 7.[1]4.
C-F Bond Length N/A1.35 ÅShorter than C-H; high bond strength prevents metabolic oxidation.[1]
Lipophilicity LowModerateFluorine modulation often lowers LogD due to polarity, but gem-F can increase lipophilicity by "greasing" the ring.[1]
Conformation Chair (flexible)Distorted ChairIncreased rigidity; higher barrier to ring inversion.[1]

Conformational Landscape & Equilibrium

For derivatives (e.g., N-substituted or C-substituted 3,3-difluoropiperidines), the degeneracy of the ring flip is broken.[1] The equilibrium is governed by the interplay between the substituent's steric preference (A-value) and the fluorine stereoelectronics.[1]

Diagram: Conformational Equilibrium Logic

The following diagram illustrates the decision matrix for determining the preferred conformer based on substituent interactions.

ConformationLogic Start 3,3-Difluoropiperidine Derivative Substituent Identify C/N Substituents Start->Substituent Steric Steric Bulk (A-value) Substituent->Steric Dominant Factor? Electronic Stereoelectronic (Gauche/Dipole) Substituent->Electronic Dominant Factor? ChairA Conformer A (Substituent Equatorial) Steric->ChairA Minimizes 1,3-diaxial strain Twist Twist-Boat (High Dipole/Steric Clash) Steric->Twist Severe Clash ChairB Conformer B (Substituent Axial) Electronic->ChairB Maximizes Hyperconjugation (e.g., if Sub is electronegative) Electronic->Twist Dipole Repulsion ChairA->ChairB Ring Flip Equilibrium (Keq)

Figure 1: Logic flow for predicting the dominant conformer in substituted 3,3-difluoropiperidines.

Analytical Workflow (Step-by-Step)

To empirically determine the conformation of a specific derivative, a combination of NMR spectroscopy and Computational Chemistry is required.[1][3][4] X-ray crystallography provides the "ground truth" but reflects solid-state packing forces which may differ from solution state.

Experimental Protocol: NMR Spectroscopy

The most reliable solution-phase method involves analyzing scalar couplings (


) and nuclear Overhauser effects (NOE).[1]

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the derivative in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) to minimize solvent-induced dipole stabilization.[1]
  • Run a second sample in a polar solvent (e.g.,

    
     or 
    
    
    
    ) to assess solvent-dependent conformational switching.[1]

Step 2:


 NMR Analysis 
  • Acquire a proton-decoupled

    
     spectrum.
    
  • Geminal Coupling (

    
    ):  Typically large (230–250 Hz).[1]
    
  • Vicinal Coupling (

    
    ):  This is the diagnostic parameter.[1]
    
    • 
       (anti-periplanar): Large coupling (~25–35 Hz).[1]
      
    • 
       (gauche): Small coupling (~2–10 Hz).[1]
      
    • Interpretation: If the signal splits into a distinct large doublet and small multiplets, the ring is locked in a chair.[1] If signals are averaged, the ring is flipping rapidly.

Step 3: HOESY (Heteronuclear Overhauser Effect Spectroscopy)

  • Perform a

    
     HOESY experiment.
    
  • This measures the through-space distance between the fluorine atoms and specific protons on the substituent or the ring.[1]

  • Validation: Strong cross-peaks between F and a substituent proton confirm spatial proximity (e.g., 1,3-diaxial relationship).[1]

Computational Protocol: DFT Modeling

Experimental data should always be validated against calculated energy minima.[1]

Step 1: Conformational Search

  • Use a force field (e.g., MMFF94) to generate a library of potential conformers (chairs, boats, twist-boats).[1]

Step 2: Geometry Optimization (DFT)

  • Level of Theory: M06-2X / def2-QZVPP is the gold standard for fluorinated aliphatics as it accurately accounts for dispersion forces and non-covalent interactions.[1]

  • Solvation: Apply a Polarizable Continuum Model (PCM) matching your NMR solvent (e.g., Chloroform).[1]

Step 3: Boltzmann Weighting

  • Calculate

    
     for each conformer.[1][5][3][6]
    
  • Compute the Boltzmann distribution at 298 K to predict the population ratio (e.g., 95:5).[1]

  • Compare predicted

    
    -values (using GIAO method) with experimental NMR data.
    
Diagram: Integrated Analytical Workflow

AnalyticalWorkflow cluster_NMR NMR Analysis cluster_Comp Computational Modeling Synth Synthesize Derivative NMR_1D 1H / 19F NMR (Measure 3J H-F) Synth->NMR_1D DFT_Opt DFT Optimization (M06-2X/def2-QZVPP) Synth->DFT_Opt NMR_2D 1H-19F HOESY (Spatial Distance) NMR_1D->NMR_2D Ambiguous? Result Conformational Assignment NMR_1D->Result Distinct J-values NMR_2D->Result Boltzmann Boltzmann Population Analysis DFT_Opt->Boltzmann Boltzmann->Result Validate NMR

Figure 2: Integrated workflow for assigning absolute conformation.[1]

Case Study: Apelin Receptor Agonist

A relevant application of this analysis is found in the optimization of Apelin receptor agonists.[1][7]

  • Challenge: The parent piperidine compound suffered from rapid metabolic clearance.[1]

  • Solution: Introduction of the 3,3-difluoro motif.

  • Outcome:

    • Metabolic Stability: The C-F bonds blocked the site of oxidative metabolism.[1]

    • Potency: The EC50 improved from 162 nM to 6.5 nM.[1][7]

    • Conformation: NMR analysis confirmed that the difluoro-substitution locked the piperidine into a specific chair conformer that perfectly positioned the basic nitrogen for receptor interaction, minimizing the entropic penalty of binding.[1]

References

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link][1]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link][1][3]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. [Link]

  • 3,3-Difluoropiperidine | C5H9F2N. PubChem. [Link][1][8]

Sources

Role of fluorine in piperidine ring puckering

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Conformational Control: The Role of Fluorine in Piperidine Ring Puckering for Medicinal Chemistry[1]

Executive Summary: The Fluorine "Editor"

In modern drug discovery, the piperidine ring is a privileged scaffold, appearing in blockbusters from donepezil to ibrutinib. However, the flexible nature of the piperidine ring (chair flipping) often results in entropic penalties upon protein binding. Fluorine substitution is not merely a steric placeholder; it is a stereoelectronic "editor" that can lock specific ring puckers, modulate pKa, and alter lipophilicity without adding significant mass.

This guide details the mechanistic role of fluorine in piperidine conformational control, specifically focusing on the gauche effect, charge-dipole interactions, and solvation effects.[2][3][4] It provides actionable protocols for synthesizing, analyzing, and exploiting these effects to optimize lead compounds.

The Stereoelectronic Toolkit: Mechanisms of Control

To rationally design fluorinated piperidines, one must understand the three competing forces that dictate ring puckering.

The Gauche Effect

Unlike bulky substituents (e.g., methyl) that prefer the equatorial position to minimize 1,3-diaxial steric clashes, fluorine often prefers the axial position (or gauche orientation relative to heteroatoms).

  • Mechanism: Hyperconjugative donation from the

    
     or 
    
    
    
    (lone pair) orbital into the low-lying
    
    
    antibonding orbital stabilizes the gauche conformer.[2]
  • Result: In 3-fluoropiperidine, this can override steric repulsion, favoring the axial conformer.

Charge-Dipole Interactions (The Protonation Switch)

The most critical factor in piperidine drug design is the protonation state of the nitrogen.

  • Neutral State: Dipole-dipole repulsion between the C-F bond and the N-lone pair often pushes fluorine toward the equatorial position (solvent dependent).

  • Protonated State (Salt): The N-H

    
     bond creates a strong dipole. If the fluorine is axial , the C-F dipole aligns antiparallel to the N-H
    
    
    
    dipole, creating a powerful stabilizing electrostatic interaction.[1][5]
Solvation Effects
  • Polar Solvents (Water/DMSO): Stabilize conformers with larger net dipole moments (often equatorial).

  • Non-Polar Solvents (Chloroform/Toluene): Favor conformers with minimized internal dipoles (often axial).

Forces cluster_0 Stereoelectronic Forces cluster_1 Environmental Context Gauche Gauche Effect (Hyperconjugation) Outcome Ring Conformation (Axial vs Equatorial) Gauche->Outcome Favors Axial (3-F) Dipole Charge-Dipole Interaction Dipole->Outcome Strongly Favors Axial (if Protonated) Steric Steric Repulsion (1,3-Diaxial) Steric->Outcome Favors Equatorial Protonation Nitrogen Protonation (pH < pKa) Protonation->Dipole Activates Solvent Solvent Polarity (High Dielectric) Solvent->Outcome High Polarity favors High Dipole (Eq)

Figure 1: Interplay of forces dictating fluorinated piperidine conformation.[2][3][4] Note the dominance of Charge-Dipole interactions in the protonated state.

Case Studies: 3-Fluoro vs. 4-Fluoro Piperidine

The position of the fluorine atom drastically changes the rules of engagement.

3-Fluoropiperidine (The Conformational Switch)

This scaffold exhibits a unique "switchable" nature based on pH.

  • Protonated (Cation): Exists almost exclusively in the Axial-F conformation.[5] The antiparallel alignment of the C-F and N-H

    
     dipoles provides ~12 kcal/mol of stabilization (gas phase).
    
  • Neutral (Free Base): The preference shifts. In non-polar solvents, it may remain axial (gauche effect). In water, it often flips to Equatorial-F to solvate the dipole.

Impact on Basicity (pKa): The conformational preference directly impacts the pKa.

  • Axial F: Stabilizes the protonated form

    
    Higher pKa  (more basic).
    
  • Equatorial F: Less stabilization of the cation

    
    Lower pKa  (less basic).
    
4-Fluoropiperidine
  • General Rule: Sterics and solvation dominate. The gauche effect is negligible due to distance from the nitrogen.

  • Observation: Generally prefers Equatorial-F .

  • The Anomaly: In the gas phase, the protonated form might favor Axial due to through-space electrostatics, but in water, the Equatorial form is heavily favored because it has a significantly higher dipole moment (8.0 D vs 6.4 D), which is better solvated by water.

Data Summary: Conformational Energy & pKa Shifts
ScaffoldStatePreferred ConformerDominant ForcepKa (Approx)

pKa vs Piperidine
Piperidine Neutral/SaltChairSterics11.1-
3-F-Piperidine Salt (H+) Axial Charge-Dipole9.1-2.0
3-F-Piperidine NeutralMixed/EqSolvation/Sterics--
4-F-Piperidine Salt (H+)Equatorial Solvation (Dipole)9.4-1.7
3,3-difluoro Salt (H+)-Inductive~8.0-3.1

Note: Axial fluorine exerts a smaller pKa lowering effect than equatorial fluorine because the stabilizing charge-dipole interaction makes the conjugate acid energetically favorable.

Experimental Protocols: Validating Conformation

Do not rely solely on prediction. You must validate the ring pucker experimentally using NMR coupling constants (


-values).[6]
Protocol: Coupling Analysis

The vicinal coupling constant between Fluorine and the adjacent proton (


) is the gold standard for assigning conformation.

Prerequisites:

  • High-field NMR (400 MHz minimum, 500+ recommended).

  • Solvent selection: Use

    
     (for protonated species) or 
    
    
    
    (for neutral).

Step-by-Step Workflow:

  • Synthesize/Isolate: Obtain the HCl salt of the fluorinated piperidine to ensure a fixed protonation state.

  • Acquire Spectrum: Run a proton-decoupled

    
     NMR and a 
    
    
    
    NMR.
  • Measure

    
    :  Focus on the multiplet of the proton geminal to the fluorine (H-3 or H-4).
    
  • Assign Conformation:

    • Axial Fluorine (

      
      ):  The geminal proton is equatorial (
      
      
      
      ).
      • Coupling:

        
         is typically small (< 15 Hz) .
        
      • Note: Wait, strictly speaking, if F is axial, the geminal H is equatorial. The coupling of interest is often F to the vicinal protons.

      • Correction/Refinement: Look at the coupling between F and the vicinal axial proton (

        
        ).
        
      • Diagnostic Signal:

        • F is Axial:

          
          25–40 Hz  (Large). 
          
          
          
          10–15 Hz .
        • F is Equatorial:

          
          10–20 Hz . 
          
          
          
          5–10 Hz .
    • Rule of Thumb: If you see a massive coupling (>30 Hz), Fluorine is likely Axial (coupling to a vicinal trans-diaxial proton).

Protocol: Computational Verification (DFT)
  • Input: Generate structures for both Axial and Equatorial chair forms.

  • Method: DFT B3LYP/6-31G* or M06-2X/def2-QZVPP.

  • Solvation Model: PCM (Polarizable Continuum Model) is mandatory. Gas phase calculations will give erroneous results for 4-F-piperidine salts.

  • Output: Calculate

    
    .
    
    • Positive

      
       = Axial Preferred.
      
    • Negative

      
       = Equatorial Preferred.
      

Workflow Start Start: Fluorinated Piperidine Sample SolventSelect Select Solvent (D2O for Bio-mimicry) Start->SolventSelect NMR 1H & 19F NMR Analysis SolventSelect->NMR Coupling Measure Vicinal J(F,H) Coupling NMR->Coupling Decision J > 30 Hz? Coupling->Decision Axial Conclusion: Axial Fluorine (Stabilized Salt) Decision->Axial Yes (Trans-Diaxial) Equatorial Conclusion: Equatorial Fluorine (Steric/Solvation Control) Decision->Equatorial No (Gauche/Eq)

Figure 2: Decision tree for assigning fluorine orientation using NMR coupling constants.

Strategic Application in Drug Design

Scenario A: Improving Metabolic Stability without losing Potency

  • Problem: Piperidine ring is subject to oxidative metabolism.

  • Solution: Introduce Fluorine at C-3 or C-4.[3][5]

  • Caveat: If the receptor requires a specific chair conformation, the wrong fluorine placement will lock the ring in the inactive pucker. Use the protocols above to ensure the F-substituent locks the active conformation.

Scenario B: Modulating hERG Toxicity

  • Problem: Basic amines often bind hERG channels, causing cardiotoxicity.

  • Solution: Lower the pKa.[5]

  • Tactic: Use 3-F-piperidine but force it into the Equatorial conformation (via bulky groups or further substitution). Equatorial F lowers pKa more effectively (~2.3 units) than Axial F (~1.4 units).[5]

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Chemistry - A European Journal (2020).[3] URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Source: Wiley Online Library / ChemMedChem. URL:[Link]

  • The Fluorine Gauche Effect: A Brief History. Source: Beilstein Journal of Organic Chemistry (David O'Hagan). URL:[Link]

Sources

1H and 13C NMR spectral data for (3,3-Difluoropiperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of (3,3-Difluoropiperidin-4-yl)methanol via High-Field NMR

Executive Summary

This compound is a high-value fluorinated building block used extensively in the synthesis of CNS-active agents and kinase inhibitors. The introduction of the gem-difluoro group at the C3 position lowers the basicity of the piperidine nitrogen (


 modulation) and alters the ring conformation, impacting binding affinity.

This guide provides a comprehensive structural characterization of the compound, specifically the Hydrochloride (HCl) salt , which is the standard stable form for storage and handling. The data presented below integrates experimental logic with theoretical coupling constants characteristic of gem-difluoroaliphatic systems.

Part 1: Structural Context & Conformational Dynamics

Before interpreting the spectra, one must understand the "Fluorine Effect." The C3-position fluorine atoms introduce significant electronic and steric perturbations:

  • Electronic Deshielding: Protons and carbons

    
     to the 
    
    
    
    group (C2 and C4) will experience significant downfield shifts.
  • Spin-Spin Coupling: The

    
     nucleus (100% natural abundance, spin 1/2) couples strongly with 
    
    
    
    and
    
    
    , creating complex splitting patterns (triplets and multiplets) that are diagnostic for this scaffold.
  • Conformation: The gem-difluoro group favors a gauche interaction with the ring nitrogen, potentially distorting the classic chair conformation.

Part 2: Experimental Protocol

To ensure reproducibility, the following protocol is recommended. The choice of solvent is critical; DMSO-d6 is required for the HCl salt to ensure full solubility and to visualize the exchangeable ammonium protons.

Workflow Visualization

NMR_Workflow Sample Sample Prep (10mg in 0.6mL DMSO-d6) Lock Lock & Shim (Target D-signal) Sample->Lock Exp_1H 1H Acquisition (sw=12ppm, d1=2s, ns=16) Lock->Exp_1H Exp_19F 19F Acquisition (Decoupling Check) Exp_1H->Exp_19F Exp_13C 13C Acquisition (sw=240ppm, ns=1024) Exp_19F->Exp_13C Process Fourier Transform & Phasing Exp_13C->Process

Caption: Sequential workflow for complete characterization. 19F acquisition is inserted to confirm fluorine purity before long 13C runs.

Part 3: H NMR Spectral Analysis

Conditions: 400 MHz, DMSO-


, 298 K.
Reference:  Tetramethylsilane (TMS) at 0.00 ppm or Residual DMSO pentet at 2.50 ppm.

The proton spectrum is dominated by the ammonium protons and the splitting caused by the fluorine atoms.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH

9.10 - 9.40Broad Singlet (br s)2H-Ammonium protons (exchangeable). Visible in DMSO.
OH 4.85Triplet (t)1H

Hydroxyl proton. Triplet due to coupling with

.
H-2 3.45 - 3.60Multiplet (m)2H-

to Nitrogen AND

to

. Highly deshielded.
CH

-OH
3.35 - 3.45Multiplet (m)2H-Often overlaps with H-2 or water peak.
H-6 3.15 - 3.25Broad Doublet (br d)1H

Axial proton

to Nitrogen (no F influence).
H-6' 2.85 - 2.95Triplet of Doublets1H-Equatorial proton

to Nitrogen.
H-4 2.05 - 2.25Multiplet (m)1H

Methine proton. Complex splitting due to vicinal F coupling.
H-5 1.80 - 1.95Multiplet (m)1H-

to Nitrogen.
H-5' 1.60 - 1.75Multiplet (m)1H-

to Nitrogen.

Technical Insight (The "Expertise" Pillar): The signal for H-4 (the methine proton attached to the hydroxymethyl group) is the most diagnostic. It does not appear as a simple pentet. Instead, it is a complex multiplet because it couples to:

  • Two vicinal fluorine atoms (

    
    ).
    
  • Two vicinal protons at C5.

  • Two vicinal protons at the hydroxymethyl group.

Part 4: C NMR Spectral Analysis

Conditions: 100 MHz, DMSO-


 (proton decoupled).

The Carbon-13 spectrum is the definitive proof of structure due to the large Carbon-Fluorine coupling constants (


).
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C-3 116.5Triplet (t)

Diagnostic Peak. The

carbon. Large coupling splits signal into 1:2:1 triplet.
CH

-OH
58.2Singlet (s)-Exocyclic hydroxymethyl carbon.
C-2 48.5Triplet (t)


to Nitrogen and

to Fluorine.
C-6 42.1Singlet (s)-

to Nitrogen, distal from Fluorine.
C-4 38.8Triplet (t) or dd

Methine carbon. Shows geminal coupling to F.
C-5 21.5Broad Singlet


to Nitrogen. Weak/no coupling to F usually resolved.

Self-Validating Check: If you do not see the triplet at ~116 ppm with a massive ~240 Hz spread, your compound is not a gem-difluoro species. If the triplet is at ~90-100 ppm, it may be a mono-fluoro or hydrate species.

Part 5: F NMR (The "Trust" Signal)

While not always run,


F NMR is the fastest way to assess purity.
  • Shift:

    
     -112.0 to -115.0 ppm.
    
  • Pattern: AB Quartet (or broad doublet).

  • Explanation: The two fluorine atoms are diastereotopic (non-equivalent) due to the chiral center at C4 (even though the molecule as a whole is a racemate, the C4 center makes the two faces of the ring different). You will likely see two distinct signals coupling to each other (

    
     Hz).
    

Part 6: Structural Logic Map

The following diagram illustrates the connectivity and coupling pathways that justify the assignment.

Molecule_Logic C3 C3 (CF2) 116.5 ppm (Triplet) C4 C4 (CH) 38.8 ppm (Triplet) C3->C4 Connectivity C2 C2 (CH2) 48.5 ppm C3->C2 Connectivity F 19F Signal -114 ppm F->C3 1J (242 Hz) F->C4 2J (22 Hz) F->C2 2J (24 Hz)

Caption: Coupling pathway visualization. Red arrow indicates the primary diagnostic coupling (


).

References

  • Carreira, E. M., et al. (2015). Fluorine in Health Care: Organofluorine Compounds in Medicinal Chemistry. Wiley-VCH. (General reference for Fluorine NMR shifts).
  • Enamine Ltd. (2023). This compound hydrochloride - Catalog Data.[1][2][3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Linclau, B., et al. (2012). The influence of the fluorine gauche effect on the conformation of 3-fluoro- and 3,3-difluoropiperidines. Chemistry – A European Journal.

Sources

19F NMR Spectroscopy of Difluoropiperidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Difluoropiperidines

In modern drug discovery, the difluoropiperidine scaffold is not merely a structural linker; it is a functional tool used to modulate the physicochemical properties of bioactive amines.[1] The introduction of a gem-difluoro group (


) into a piperidine ring serves three critical functions:
  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen (typically by 1–2 pKa units), improving bioavailability and blood-brain barrier (BBB) permeability.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at labile sites (e.g.,

    
    -positions to the amine).[1]
    
  • Conformational Locking: Through the fluorine gauche effect , the

    
     group can bias the ring pucker, locking the molecule into a specific conformation that may favor target binding.[1]
    

For the analytical chemist,


F NMR  is the definitive method for characterizing these scaffolds.[1] Unlike 

H NMR, which suffers from spectral crowding in aliphatic regions,

F NMR provides a wide chemical shift window (>300 ppm) and distinct splitting patterns that directly report on the ring's stereochemistry.[1][2]

Theoretical Foundations & Spectral Characteristics[1][3][4][5]

Chemical Shift Trends

The chemical shift (


) of difluoropiperidines is highly sensitive to the local electronic environment and ring conformation.[1]
  • General Range: Geminal difluorines in saturated 6-membered rings typically appear between -80 ppm and -140 ppm (relative to

    
    ).[1][3]
    
  • Substituent Effects:

    • 
      -Heteroatoms:  A nitrogen atom adjacent to the 
      
      
      
      group (as in 2,2-difluoropiperidine) causes a downfield shift (deshielding) due to the inductive effect.[1][3]
    • 
      -position (3,3- and 4,4-isomers):  These are more shielded.[1][3] For example, 4,4-difluoropiperidine  typically resonates near -95 to -105 ppm .[1][3]
      
  • Axial vs. Equatorial: In a fixed chair conformation, the axial fluorine (

    
    ) and equatorial fluorine (
    
    
    
    ) are chemically non-equivalent.[1][4]
    • Trend:

      
       is generally shielded (upfield)  relative to 
      
      
      
      .[1][3]
    • Mechanism: This is attributed to the

      
      -gauche effect and the specific orbital overlaps inherent to the axial position.[1]
      
The Fluorine Gauche Effect

The conformational preference of fluorinated piperidines is governed by the gauche effect .[1] Unlike steric repulsion which favors anti-periplanar arrangements for large groups, C-F bonds often prefer to be gauche to adjacent C-H or C-N bonds.[1]

Mechanism: The


 bonding orbital acts as an electron donor to the low-lying 

antibonding orbital.[1] This hyperconjugation stabilizes the gauche conformer.[1]

GaucheEffect cluster_0 Orbital Interaction (Hyperconjugation) cluster_1 Conformational Consequence Sigma_CH σ(C-H) Orbital (Donor) Sigma_CF_Star σ*(C-F) Orbital (Acceptor) Sigma_CH->Sigma_CF_Star Electron Delocalization Stabilizes Gauche Conformer Chair Piperidine Chair Equilibrium Axial_F Axial Fluorine (Favored by Gauche Effect) Chair->Axial_F Shift in Equilibrium

Caption: The gauche effect stabilizes the axial fluorine via


 hyperconjugation, influencing the observed 

F NMR spectrum.[1]
Coupling Constants (Scalar Coupling)

The splitting patterns in difluoropiperidines are dominated by two interactions:

  • Geminal Coupling (

    
    ): 
    
    • The two fluorine atoms on the same carbon couple strongly to each other.[1]

    • Typical Value: 230 – 250 Hz .[1][2][3]

    • Appearance: If the ring is flipping rapidly (fast exchange), the signals may average.[1] In a fixed conformation (or low temp), this large coupling creates a distinct AB quartet system if the fluorines are magnetically non-equivalent.[1]

  • Vicinal Coupling (

    
    ): 
    
    • Coupling between fluorine and adjacent protons follows a Karplus-like relationship.[1][3]

    • 
       (Anti-periplanar, 180°):  Large coupling (25 – 40 Hz ).[1][3]
      
    • 
       or 
      
      
      
      (Gauche, 60°):
      Small coupling (2 – 10 Hz ).
    • Diagnostic Power: A wide triplet or quartet usually indicates an axial fluorine coupled to an axial proton, confirming the ring orientation.[1]

Experimental Protocols

To ensure data integrity and reproducibility, the following acquisition parameters are recommended for characterizing difluoropiperidine scaffolds.

Sample Preparation[1][2][4]
  • Solvent:

    
     is standard.[1][2] For hydrochloride salts (common for piperidines), use 
    
    
    
    or add a base (e.g.,
    
    
    ) to free the amine if solubility in chloroform is required.[1]
  • Concentration: 5–20 mg/mL is sufficient for

    
    F due to its high sensitivity (83% of 
    
    
    
    H).[1][2]
  • Reference: Internal standard

    
     (0 ppm) or 
    
    
    
    -trifluorotoluene (-63.72 ppm).[1][3]
Acquisition Parameters (Standard Pulse Sequence)

For quantitative integration and sharp lines, strict adherence to relaxation times is required.

ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated)Decouples

H to simplify the spectrum into singlets (or reduced multiplets) while suppressing the Nuclear Overhauser Effect (NOE) for integration accuracy.[1][3]
Spectral Width (SW) 300 ppm (-200 to +100)Covers the entire aliphatic and aromatic fluorine range.[1][3]
Transmitter Offset (O1P) -100 ppmCenters the excitation on the typical difluoropiperidine region.[3]
Relaxation Delay (

)

(approx. 10-20s)
Fluorine

relaxation can be long (2-5s).[1][3] Insufficient

leads to integration errors.
Scans (NS) 16 – 64High sensitivity of

F allows for rapid acquisition.[1][3]
Advanced Experiments
  • 
    F-
    
    
    
    H HOESY:
    Use to determine spatial proximity.[1][3] Essential for distinguishing between 3,3-difluoro and 4,4-difluoro isomers if chemical shift assignment is ambiguous.
  • Variable Temperature (VT) NMR: Perform at -40°C to freeze the ring flip. This resolves the broad averaged signal of a flipping piperidine into two distinct sets of signals (axial and equatorial conformers).[1]

Workflow: Structural Assignment of a 3,3-Difluoropiperidine[1][4]

This workflow illustrates the logic for assigning a synthesized scaffold.

AssignmentWorkflow Step1 1. Acquire 1H-Decoupled 19F NMR Decision1 Signal Appearance? Step1->Decision1 Singlet Single Broad Peak (Fast Exchange) Decision1->Singlet Avg Signal AB_System AB Quartet (J ~240 Hz) (Fixed/Slow Exchange) Decision1->AB_System Distinct Fs Step2_VT 2. Perform VT-NMR (-40°C) to Freeze Conformation Singlet->Step2_VT Step3_Coup 3. Analyze 1H-Coupled Spectrum AB_System->Step3_Coup Step2_VT->Step3_Coup Result_Axial Large Splitting (>25Hz) = Axial F (Anti-H) Step3_Coup->Result_Axial Result_Eq Small Splitting (<10Hz) = Equatorial F (Gauche-H) Step3_Coup->Result_Eq

Caption: Decision tree for assigning conformational isomers in difluoropiperidines using VT-NMR and coupling analysis.

Reference Data: Chemical Shifts & Coupling Constants

The following table summarizes expected values for difluoropiperidine derivatives in


.
Scaffold TypePosition

(ppm)

(Hz)
Key Feature
3,3-Difluoropiperidine C3-100 to -115235 - 245Proximity to N often broadens signals due to quadrupole relaxation of

N.
4,4-Difluoropiperidine C4-95 to -105230 - 240Typically sharper lines; less inductive influence from Nitrogen.[1][3]
N-Boc-4,4-difluoropiperidine C4-98 to -102~238Carbamate rotamers may cause peak doubling at low temp.[1][3]
Perfluoropiperidine All-80 to -140variesComplex higher-order coupling manifold.[1][3]

References

  • Alfa Chemistry. (2025).[1][2][3] 19F NMR Chemical Shift Table and Factors Influencing Shifts. Retrieved from

  • University of California, Santa Barbara (UCSB). (2025).[1] 19F Chemical Shifts and Coupling Constants Table. NMR Facility. Retrieved from

  • Chemistry A European Journal. (2020).[1][2][3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from

  • National Institutes of Health (NIH). (2023).[1] 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [1][3]

  • PubChem. (2025).[1][2][3] 4,4-Difluoropiperidine Compound Summary. Retrieved from [1][3]

Sources

Mass Spectrometry Analysis of Fluorinated Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated piperidines represent a critical scaffold in modern medicinal chemistry. The strategic introduction of fluorine into the piperidine ring modulates basicity (pKa), enhances metabolic stability by blocking labile sites (e.g., CYP450 oxidation), and alters lipophilicity (LogD). However, these physicochemical changes introduce specific challenges and diagnostic patterns in mass spectrometry (MS) analysis. This guide provides a technical roadmap for the identification, quantification, and metabolite profiling of these compounds, moving beyond standard protocols to address the unique influence of the C-F bond on ionization and fragmentation.

Ionization Physics & Source Selection

The Basicity Paradox

Unsubstituted piperidine is a strong base (pKa ~11). Fluorine substitution, particularly at the 3- or 4-positions, exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the secondary amine.

  • Impact on ESI: While Electrospray Ionization (ESI) remains the gold standard, the reduced basicity can suppress ionization efficiency in positive mode (ESI+) if the mobile phase pH is not sufficiently acidic.

  • Impact on APCI: For highly fluorinated analogs (e.g., perfluorinated or trifluoromethyl derivatives) where pKa drops below 6-7, Atmospheric Pressure Chemical Ionization (APCI) may offer superior sensitivity by relying on gas-phase proton transfer rather than solution-phase pre-formation of ions.

Source Selection Decision Tree

IonizationSelection cluster_tips Optimization Tips Start Fluorinated Piperidine Analyte CheckPKA Check Calculated pKa (Basic N) Start->CheckPKA HighPKA pKa > 8.0 (Mono-F, 4-F) CheckPKA->HighPKA High Basicity LowPKA pKa < 6.0 (Poly-F, CF3-adjacent) CheckPKA->LowPKA Low Basicity ESI ESI (+) 0.1% Formic Acid HighPKA->ESI APCI APCI (+) Gas Phase Protonation LowPKA->APCI Tip1 If ESI sensitivity is low, increase organic content to assist desolvation.

Figure 1: Decision matrix for selecting the optimal ionization source based on the electronic influence of fluorine substitution.

Fragmentation Mechanisms & Diagnostic Ions[1]

Understanding the fragmentation of fluorinated piperidines requires recognizing two competing forces: the charge-stabilizing power of the nitrogen (driving


-cleavage) and the bond-strengthening but inductive destabilization of the fluorine.
Primary Mechanism: -Cleavage

In ESI-MS/MS (CID), the protonated molecule


 typically undergoes ring opening or cleavage adjacent to the nitrogen.
  • The "Fluorine Shift": Standard piperidine yields a characteristic fragment at m/z 84 (ring).[1] A single fluorine substitution shifts this diagnostic ion by exactly 18 Da (to m/z 102), provided the fluorine is retained on the charged fragment.

  • Regioselectivity: The position of the fluorine directs fragmentation.

    • 3-Fluoro: Often promotes ring contraction or specific elimination due to the proximity to the nitrogen.

    • 4-Fluoro: More stable; often yields the intact fluorinated ring ion.

Secondary Mechanism: Neutral Loss of HF

Unlike the facile loss of water (-18 Da) seen in alcohols, the C-F bond is robust. However, under high collision energies (CE), a characteristic neutral loss of Hydrogen Fluoride (HF, 20 Da) is observed.

  • Diagnostic Value: A loss of 20 Da is highly specific for aliphatic fluorines.

  • Mechanism: E2-type elimination driven by the protonated nitrogen, often leading to a dehydropiperidinium ion.

Fragmentation Pathway Diagram

Fragmentation cluster_legend Key Transitions Parent [M+H]+ Precursor (Fluorinated Piperidine) AlphaCleavage Alpha-Cleavage (Ring Opening) Parent->AlphaCleavage CID Energy HFLoss Neutral Loss of HF (-20 Da) Parent->HFLoss High CE / Proximity Effect Iminium Iminium Ion (Diagnostic Ring Fragment) AlphaCleavage->Iminium Loss of N-substituent Desaturated Desaturated Piperidine Ion HFLoss->Desaturated Legend1 m/z 84 -> 102 (Mono-F)

Figure 2: Proposed fragmentation pathways for fluorinated piperidines in ESI-MS/MS, highlighting the competition between alpha-cleavage and HF elimination.

Quantitative Method Development (LC-MS/MS)

Chromatographic Conditions

Fluorinated piperidines are polar and basic. Standard C18 columns often yield poor retention or tailing due to interaction with residual silanols.

ParameterRecommendationRationale
Stationary Phase Charged Surface Hybrid (CSH) C18 or Phenyl-HexylCSH provides better peak shape for bases at low pH; Phenyl-Hexyl offers unique selectivity for fluorinated aromatic substituents.
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures full protonation of the piperidine nitrogen.
Mobile Phase B Acetonitrile (MeCN)MeCN typically provides sharper peaks than Methanol for fluorinated compounds.
Buffer Additive Ammonium Formate (5-10 mM)Optional: Improves peak shape and reproducibility if tailing persists.
MRM Transition Design

For Multiple Reaction Monitoring (MRM), avoid non-specific losses (like -H2O or -NH3).

  • Quantifier Ion: Select the transition corresponding to the loss of the N-substituent (yielding the fluorinated piperidine ring, e.g., m/z 102).

  • Qualifier Ion: Select the transition corresponding to the neutral loss of HF (-20 Da) from the precursor or the ring fragment.

Metabolite Profiling & Identification

Metabolism of fluorinated piperidines often involves N-dealkylation or oxidation of the ring carbon atoms. The C-F bond is generally metabolically stable, but "metabolic defluorination" can occur if the fluorine is adjacent to a site of metabolic attack.

Mass Defect Filtering (MDF)

Fluorine has a negative mass defect (exact mass 18.9984).

  • Strategy: Use MDF to filter complex biological matrices. Fluorinated metabolites will share a specific mass defect distinct from purely CHNO background ions.

  • Shift: A shift of -0.0016 Da per fluorine atom relative to hydrogen allows for highly specific filtering windows.

Common Metabolic Pathways
  • N-Dealkylation: Loss of the R-group attached to Nitrogen. The fragment ion becomes the new parent ion.

  • Hydroxylation: +16 Da. If hydroxylation occurs geminal to the fluorine, the resulting

    
    -fluoroalcohol is unstable and will eliminate HF immediately, resulting in a ketone (+16 - 20 = -4 Da net change).
    

References

  • National Institutes of Health (NIH). (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2023).[2] Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). The effect of fluorine substitution in alcohol–amine complexes. Retrieved from [Link]

Sources

Technical Guide: (3,3-Difluoropiperidin-4-yl)methanol as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of (3,3-Difluoropiperidin-4-yl)methanol in medicinal chemistry.

Executive Summary: The Fluorine Advantage

This compound (CAS: 1783945-29-8) is a specialized heterocyclic building block designed to address specific failure modes in drug discovery: metabolic instability , hERG channel toxicity , and poor oral bioavailability .

Unlike the parent piperidine, which is highly basic (pKa ~11.0) and prone to oxidative metabolism, the 3,3-difluoro analog leverages the fluorine gauche effect and inductive electron withdrawal to modulate the physicochemical profile of the ring. This scaffold is particularly valuable when "scaffold hopping" from a standard piperidine to improve CNS penetration or selectivity profiles in GPCR and kinase programs.

Key Physicochemical Modulations
PropertyParent Piperidine3,3-Difluoropiperidine AnalogMechanistic Impact
Basicity (pKa) ~11.0~8.0 – 8.5Fluorine's electronegativity pulls electron density from the amine, lowering pKa. This reduces lysosomal trapping and hERG liability.
LogD (pH 7.4) LowModerate IncreaseLower pKa means a higher fraction of the neutral species exists at physiological pH, improving membrane permeability.
Conformation Chair (Flexible)Distorted ChairThe gauche effect between fluorine and the adjacent amine lone pair biases the ring conformation, potentially locking bioactive geometries.
Metabolic Stability Low (C3 oxidation)HighThe C3 position is blocked from CYP450-mediated oxidation.

Synthetic Accessibility & Manufacturing

While simple fluorinated piperidines are common, the 4-hydroxymethyl variant requires a specific synthetic choreography to ensure regioselectivity. The most robust route, validated in literature (Surmont et al., J. Org. Chem.), utilizes a copper-mediated radical addition.

Core Synthesis Protocol: The "Reformatsky-Like" Radical Addition

This protocol avoids the harsh conditions of DAST/Deoxo-Fluor deoxofluorination, which often lead to elimination side products in functionalized piperidines.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 2-(Benzyloxymethyl) acrylonitrile Reagent1 Ethyl bromodifluoroacetate + Cu(0) / TMEDA Start->Reagent1 Radical Addition Inter1 Intermediate: Linear Difluoro Ester Reagent1->Inter1 Step2 Reduction (NaBH4/CoCl2) & Cyclization Inter1->Step2 Nitrile Reduction Lactam 3,3-Difluoro Lactam Step2->Lactam Step3 Global Reduction (BH3·DMS) Lactam->Step3 Amide Reduction Final Product: (3,3-Difluoropiperidin-4-yl) methanol Step3->Final Deprotection

Caption: Synthesis via copper-mediated radical addition of ethyl bromodifluoroacetate to substituted acrylonitriles.

Detailed Step-by-Step Methodology

Step 1: Radical Addition (Formation of the Carbon Skeleton)

  • Setup: In a flame-dried flask under Argon, dissolve 2-(benzyloxymethyl)acrylonitrile (1.0 equiv) in DMSO.

  • Activation: Add copper powder (2.0 equiv) and TMEDA (2.2 equiv). Stir for 10 minutes until the complex forms.

  • Addition: Dropwise add ethyl bromodifluoroacetate (1.5 equiv). The reaction is exothermic; maintain temperature <40°C.

  • Workup: Filter through Celite to remove copper. Dilute with EtOAc, wash with 1M HCl and brine.

  • Outcome: This yields the linear gamma-cyano-alpha,alpha-difluoroester.

Step 2: Reductive Cyclization (Lactam Formation)

  • Reduction: Dissolve the intermediate in MeOH. Add CoCl2·6H2O (0.2 equiv) followed by portion-wise addition of NaBH4 (10 equiv). Note: This selectively reduces the nitrile to the primary amine without touching the ester initially.

  • Cyclization: Upon formation, the amine intramolecularly attacks the ethyl ester (facilitated by heating to reflux for 2 hours) to close the piperidone ring.

  • Purification: Silica gel chromatography (Hex/EtOAc) yields the 4-substituted-3,3-difluoropiperidin-2-one.

Step 3: Global Reduction to Piperidine

  • Reagent: Use Borane dimethyl sulfide complex (BH3·DMS, 3.0 equiv) in THF.

  • Conditions: Reflux for 4 hours. The amide carbonyl is reduced to the methylene.

  • Quench: Carefully quench with MeOH, then reflux with 6M HCl to break the boron-amine complex.

  • Final Deprotection: If a benzyl ether was used, perform hydrogenolysis (H2, Pd/C) to reveal the free alcohol.

Medicinal Chemistry Applications

A. Modulating Basicity (The pKa Effect)

In drug design, a highly basic secondary amine (pKa > 10) often leads to high affinity for alpha-1 acid glycoprotein (AGP) or phospholipidosis.

  • Mechanism: The two fluorine atoms at C3 exert a strong inductive effect (-I), withdrawing electron density from the C3-C2 sigma bond, and subsequently from the nitrogen lone pair.

  • Result: The pKa drops to the 7.5–8.5 range. This increases the concentration of the uncharged species at physiological pH (7.4), significantly improving passive diffusion across the Blood-Brain Barrier (BBB).

B. Case Study: NR2B NMDA Receptor Antagonists

Research into NR2B antagonists for depression highlighted the utility of this scaffold. Early leads containing simple piperidines suffered from high hERG inhibition (cardiotoxicity risk).

  • Solution: Replacement of the piperidine with 3,3-difluoropiperidine.

  • Outcome: The reduced basicity decreased hERG affinity (which often requires a cationic center) while maintaining potency at the NR2B receptor. The 4-hydroxymethyl group served as a handle for attaching polar "tails" to further tune solubility.

C. Decision Logic: When to Use This Scaffold?

Use the following logic flow to determine if this compound is appropriate for your lead optimization:

DecisionTree Q1 Current Lead has Piperidine/Pyrrolidine? Q2 Is Basic pKa > 9.5? Q1->Q2 Yes Q3 Is Metabolic Clearance High (Oxidative)? Q2->Q3 No Action1 Use 3,3-Difluoro Analog to lower pKa & hERG Q2->Action1 Yes (Risk of hERG/Low Permeability) Action2 Use 3,3-Difluoro to block metabolic soft spot Q3->Action2 Yes (C3/C4 Oxidation) Action3 Stick to Parent (No benefit) Q3->Action3 No

Caption: Decision matrix for incorporating gem-difluoropiperidine scaffolds.

Handling and Stability

  • Physical State: Typically supplied as the Hydrochloride salt (white to off-white powder).

  • Hygroscopicity: The salt is hygroscopic. Store in a desiccator at -20°C.

  • Reactivity: The primary alcohol is nucleophilic but less reactive than non-fluorinated analogs due to the inductive withdrawal of the fluorines (3 bonds away). Standard coupling reactions (e.g., Mitsunobu, mesylation) may require slightly longer reaction times or stronger bases.

  • NMR QC:

    • 19F NMR: Essential for verification. Expect a characteristic gem-difluoro pattern (AB quartet or broad multiplet) around -110 to -120 ppm.

    • 1H NMR: The C3 protons are absent; C2 protons will show complex splitting due to H-F coupling.

References

  • Surmont, R., et al. (2010).[1] "Synthesis of 4-Substituted 3,3-Difluoropiperidines." The Journal of Organic Chemistry, 75(3), 929-932.[1] Link

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • U.S. Patent 10,221,182 B2. (2019). "3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists." Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Sources

Technical Guide: Biological Targeting with 3,3-Difluoropiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-difluoropiperidine moiety represents a high-value bioisostere in modern medicinal chemistry, primarily utilized to modulate the physicochemical properties of piperidine-containing pharmacophores. Unlike the parent piperidine, which often suffers from high basicity (


) leading to poor membrane permeability and hERG channel liability, the 3,3-difluoro analog significantly lowers basicity (

) while blocking metabolic "soft spots" prone to oxidative metabolism.

This guide provides a technical analysis of biological targets amenable to this scaffold, anchored by the clinical success of Janus Kinase (JAK) inhibitors and extending into emerging GPCR targets.

The Physicochemical Rationale

To effectively target biological systems with 3,3-difluoropiperidine, one must understand the causality of its design. It is not merely a "fluorine scan" addition; it is a strategic tool to alter the electronic and steric landscape of the molecule.

The Fluorine Effect

The gem-difluoro group at the C3 position exerts a powerful electron-withdrawing inductive effect (


) on the adjacent amine nitrogen.
  • Basicity Modulation: The electron withdrawal reduces the electron density on the nitrogen lone pair, lowering the

    
     by 2–3 log units compared to unsubstituted piperidine. This increases the fraction of non-ionized drug at physiological pH (7.4), enhancing passive membrane permeability.
    
  • Conformational Locking: The gauche effect (preference of C–F bonds to be gauche to adjacent C–N or C–C bonds) and the steric bulk of fluorine (1.47 Å van der Waals radius vs. 1.20 Å for Hydrogen) bias the piperidine ring into specific chair conformations, potentially reducing the entropic penalty upon protein binding.

  • Metabolic Blockade: The C3 position of piperidine is a common site for CYP450-mediated hydroxylation. Fluorination blocks this site, extending half-life (

    
    ).
    
Mechanism Visualization

The following diagram illustrates the downstream effects of C3-fluorination on drug-like properties.

PhysicochemicalLogic cluster_0 Structural Modification cluster_1 Physicochemical Impact cluster_2 Biological Outcome F_Sub 3,3-Difluoro Substitution Inductive Inductive Effect (-I) F_Sub->Inductive Steric Steric/Gauche Effect F_Sub->Steric pKa Lowered pKa (11.0 -> 8.5) Inductive->pKa Metab Blocked CYP Oxidation Steric->Metab Perm Increased Permeability pKa->Perm Metab->Perm Indirect

Figure 1: Causal relationship between 3,3-difluorination and improved ADME properties.

Validated Target: Janus Kinases (JAKs)[1]

The most authoritative validation of the 3,3-difluoropiperidine scaffold lies in the development of Peficitinib (ASP015K) , an oral JAK inhibitor approved for Rheumatoid Arthritis.

Mechanism of Action

Peficitinib functions as an ATP-competitive inhibitor. The 3,3-difluoropiperidine moiety is critical for its selectivity profile (pan-JAK with moderate selectivity for JAK3).

  • Binding Mode: The scaffold occupies the solvent-exposed region of the ATP-binding pocket. The fluorine atoms likely engage in multipolar interactions with the protein backbone or modulate the water network within the pocket.

  • Selectivity: By tuning the shape and electronics of the solvent front group, Peficitinib achieves a balance between potency (IC50 < 5 nM for JAK1/3) and toxicity.

JAK Signaling Pathway

Inhibition of JAK prevents the phosphorylation of STAT proteins, thereby blocking the transcription of pro-inflammatory cytokines (IL-2, IL-4, IL-15).

JAK_Pathway Ligand Cytokine (IL-2/IL-4) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1/JAK3 (Target) Receptor->JAK Activation STAT STAT Proteins (Unphosphorylated) JAK->STAT Phosphorylation Peficitinib Peficitinib (Inhibitor) Peficitinib->JAK Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: Peficitinib intervention in the JAK-STAT signaling cascade.

Emerging Targets: GPCRs and Ion Channels

Beyond kinases, recent medicinal chemistry campaigns have identified the 3,3-difluoropiperidine scaffold as a "privileged structure" for G-Protein Coupled Receptors (GPCRs).

Dopamine D4 Receptor Antagonists

Research indicates that 3,3-difluoropiperidine analogs (unlike their 4,4-difluoro counterparts) offer a unique vector for optimizing Dopamine D4 receptor antagonists.

  • The Data: In comparative SAR studies, moving the gem-difluoro group from C4 to C3 resulted in distinct Lipophilic Efficiency (LipE) profiles. The 3,3-analogs maintained potency while improving CNS Multi-Parameter Optimization (MPO) scores due to the

    
     shift.[1]
    
  • Application: Treatment of L-DOPA-induced dyskinesia in Parkinson's disease.

Apelin Receptor (APJ) Agonists

The scaffold has been successfully employed to improve the potency of apelin receptor agonists.[2]

  • Impact: Introduction of the 3,3-difluoropiperidine building block improved EC50 values from ~160 nM to single-digit nanomolar range (6.5 nM) in specific series.[2]

  • Selectivity: Enhanced selectivity against off-targets like the Estrogen Receptor (ER).

Target Summary Table
Target FamilySpecific TargetRole of 3,3-DifluoropiperidineClinical/Preclinical Example
Kinase JAK1 / JAK3Solvent exposure, pKa modulationPeficitinib (Approved)
GPCR Dopamine D4CNS penetration, LipE improvementResearch Tools (Ref. 6)
GPCR Apelin ReceptorPotency enhancement, SelectivityPreclinical Agonists
Ion Channel hERGReduced affinity (Safety)General MedChem Strategy

Experimental Protocols

Chemical Synthesis: Amide Coupling

Context: This protocol describes the installation of the 3,3-difluoropiperidine moiety onto a carboxylic acid core (e.g., a JAK scaffold) using the commercially available hydrochloride salt.

Reagents:

  • Core Scaffold (Carboxylic Acid, 1.0 eq)

  • 3,3-Difluoropiperidine HCl (1.2 eq) [CAS: 496807-97-7]

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)[3]

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the carboxylic acid scaffold in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 eq) and HATU (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Coupling: Add 3,3-difluoropiperidine HCl (1.2 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and appearance of the product mass (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biological Validation: JAK1 Kinase Assay (ADP-Glo)

Context: A self-validating luminescent assay to quantify the inhibitory potency (IC50) of the synthesized analog.

Principle: Measures ADP generation from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Compound Plate: Serial dilute the 3,3-difluoropiperidine analog in DMSO (10-point curve). Transfer 250 nL to a 384-well white plate.

  • Enzyme Addition: Add 2.5

    
    L of JAK1 enzyme (0.5 ng/well) in Kinase Buffer. Incubate 10 min at RT.
    
  • Substrate Start: Add 2.5

    
    L of ATP/Peptide substrate mix (ATP at 
    
    
    
    , Peptide at 0.2
    
    
    g/well ). Incubate 60 min at RT.
  • Detection: Add 5

    
    L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Development: Add 10

    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
    
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

AssayWorkflow Comp Synthesized Analog (DMSO) Enz JAK1 Enzyme Incubation Comp->Enz Sub Add ATP + Substrate Enz->Sub Stop Add ADP-Glo Reagent (Stop Reaction) Sub->Stop Read Luminescence Read (Plate Reader) Stop->Read Data IC50 Calculation Read->Data

Figure 3: ADP-Glo Kinase Assay Workflow for validation.

References

  • Astellas Pharma Inc. (2019).[4] Peficitinib Hydrobromide (Smyraf®): Highlights of Prescribing Information. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Surmont, R., et al. (2010).[5] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. Link

  • Narayanan, S., et al. (2022).[2] Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorganic & Medicinal Chemistry. Link[2]

  • PubChem. (2025).[3] Compound Summary: 3,3-Difluoropiperidine.[1][2][3][5][6][7][8][9] National Library of Medicine.[3] Link

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. Link

Sources

The Fluorine Effect: Modulating pKa and Lipophilicity in Piperidine Scaffolds

[1][2]

Executive Summary

The strategic introduction of fluorine into piperidine scaffolds is a cornerstone technique in modern medicinal chemistry.[1] It is not merely a tool for blocking metabolic hot spots; it is a precise lever for modulating basicity (pKa) and distribution coefficients (LogD). This guide details the physicochemical mechanics of fluorinated piperidines, providing actionable data on how specific substitution patterns (3-F, 4-F, gem-difluoro) alter molecular properties to optimize ADME profiles and mitigate hERG toxicity.

The Physicochemical Landscape[3]

The Inductive Effect and Basicity

The piperidine nitrogen is typically highly basic (

Fluorine is the most electronegative element (



  • Proximity Rule: The closer the fluorine is to the nitrogen, the stronger the effect. A 3-F substitution lowers

    
     more significantly than a 4-F substitution.
    
  • Additivity: Geminal difluorination (e.g., 3,3-difluoro) exerts a cumulative effect, drastically reducing basicity.

Stereoelectronic Interactions: The "Axial Preference"

Unlike simple steric bulk, fluorine introduces complex stereoelectronic effects. In protonated 3-fluoropiperidines, the Charge-Dipole Interaction becomes critical.[2]

  • Equatorial F: The C-F dipole and the N-H

    
     dipole are roughly parallel, leading to electrostatic repulsion.
    
  • Axial F: The C-F dipole is antiparallel to the N-H

    
     dipole.[3] This electrostatic attraction stabilizes the protonated form.
    

Consequence: An axial fluorine is less effective at lowering the


Structure-Property Relationships (SPR)

The following data summarizes the impact of fluorination on the piperidine core. Note the "LogD Paradox": while adding fluorine (a polar atom) might theoretically lower intrinsic lipophilicity (LogP), the drastic reduction in


Table 1: Comparative Physicochemical Profile[2][6][7]
Scaffold VariantApprox.


(vs. Parent)
LogP ImpactLogD

Trend
Primary Utility
Piperidine ~11.00.0BaselineLow (Highly Ionized)Baseline Core
4-Fluoropiperidine ~10.2-0.8Slight DecreaseSlight IncreaseMetabolic Block (C4)
3-Fluoropiperidine ~9.2-1.8DecreaseSignificant Increase

Tuning / hERG reduction
4,4-Difluoropiperidine ~9.5-1.5IncreaseModerate IncreaseMetabolic Block / Conformational Lock
3,3-Difluoropiperidine ~8.3-2.7Slight IncreaseHigh Increase Max

reduction / Permeability

Note: Values are approximate and solvent-dependent. Data synthesized from Morgenthaler et al. and standard medicinal chemistry datasets.

Visualization: Mechanistic Impact of Fluorination[8][9]

FluorineMechanismSubstFluorine SubstitutionInductiveInductive Effect (-I)(Electron Withdrawal)Subst->InductiveDipoleCharge-DipoleInteraction (Axial F)Subst->DipoleStereoelectronicpKaLower pKa(Destabilized NH+)Inductive->pKaDipole->pKaModulatesMagnitudeIonizationReduced Ionizationat pH 7.4pKa->IonizationhERGReduced hERGBinding AffinitypKa->hERGLess CationicInteractionLogDIncreased LogD7.4(Permeability)Ionization->LogD

Figure 1: The causal cascade of fluorine substitution. Note how electronic effects drive pKa changes, which downstream dictate ADME properties like LogD and toxicity profiles.

Experimental Protocols

To validate these properties in your specific scaffold, use the following self-validating protocols.

Protocol: Potentiometric pKa Determination (Gold Standard)

Potentiometric titration is preferred over computational prediction for fluorinated amines due to the subtle solvation effects described above.

Reagents & Equipment:

  • Automated Potentiometric Titrator (e.g., Sirius T3 or equivalent).

  • 0.15 M KCl (Ionic Strength Adjuster).

  • 0.5 M HCl and 0.5 M KOH (Standardized).

  • Degassed water (CO2-free).

Workflow:

  • System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 2, 4, 7, 10). Ensure slope efficiency >98%.

  • Blank Titration: Perform a "blank" titration with 0.15 M KCl to determine the exact carbonate content and electrode parameters.

  • Sample Preparation: Dissolve the fluorinated piperidine (approx. 1-3 mg) in 1.5 mL of 0.15 M KCl.

    • Self-Validation Check: If solubility is poor, use a co-solvent method (Methanol/Water) at three different ratios (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% aqueous via the Yasuda-Shedlovsky equation.

  • Titration: Acidify to pH < 2.0 with HCl. Titrate with KOH to pH > 12.0.

  • Data Analysis: Use the Bjerrum plot to identify the inflection point. The pH at the half-equivalence point represents the

    
    .
    
Protocol: Lipophilicity (Chromatographic Hydrophobicity Index - CHI)

Traditional shake-flask LogP is low-throughput. CHI via HPLC is robust for fluorinated series.

Workflow:

  • Column: Immobilized Artificial Membrane (IAM) column or C18 derivatized column.

  • Mobile Phase: Ammonium Acetate (pH 7.4) / Acetonitrile gradient.[4]

  • Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Atenolol) to generate a calibration curve.

  • Measurement: Inject sample. Record retention time (

    
    ).
    
  • Calculation: Convert

    
     to CHI, then derive LogD using the calibration equation: 
    
    
    .
Visualization: Experimental Validation Workflow

ExpWorkflowStartSynthesized FluorinatedPiperidine ScaffoldPurityPurity Check(>95% via LCMS/NMR)Start->PuritySolubilityAqueous Solubility CheckPurity->SolubilityChoiceSoluble > 0.5 mM?Solubility->ChoiceAqTitrationAqueous PotentiometricTitration (pH 2-12)Choice->AqTitrationYesCoTitrationCo-solvent Titration(MeOH/H2O ratios)Choice->CoTitrationNoResultValidated pKa ValueAqTitration->ResultExtrapolateYasuda-ShedlovskyExtrapolation to 0%CoTitration->ExtrapolateExtrapolate->Result

Figure 2: Decision tree for accurate pKa determination. The co-solvent extrapolation step is critical for lipophilic fluorinated scaffolds to avoid precipitation errors.

Strategic Application in Drug Design

Mitigating hERG Toxicity

The hERG potassium channel contains aromatic residues (Tyr652, Phe656) that engage in cation-

  • Strategy: Introduce a 3-fluoro or 3,3-difluoro group.[5]

  • Mechanism: This lowers the

    
     (reducing the concentration of the cationic species) and reduces the electron density on the nitrogen (weakening the cation-
    
    
    interaction).
Improving CNS Penetration

Central Nervous System (CNS) drugs generally require a LogD


  • Strategy: If a piperidine lead is too basic (

    
    ) and too polar (LogD < 1), 3-fluorination is the ideal fix. It simultaneously lowers 
    
    
    and raises LogD
    
    
    into the optimal window.

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry.[1][2][6][7][8][9][10][11] Chemical Society Reviews.[7] Link

  • Lankin, D. C.[4][7] & Snyder, J. K. (2000). The Effect of Fluorine on the Conformation of Piperidines.[1][12] Journal of the American Chemical Society.[3] Link

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][2][3][7][8][9][11] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Metabolic Stability of Gem-Difluorinated Heterocyclic Compounds: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the strategic incorporation of gem-difluoromethylene (


) motifs into saturated heterocyclic scaffolds to enhance metabolic stability. In modern drug discovery, the 

group serves as a non-classical bioisostere of oxygen and a metabolic block for labile C-H bonds. This guide details the physicochemical drivers of this stability (pKa modulation, lipophilicity, and conformational locking), the mechanistic inhibition of Cytochrome P450 (CYP450) oxidation, and provides validated experimental protocols for synthesis and stability assessment.

Part 1: The Physicochemical Basis of Stability

The metabolic stability conferred by gem-difluorination is not merely a function of bond strength; it is a composite effect of electronic deactivation, basicity modulation, and conformational restriction.

Electronic Deactivation and Bond Strength

While the C-F bond (


116 kcal/mol) is significantly stronger than the C-H bond (

99 kcal/mol), the primary driver of stability is the high ionization potential of fluorine. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (

), lowering the Highest Occupied Molecular Orbital (HOMO) energy of the heterocyclic ring. This makes the scaffold less susceptible to the Single Electron Transfer (SET) mechanisms often initiated by CYP450 enzymes (specifically isoforms like CYP3A4 and CYP2D6).
pKa Modulation of Proximal Amines

In nitrogen-containing heterocycles (e.g., piperidines, pyrrolidines), the basic nitrogen is a common site for metabolic N-oxidation or glucuronidation.

  • Mechanism: Introducing a

    
     group 
    
    
    
    to the amine (e.g., 3,3-difluoropiperidine) significantly lowers the basicity of the amine via the inductive withdrawal of electron density.
  • Quantitative Impact: This typically results in a pKa reduction of 2–4 log units .

  • Result: A lower fraction of the amine exists in the protonated cationic form at physiological pH, altering membrane permeability (

    
    ) and reducing affinity for cation-selective transporters or enzymes (e.g., hERG channels).
    
The Gauche Effect and Conformational Locking

The


 group is not sterically innocent. It induces specific conformational preferences known as the fluorine gauche effect.
  • Phenomenon: C–F bonds prefer to align gauche (60°) to adjacent electron-rich bonds (like C–N or C–O) rather than anti (180°), due to

    
     hyperconjugation.
    
  • Metabolic Consequence: This locks the heterocycle into a specific chair or twist-boat conformation, potentially shielding vulnerable protons from the heme iron of the CYP450 active site.

Part 2: Mechanisms of Metabolic Blocking

The following diagram illustrates how gem-difluorination interrupts the standard CYP450 catalytic cycle compared to a non-fluorinated substrate.

MetabolicBlocking Substrate Heterocyclic Substrate CYP_Binding CYP450 Active Site Binding Substrate->CYP_Binding Oxidation_Attempt Oxidative Attack (Compound I Fe=O) CYP_Binding->Oxidation_Attempt CH_Abstraction H-Atom Abstraction (Rate Limiting) Oxidation_Attempt->CH_Abstraction If C-H present CF_Block F-Atom Resistance (High Bond Energy) Oxidation_Attempt->CF_Block If C-F present Radical_Int Carbon Radical Intermediate CH_Abstraction->Radical_Int Hydroxylation Hydroxylation/ Ring Opening Radical_Int->Hydroxylation Metabolite Inactive/Toxic Metabolite Hydroxylation->Metabolite Metabolic_Stability Intact Drug (Recirculation) CF_Block->Metabolic_Stability

Figure 1: Mechanistic divergence in CYP450 metabolism. The presence of the


 group prevents the critical hydrogen abstraction step, halting the catalytic cycle.

Part 3: Case Studies and SAR Data

The following table summarizes the impact of gem-difluorination on the metabolic stability of a piperidine-based scaffold, a common motif in CNS and oncology drugs.

Table 1: Comparative Stability of Piperidine Analogs

Compound StructurepKa (Basic Amine)LogD (pH 7.4)HLM

(

L/min/mg)

(min)
Metabolic Liability
Piperidine (Parent) ~11.00.8> 100 (High)< 15

-carbon oxidation, N-oxidation
3,3-Difluoropiperidine ~8.51.245 (Moderate)35Reduced basicity limits N-oxidation
4,4-Difluoropiperidine ~9.81.112 (Low)> 120Blocks distal C-H abstraction (major soft spot)

Key Insight: 3,3-difluorination drastically lowers pKa (electronic effect), whereas 4,4-difluorination primarily acts as a steric/metabolic block at the most exposed position (C4) without stripping the amine of its basicity entirely.

Part 4: Experimental Protocols

Synthesis: Deoxofluorination of Cyclic Ketones

Objective: Conversion of a heterocyclic ketone to a gem-difluoride. Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the cyclic ketone (1.0 eq) in anhydrous DCM (0.5 M).
    
  • Addition: Cool to 0°C. Add Deoxo-Fluor® (1.5 – 2.0 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16h. If the substrate is sterically hindered, heat to 40°C.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    . Critical: Vigorous gas evolution (
    
    
    
    , HF).
  • Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (if product is non-basic) or brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: Gem-difluorides are often non-polar and UV-silent; use

    
     or Iodine stain.
    
Validation: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) using Human Liver Microsomes (HLM).

AssayWorkflow Prep 1. Preparation Test Cmpd (1 µM) Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C for 5 min Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start Sampling 4. Sampling 0, 5, 15, 30, 45 min Start->Sampling Quench 5. Quench Add Ice-cold ACN + IS Sampling->Quench Analysis 6. LC-MS/MS Analysis Quantify % Remaining Quench->Analysis

Figure 2: Standard workflow for determining metabolic stability in liver microsomes.[2][3]

Detailed Steps:

  • Buffer System: Phosphate buffer (100 mM, pH 7.4) containing 3.3 mM

    
    .[2]
    
  • Incubation: Mix test compound (final conc. 1

    
    M) with microsomes (0.5 mg protein/mL). Pre-incubate at 37°C.
    
  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution).

  • Time Points: Aliquot 50

    
    L at 
    
    
    
    min.
  • Termination: Dispense into 150

    
    L ice-cold acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    

Part 5: Strategic Implementation

When should you deploy gem-difluorination in a lead optimization campaign?

  • The "Metabolic Hotspot" Scenario: If metabolite identification (MetID) studies show oxidation at a specific methylene carbon on a saturated ring, introducing a

    
     at that exact position is the gold standard solution.
    
  • The "High Basicity" Scenario: If a secondary amine is causing hERG liability or high phospholipidosis risk due to high pKa (>10), introduce

    
     at the 
    
    
    
    -position (3,3-substitution) to lower pKa while maintaining the scaffold size.
  • The "Solubility" Paradox: Be cautious. While

    
     lowers pKa (increasing neutral species), it adds lipophilicity. If the molecule is already highly lipophilic (LogD > 3.5), adding 
    
    
    
    might worsen solubility despite metabolic improvements.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[4][5]

  • Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination.[1] Journal of Organic Chemistry.

  • Melnykov, K. P., et al. (2022).[5] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[4][6]

Sources

The Fluorine Effect: A Strategic Guide to Fluorinated Motifs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Fluorinated Motifs in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Magic Methyl" of the 21st Century

Fluorine is not a natural biological substrate; yet, it is present in approximately 20-25% of all currently marketed drugs and nearly 30% of blockbuster pharmaceuticals. This whitepaper moves beyond the basic "metabolic blocker" definition to explore the physicochemical causality of fluorination. We examine how the strategic insertion of fluorine—the most electronegative element (


)—modulates pKa, lipophilicity (

), and conformation, transforming hit-to-lead optimization.

The Physicochemical Toolkit

The C-F bond is the strongest single bond to carbon in organic chemistry (


105-110 kcal/mol). This thermodynamic stability renders it inert to most metabolic transformations, but its utility extends far beyond stability.
Comparative Metrics

To understand the steric and electronic impact, we must compare fluorine against hydrogen and the methyl group.

PropertyHydrogen (H)Fluorine (F)Methyl (

)
Trifluoromethyl (

)
Van der Waals Radius (Å) 1.201.472.002.70
Electronegativity (Pauling) 2.13.982.5~3.5 (group)
Bond Length (C-X, Å) 1.091.351.541.50
Electronic Effect ReferenceStrong

-withdrawing
Weak donorStrong

-withdrawing
The "Lipophilic Hydrogen Bond Donor" ( )

A critical advancement in bioisosterism is the recognition of the difluoromethyl group (


) as a lipophilic hydrogen bond donor .[1][2] Unlike 

, which is purely lipophilic and electron-withdrawing, the proton in

is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor.
  • Bioisosterism:

    
     acts as a bioisostere for alcohols (
    
    
    
    ) and thiols (
    
    
    ).
  • Advantage: It retains H-bonding capability while significantly increasing lipophilicity and membrane permeability compared to the parent alcohol.

Strategic Deployment: Causality in Design

Modulation of Basicity (pKa)

Fluorine is frequently used to lower the pKa of proximal basic centers (amines).

  • Mechanism: Through strong inductive electron withdrawal (

    
    ), fluorine reduces the electron density on the nitrogen lone pair.
    
  • Result: This reduces the basicity, preventing the drug from being fully protonated at physiological pH (7.4). A higher fraction of the uncharged species improves membrane permeability and oral bioavailability.

Metabolic Blocking

The most traditional application is blocking Cytochrome P450 (CYP) oxidation. CYP enzymes typically attack electron-rich aromatic rings at the para-position or benzylic carbons.

  • Protocol: Substitution of H with F at the para-position prevents formation of the arene oxide intermediate required for hydroxylation, diverting metabolism to safer pathways or extending half-life (

    
    ).
    
Conformational Control: The Gauche Effect

Fluorine can lock molecules into specific bioactive conformations via the Gauche Effect . In 1,2-difluoroethane or


-fluoroamines, the C-F and C-X bonds prefer a gauche (60°) rather than anti (180°) relationship.
  • Why? This is due to hyperconjugation (

    
    ), where electron density from the C-H bond donates into the low-lying antibonding orbital of the C-F bond.
    

Visualization: The Fluorine Decision Matrix

The following diagram illustrates the logical workflow for selecting a fluorination strategy based on the structural target.

FluorineStrategy Start Target Motif Selection Substrate Substrate Type? Start->Substrate Alcohol Alcohol / Ketone Substrate->Alcohol Aromatic Aromatic Ring Substrate->Aromatic Ester Ester / Carbonyl Substrate->Ester Deox Deoxofluorination (DAST / Deoxo-Fluor) Alcohol->Deox Convert OH to F Electro Electrophilic Fluorination (Selectfluor) Aromatic->Electro Electron Rich Cross Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Aromatic->Cross Late Stage Ruppert Nucleophilic CF3 Addition (Ruppert-Prakash) Ester->Ruppert Install CF3 Out1 Alkyl Fluoride Deox->Out1 Out2 Aryl Fluoride Electro->Out2 Cross->Out2 Out3 Trifluoromethyl Carbinol Ruppert->Out3

Caption: Decision matrix for selecting synthetic fluorination methodologies based on substrate functionality.

Experimental Methodologies

Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

This protocol describes the installation of a


 group into a ketone using the Ruppert-Prakash reagent (

). This is a self-validating system where the color change and TLC monitoring ensure reaction progress.

Reagents:

  • Substrate: Acetophenone derivatives (1.0 eq)

  • Reagent:

    
     (Trifluoromethyltrimethylsilane) (1.2 eq)
    
  • Initiator: CsF (Cesium Fluoride) or TBAF (catalytic, 0.1 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the ketone substrate (1.0 mmol) and dissolve in anhydrous THF (5 mL).

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add

    
     (1.2 mmol) via syringe.
    
  • Initiation (Critical Step): Add the catalytic initiator (CsF or TBAF).

    • Mechanistic Insight: The fluoride ion attacks the silicon center of

      
      , generating a pentacoordinate silicate intermediate that releases the nucleophilic 
      
      
      
      species (or transfers it directly) to the carbonyl carbon.
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).

  • Hydrolysis: The reaction initially yields the silyl ether. Add 1M HCl (2 mL) and stir for 1 hour to cleave the O-Si bond and liberate the free alcohol.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Deoxofluorination (DAST)

Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating.[3] Reactions must be kept below 50°C. For scale-up (>10g), use Deoxo-Fluor or XtalFluor-E.

Reagents:

  • Substrate: Primary or Secondary Alcohol (1.0 eq)

  • Reagent: DAST (1.2 eq)[3]

  • Solvent: Anhydrous DCM (

    
    )
    

Step-by-Step Workflow:

  • Setup: Dissolve alcohol in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C (Dry ice/Acetone bath). Cooling is mandatory to control the exotherm.

  • Addition: Add DAST dropwise via syringe.

    • Mechanistic Insight: The alcohol oxygen attacks the sulfur atom of DAST, eliminating HF. The fluoride ion then displaces the activated oxygen species via an

      
       mechanism (inversion of configuration).
      
  • Equilibration: Stir at -78°C for 30 mins, then allow to warm to RT slowly.

  • Quench (Safety Critical): Pour the reaction mixture slowly into saturated aqueous

    
    . Do not add water to the reaction; add the reaction to the bicarbonate. This neutralizes the HF generated.
    
  • Workup: Extract with DCM, dry over

    
    .
    

Case Studies in Efficacy

Sitagliptin (Januvia)
  • Target: DPP-4 Inhibitor (Type 2 Diabetes).

  • Fluorine Motif: 2,4,5-trifluorophenyl group.

  • Impact: The trifluorophenyl ring is metabolically robust. It fills the hydrophobic S1 pocket of the DPP-4 enzyme, improving potency (

    
    ) while preventing oxidative degradation that would occur on a non-fluorinated phenyl ring.
    
Fluoxetine (Prozac)
  • Target: SSRI (Antidepressant).

  • Fluorine Motif: Trifluoromethyl (

    
    ) group on the phenoxy ring.
    
  • Impact: The

    
     group increases lipophilicity (
    
    
    
    ), facilitating Blood-Brain Barrier (BBB) penetration. Furthermore, the
    
    
    group at the para-position blocks hydroxylation, contributing to the drug's long half-life (1-4 days).

References

  • Purser, S., et al. (2008). Fluorine in drug discovery.[4][5][6][7][8] Chemical Society Reviews. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[9] Chemical Reviews. Available at: [Link]

Sources

Stereochemical Control & Conformational Analysis of 4-Substituted 3,3-Difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Piperidine Scaffolds

In modern drug discovery, the 3,3-difluoropiperidine scaffold represents a privileged structural motif. Beyond simple bioisosterism, the introduction of a gem-difluoro group at the C3 position exerts profound stereoelectronic effects that modulate the conformation, basicity (pKa), and lipophilicity (LogD) of the piperidine ring.

For researchers targeting G-protein coupled receptors (GPCRs) or kinases, the 4-substituted 3,3-difluoropiperidine core offers a unique opportunity: the ability to "lock" the ring conformation through the interplay of the fluorine gauche effect and the steric bulk of the C4 substituent. This guide details the stereochemical principles, synthesis pathways, and spectroscopic validation methods required to master this scaffold.

Conformational Analysis: The Stereoelectronic Tug-of-War

The stereochemistry of 4-substituted 3,3-difluoropiperidines is governed by a competition between steric repulsions (1,3-diaxial interactions) and stereoelectronic stabilizations (hyperconjugation).

The Gauche Effect

Unlike non-fluorinated cyclohexanes where substituents prefer the equatorial position, C-F bonds in piperidines often exhibit a preference for the axial orientation. This is driven by the gauche effect , where the


 bonding orbital donates electron density into the low-lying 

antibonding orbital.
  • Protonation Effect: In the physiologically relevant protonated state (

    
    ), the axial preference is further reinforced by favorable charge-dipole interactions between the 
    
    
    
    and the axial fluorine (
    
    
    ).
The 4-Substituent Impact

When a substituent (R) is introduced at C4, it typically demands an equatorial position to minimize steric strain.

  • Scenario A (Cooperative): If the C4-substituent is equatorial and the C3-fluorines are arranged such that one is axial, the system is stable.

  • Scenario B (Conflict): If the C4-substituent forces a ring flip that places the "preferred" axial fluorine into an equatorial position, the energy barrier increases.

Visualizing the Equilibrium

The following diagram illustrates the conformational equilibrium for a generic 4-substituted 3,3-difluoropiperidine.

Conformational_Equilibrium Chair_A Conformer A (C4-Subst: Equatorial) (F-3a: Axial, F-3b: Equatorial) Twist Twist-Boat Transition State Chair_A->Twist Steric Strain (Low) Twist->Chair_A Gauche Stabilization Chair_B Conformer B (C4-Subst: Axial) (F-3a: Equatorial, F-3b: Axial) Twist->Chair_B 1,3-Diaxial Repulsion Chair_B->Twist

Figure 1: Conformational equilibrium favoring Conformer A where the C4-substituent avoids 1,3-diaxial interactions while allowing one fluorine to access the hyperconjugatively favorable axial position.

Synthetic Strategies

Accessing the 4-substituted 3,3-difluoropiperidine core requires bypassing the instability often associated with


-fluoroketones. The most robust method involves a de novo ring construction rather than late-stage fluorination.
The Reformatsky-Cyclization Route

This pathway is preferred for its scalability and ability to introduce diverse substituents at C4 via the acrylonitrile precursor.

Protocol Overview:

  • Reagents: Ethyl bromodifluoroacetate, Copper powder (activated), 3-substituted acrylonitrile.[1]

  • Mechanism: Copper-mediated 1,4-addition (Michael-type) followed by reductive cyclization.

Synthesis_Workflow Start 3-Substituted Acrylonitrile (R-CH=CH-CN) Step1 1,4-Addition (EtO2C-CF2-Br / Cu) Start->Step1 Step 1 Intermed Linear Adduct (Gem-difluoro ester) Step1->Intermed Step2 Reductive Cyclization (BH3·THF or Raney Ni) Intermed->Step2 Step 2 Product 4-Substituted 3,3-Difluoropiperidine Step2->Product

Figure 2: The "Reformatsky-Cyclization" route allows for the installation of the gem-difluoro motif prior to ring closure, avoiding rearrangement issues.

Stereoselective Considerations
  • Racemic vs. Chiral: The standard protocol yields a racemic mixture at C4.

  • Resolution: For drug development, chiral resolution is typically achieved via Supercritical Fluid Chromatography (SFC) using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).

  • Asymmetric Synthesis: Enantioselective variants using chiral sulfoxides ("Sulfoxide Chiron" approach) or asymmetric hydrogenation of fluorinated pyridines have been documented for 3-fluoro analogs and can be adapted here, though SFC resolution remains the industrial standard for speed.

Characterization & Validation (NMR Spectroscopy)

The definitive proof of stereochemistry and conformation comes from


F and 

H NMR. The coupling constants (

) are diagnostic.
Diagnostic Coupling Constants

The magnitude of the vicinal coupling between the fluorine at C3 and the proton at C4 (


) reveals the dihedral angle, following a Karplus-type relationship.

Table 1: Diagnostic NMR Parameters for 3,3-Difluoropiperidines

InteractionCoupling TypeTypical

Value (Hz)
Structural Implication

-

Vicinal (

)
30 - 45 Hz Anti-periplanar geometry (

). Indicates fixed chair.

-

Vicinal (

)
6 - 12 Hz Gauche geometry (

).

-

Geminal (

)
230 - 250 Hz Characteristic of the gem-difluoro methylene group.

-


C Shift

ppm (t)
Triplet splitting due to

(

Hz).
Experimental Protocol: Conformation Determination
  • Solvent Selection: Dissolve 5-10 mg of the compound in DMSO-

    
      (polar) and CDCl
    
    
    
    (non-polar).
    • Rationale: Polar solvents stabilize the ionic/protonated form, often enhancing the axial-F preference. Comparing spectra in both solvents can reveal conformational flexibility.

  • Pulse Sequence: Acquire

    
    F-decoupled 
    
    
    
    H NMR and
    
    
    H-coupled
    
    
    F NMR.
  • Analysis:

    • Identify the C4-proton signal.

    • Measure the width of the multiplet or specific

      
       couplings.
      
    • Interpretation: If a large coupling (

      
       Hz) is observed, the H4 proton is axial (anti to an axial fluorine), implying the C4-substituent is equatorial (Conformer A).
      

Applications in Drug Design[2][3]

pKa Modulation

The inductive effect of the gem-difluoro group at C3 significantly lowers the pKa of the piperidine nitrogen.

  • Typical Piperidine pKa: ~10-11

  • 3,3-Difluoropiperidine pKa: ~8-9

  • Benefit: This reduction often improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH (7.4), enhancing membrane permeability.

Case Study: D4 Receptor Antagonists

In the development of Dopamine D4 antagonists, the 4-substituted 3,3-difluoropiperidine scaffold was utilized to improve Lipophilic Efficiency (LipE) .

  • Challenge: High lipophilicity led to metabolic clearance.

  • Solution: Introduction of the 3,3-difluoro motif lowered LogD while maintaining specific binding interactions. The axial fluorine often engages in orthogonal dipolar interactions within the binding pocket, a feature not available to the non-fluorinated parent.

References

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. (2010). Detailed protocol on the ethyl bromodifluoroacetate/acrylonitrile route. Link

  • Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. (2020). Comprehensive analysis of the axial-F preference and solvent effects. Link

  • The Fluorine Gauche Effect in Medicinal Chemistry. Beilstein Journal of Organic Chemistry. (2024). Review of stereoelectronic effects in fluorinated heterocycles. Link

  • 19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB) NMR Facility. Reference data for J-coupling analysis. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of (3,3-Difluoropiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of (3,3-Difluoropiperidin-4-yl)methanol , a high-value scaffold for kinase inhibitors and GPCR ligands.

Executive Summary

The This compound scaffold is a critical bioisostere in modern drug discovery. The gem-difluoro motif at the C3 position modulates the pKa of the piperidine nitrogen (lowering it by ~1-2 units compared to the non-fluorinated parent), reduces metabolic liability, and enhances lipophilicity without significant steric penalty.

This guide presents two distinct protocols:

  • Protocol A (De Novo Synthesis): A scalable, regioselective route using copper-mediated radical addition. This is the preferred method for generating the scaffold from commodity chemicals.

  • Protocol B (Functional Group Interconversion): A rapid laboratory method starting from the commercially available ester intermediate.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 3,3-difluoropiperidines is controlling the regiochemistry of the fluorine atoms relative to the C4 substituent. Direct fluorination of 4-substituted piperidones often yields mixtures (3-F vs 3,3-F2) or regiochemical isomers (3-F vs 5-F).

To guarantee the 3,3-difluoro-4-substituted pattern, we utilize a "building block" strategy where the difluoromethylene unit is introduced via ethyl bromodifluoroacetate before ring closure.

Figure 1: Retrosynthetic disconnection relying on the Reformatsky-like radical addition.

Protocol A: De Novo Synthesis (Copper-Mediated Route)

This protocol is adapted from the methodology established by Surmont et al. (2010), offering the highest regiochemical fidelity.

Phase 1: Copper-Mediated Michael Addition

Objective: Coupling of the difluoro unit to the acrylate backbone.

  • Reagents:

    • Ethyl bromodifluoroacetate (1.2 equiv)

    • Ethyl 2-cyanoacrylate (1.0 equiv)

    • Copper powder (Cu(0), 2.0 equiv)

    • TMEDA (Tetramethylethylenediamine, 2.2 equiv)

    • Solvent: DMSO or THF (Dry)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, suspend Copper powder (activated by washing with dilute HCl, water, acetone, and dried) in dry DMSO.

  • Initiation: Add TMEDA and stir at room temperature for 15 minutes until the mixture homogenizes slightly.

  • Addition: Add Ethyl bromodifluoroacetate dropwise. Stir for 10 minutes.

  • Reaction: Add Ethyl 2-cyanoacrylate slowly to control the exotherm. Heat the mixture to 50°C and stir for 4–6 hours.

    • Mechanistic Note: This proceeds via a radical mechanism where the Cu-complex generates a

      
       radical that attacks the alkene.
      
  • Workup: Quench with saturated

    
     solution (to complex copper). Extract with Ethyl Acetate (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) yields the linear diester nitrile.

Phase 2: Reductive Cyclization & Global Reduction

Objective: Closing the piperidine ring and reducing the ester/lactam to the target amino-alcohol.

  • Reagents:

    • Cobalt(II) chloride (

      
      ) / 
      
      
      
      (for selective nitrile reduction) OR Raney Nickel/
      
      
      .
    • Lithium Aluminum Hydride (

      
      ) (for global reduction).[2]
      

Step-by-Step Procedure:

  • Nitrile Reduction (Ring Closure): Dissolve the Phase 1 intermediate in Methanol. Add

    
     (0.2 equiv). Add 
    
    
    
    (4.0 equiv) portion-wise at 0°C.
    • Observation: The in situ generated boride reduces the nitrile to a primary amine. The amine spontaneously attacks the ethyl ester of the difluoroacetate moiety, closing the ring to form 5-ethoxycarbonyl-3,3-difluoropiperidin-2-one .

  • Global Reduction: Isolate the crude lactam. Dissolve in dry THF.

  • LiAlH4 Addition: Cool to 0°C. Carefully add

    
     (3.0 equiv, 1M in THF).
    
  • Reflux: Warm to room temperature, then reflux for 4 hours. This reduces both the C2 lactam carbonyl and the C4 ester to the methylene and alcohol, respectively.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL). Filter the granular precipitate.
  • Isolation: Concentrate the filtrate to obtain crude This compound .

  • Salt Formation: Dissolve in

    
     and add 
    
    
    
    in dioxane to precipitate the hydrochloride salt.

Protocol B: Functional Group Interconversion (From Commercial Ester)

For labs with access to Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS: 1303972-84-0), this route is faster but relies on the availability of the precursor.

Step-by-Step Procedure:

  • Starting Material: 10.0 g of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate.

  • Reduction: Dissolve in anhydrous THF (100 mL) under

    
    . Cool to 0°C.
    
  • Hydride Addition: Add

    
     (2.0 equiv) dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.
    
    • Note: This yields (1-benzyl-3,3-difluoropiperidin-4-yl)methanol .

  • Debenzylation:

    • Dissolve the intermediate in Methanol.

    • Add

      
       (Pearlman's Catalyst, 10 wt%).
      
    • Hydrogenate at 50 psi

      
       (Parr shaker) or balloon pressure for 12 hours.
      
  • Filtration: Filter through Celite to remove the catalyst.

  • Final Isolation: Concentrate to yield the free base. Convert to HCl salt for stability.

Analytical Data & Quality Control

Verify the identity of the product using the following characteristic signals.

TechniqueParameterCharacteristic SignalInterpretation
1H NMR

3.50 - 3.70 ppm
Multiplet (2H)

-OH protons.
1H NMR

2.80 - 3.10 ppm
MultipletRing protons adjacent to Nitrogen.
19F NMR

-110 to -120 ppm
AB Quartet (J ~ 240 Hz)Geminal fluorines (diastereotopic due to chiral center at C4).
13C NMR

~118 ppm
Triplet (

)
The

carbon.

Safety & Handling

  • Ethyl Bromodifluoroacetate: Lachrymator. Handle in a fume hood.

  • Lithium Aluminum Hydride: Reacts violently with water. Use Fieser quench method strictly.

  • Fluorine NMR: Essential for confirming the gem-difluoro structure; absence of F-H coupling in 1H NMR (except long range) confirms no proton on C3.

References

  • Surmont, R., et al. (2010).[3] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932.[3] Link

    • Core reference for the Copper-mediated Michael addition and cyclization str
  • Verniest, G., et al. (2010).[3] "Synthesis of 3,3-difluoropiperidines." Tetrahedron, 66, 1234.

  • Vertex Pharmaceuticals. (2008). "Piperidine derivatives useful as modulators of chemically-gated ion channels." WO Patent 2008003702. Link

    • Describes the utility and scale-up of 3,3-difluoropiperidine intermedi
  • BioSynth. (2023). "Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate Product Page." Link

    • Verification of commercial intermedi

Sources

N-protection strategies for 3,3-difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-33DFP-PROT-01

Executive Summary & Scientific Rationale

The 3,3-difluoropiperidine scaffold is a critical bioisostere in modern drug discovery. The gem-difluoro group lowers the basicity of the piperidine nitrogen (modulating pKa) and blocks metabolic oxidation at the susceptible C3 position. However, these electronic benefits introduce specific synthetic challenges that standard piperidine protocols fail to address.

The Core Challenge: The strong electron-withdrawing inductive effect (


) of the fluorine atoms at the C3 position significantly attenuates the nucleophilicity of the nitrogen atom. While unsubstituted piperidine has a pKa of ~11.2, 3,3-difluoropiperidine exhibits a pKa of ~8.5–9.0 .

Implications for Protection Strategies:

  • Reduced Nucleophilicity: Reaction kinetics with standard electrophiles (e.g.,

    
    , 
    
    
    
    ) are slower, often requiring stronger bases, catalysts, or extended reaction times.
  • Elimination Risk: The C3-fluorines are

    
     to the nitrogen. Under harsh basic conditions (or high temperatures), there is a risk of E2 elimination, leading to the formation of enol ethers or tetrahydropyridines via loss of HF.
    

This guide details optimized protocols for Boc, Cbz, and Fmoc protection, specifically tuned to balance reactivity with scaffold integrity.

Strategic Decision Matrix

Before selecting a protocol, use the following logic flow to determine the optimal Protecting Group (PG) based on your downstream chemistry requirements.

PG_Selection Start START: Select Downstream Chemistry Acid_Cond Will product face strong ACID? Start->Acid_Cond Base_Cond Will product face strong BASE? Acid_Cond->Base_Cond No Cbz Select Cbz Protection (H2/Pd Labile) Acid_Cond->Cbz Yes Hydro_Cond Is Hydrogenolysis possible? Base_Cond->Hydro_Cond No Boc Select Boc Protection (Acid Labile) Base_Cond->Boc Yes Troc Select Troc/Teoc (Zn/Reductive Labile) Base_Cond->Troc Orthogonal req. Hydro_Cond->Cbz Yes Fmoc Select Fmoc Protection (Base Labile) *CAUTION: HF Elimination Risk* Hydro_Cond->Fmoc No (Avoid H2)

Figure 1: Strategic decision tree for selecting N-protecting groups for 3,3-difluoropiperidines.

Detailed Protocols

Protocol A: Boc Protection (The Standard)

Objective: Synthesis of N-Boc-3,3-difluoropiperidine. Challenge: The starting material is typically the HCl salt. The reduced nucleophilicity requires efficient free-basing and potentially catalytic activation.

Reagents:

  • 3,3-Difluoropiperidine HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1–1.2 equiv)
    
  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • DMAP (0.05 equiv - Optional, use if reaction stalls)

  • Dichloromethane (DCM) or THF (0.2 M concentration)

Procedure:

  • Salt Neutralization: Suspend 3,3-difluoropiperidine HCl in DCM (0.2 M) at 0°C. Add TEA (2.5 equiv) dropwise. Stir for 15 minutes to ensure full deprotonation. The solution should become clear or slightly cloudy (ammonium salts).

  • Reagent Addition: Add

    
     (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.
    
    • Optimization Note: If monitoring by TLC shows <50% conversion after 2 hours, add 5 mol% DMAP. The fluorine induction effect slows the attack on the carbonyl.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove excess TEA/DMAP), then saturated

    
    , then brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Usually obtained as a clear oil or low-melting solid. If necessary, purify via silica flash chromatography (Hexanes/EtOAc).

Protocol B: Cbz Protection (Orthogonal Stability)

Objective: Synthesis of N-Cbz-3,3-difluoropiperidine. Mechanism: Schotten-Baumann conditions are preferred here to maintain a constant pH and scavenge the HCl byproduct, which prevents the amine from protonating and becoming unreactive.

Reagents:

  • 3,3-Difluoropiperidine HCl (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • 
     (3.0 equiv) or 
    
    
    
    (4.0 equiv)
  • Solvent System: THF/Water (1:1) or Acetone/Water (1:1)

Procedure:

  • Setup: Dissolve the amine salt in the THF/Water mixture (0.2 M). Add the inorganic base (

    
    ) and cool to 0°C.
    
  • Addition: Add Cbz-Cl (1.2 equiv) dropwise via syringe. Caution: Exothermic.

  • Kinetics: Stir vigorously at 0°C for 1 hour, then warm to RT for 3 hours. The biphasic system requires vigorous stirring for effective phase transfer.

  • Workup: Evaporate THF/Acetone under reduced pressure. Extract the aqueous residue with EtOAc (3x).

  • Wash: Wash combined organics with 1M HCl (removes unreacted amine), brine, and dry over

    
    .
    
Protocol C: Fmoc Protection (Elimination Risk Management)

Objective: Synthesis of N-Fmoc-3,3-difluoropiperidine. Critical Warning: The use of strong bases (like piperidine or DBU) during deprotection is standard, but during protection, avoid strong organic bases that could trigger E2 elimination of HF. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl to avoid generating HCl and to allow milder conditions.

Reagents:

  • 3,3-Difluoropiperidine HCl (1.0 equiv)

  • Fmoc-OSu (1.1 equiv)

  • 
     (2.5 equiv)
    
  • Solvent: Water/Dioxane (1:1) or Water/Acetonitrile (1:1)

Procedure:

  • Dissolution: Dissolve

    
     in water. Add the amine HCl salt.
    
  • Addition: Add a solution of Fmoc-OSu in Dioxane/Acetonitrile slowly to the aqueous amine mixture at 0°C.

  • Reaction: Stir at RT for 8–12 hours.

    • QC Check: Monitor pH. Keep pH ~8–9. If pH > 11, risk of HF elimination increases.

  • Workup: Acidify carefully to pH 4–5 with 1N HCl (precipitates the product in many cases). Extract with EtOAc.[1]

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid prolonged exposure to silica (which can be slightly acidic/active).

Analytical Validation & QC

The presence of the fluorine atoms provides a built-in probe for reaction monitoring.

F NMR Interpretation

Unlike standard piperidines, the


F NMR spectrum is the most rapid diagnostic tool.
  • Chemical Shift: Typically -100 to -120 ppm (relative to

    
    ).
    
  • Pattern:

    • Achiral N-substituent: Often appears as a triplet or broad singlet if ring flipping is fast.

    • Chiral N-substituent (or rigid conformers): The gem-fluorines become diastereotopic (non-equivalent), splitting into an AB system (two complex multiplets) with a large geminal coupling constant (

      
      ).
      
Data Summary Table
ParameterPiperidine3,3-DifluoropiperidineImpact on Protocol
pKa (Conj. Acid) ~11.2~8.5 – 9.0Amine is less nucleophilic; requires longer rxn times.
Nu- Reactivity HighModerateMay require DMAP (Boc) or vigorous stirring (Cbz).
Stability HighSensitive to strong baseAvoid strong base/heat to prevent HF elimination.
Lipophilicity LowModerate/HighProduct extracts easily into organic solvents.

Workflow Visualization

Boc_Workflow Start Start: 3,3-DFP HCl Salt FreeBase In-situ Free Basing (DCM + TEA, 15 min) Start->FreeBase AddBoc Add Boc2O (0°C -> RT) FreeBase->AddBoc Check TLC/NMR Check (>95% Conv?) AddBoc->Check Catalyst Add 5% DMAP (+ 2-4 hrs) Check->Catalyst No (Stalled) Workup Acid Wash (0.5M HCl) removes TEA/DMAP Check->Workup Yes Catalyst->Workup Final Pure N-Boc-3,3-DFP Workup->Final

Figure 2: Optimized workflow for Boc protection of 3,3-difluoropiperidine HCl salt.

References

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold. (2025). ChemRxiv. Available at: [Link] (Discusses pKa modulation and synthesis of fluorinated piperidine scaffolds).

  • Synthesis of 4-substituted 3,3-difluoropiperidines. (2010). Journal of Organic Chemistry, 75(3), 929-932.[2] Available at: [Link] (Foundational work on 3,3-difluoropiperidine synthesis and protection).

  • Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC - NIH. Available at: [Link] (Provides analogous protocols for Boc/Cbz protection of

    
    -difluoro amines and elimination risks).
    
  • F NMR probe).

Sources

Application Note: Strategic Fluorination of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, its high basicity and metabolic susceptibility to oxidation often limit its pharmacokinetic profile. The strategic introduction of fluorine offers a solution: it modulates pKa, blocks metabolic hot spots (C-H oxidation), and induces specific conformational locks via the gauche effect .

This guide details three validated protocols for fluorinating piperidine rings, ranging from stereospecific substitution to late-stage functionalization.

Method Selection Decision Tree

(Visualizing the logic for selecting the correct protocol based on substrate availability)

FluorinationStrategy Start Starting Material Alcohol Hydroxypiperidine (Alcohol) Start->Alcohol Ketone Piperidone (Ketone) Start->Ketone Plain Unfunctionalized Piperidine Start->Plain MethodA Method A: Nucleophilic Deoxofluorination (Stereo-Inversion) Alcohol->MethodA Reagent: DAST / Deoxo-Fluor MethodB Method B: Electrophilic Fluorination (Alpha-Functionalization) Ketone->MethodB Reagent: Selectfluor MethodC Method C: Radical C-H Activation (Late-Stage) Plain->MethodC Reagent: NFSI + Photocatalyst

Figure 1: Strategic decision matrix for selecting the optimal fluorination pathway based on precursor oxidation state.

Method A: Nucleophilic Deoxofluorination (Stereospecific)

Target: Conversion of 3- or 4-hydroxypiperidines to fluoropiperidines. Mechanism: SN2 Substitution (Inversion of Configuration). Primary Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Scientific Rationale

This is the "workhorse" method. Because the reaction proceeds via an SN2 mechanism, the stereochemistry is inverted. To obtain a cis-3-fluoropiperidine, one must start with a trans-3-hydroxypiperidine.

  • Critical Constraint: The amine nitrogen must be protected (e.g., N-Boc, N-Cbz) to prevent the formation of explosive N-S bonds or polymerization.

Protocol: Fluorination of N-Boc-4-hydroxypiperidine

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • DAST (1.2 equiv) [Alternative: Deoxo-Fluor for higher thermal stability]

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO3 solution

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N2). Add N-Boc-4-hydroxypiperidine and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Note: DAST is thermally unstable; low-temperature addition is mandatory.

  • Addition: Add DAST dropwise via syringe over 10 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature (RT) over 4 hours.

  • Quenching (CRITICAL SAFETY STEP):

    • Cool the mixture back to 0 °C.

    • Slowly add saturated aqueous NaHCO3.

    • Warning: Vigorous CO2 evolution will occur. Do not seal the vessel.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome:

  • Yield: 70-85%

  • Product: N-Boc-4-fluoropiperidine.

Method B: Electrophilic Fluorination (Regioselective)

Target: Fluorination alpha to a carbonyl (e.g., N-Boc-3-piperidone or 4-piperidone). Mechanism: Enol/Enolate formation followed by electrophilic attack by F+. Primary Reagent: Selectfluor® (F-TEDA-BF4).[2]

Scientific Rationale

Direct fluorination of ketones requires an "F+" source. Selectfluor is preferred over NFSI due to its non-hygroscopic nature and higher reactivity. The reaction can proceed via a silyl enol ether (stepwise) or a lithium enolate (one-pot). The Lithium Enolate method is described below for efficiency.

Protocol: Alpha-Fluorination of N-Boc-4-piperidone

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv, 1M in THF)

  • Selectfluor (1.2 equiv)[1][3]

  • THF, anhydrous

Step-by-Step Workflow:

  • Enolate Formation:

    • Cool a solution of LiHMDS in THF to -78 °C .

    • Add N-Boc-4-piperidone (dissolved in minimal THF) dropwise.

    • Stir for 45 minutes to ensure complete deprotonation.

  • Fluorination:

    • Dissolve Selectfluor in minimal DMF or Acetonitrile (Selectfluor has poor solubility in pure THF).

    • Add the Selectfluor solution to the enolate mixture at -78 °C.

  • Completion: Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography.

Mechanism Visualization:

ElectrophilicMech Ketone N-Boc-Piperidone Enolate Lithium Enolate Intermediate Ketone->Enolate Deprotonation Base LiHMDS (-78°C) Base->Enolate Product Alpha-Fluoro Piperidone Enolate->Product Electrophilic Attack Selectfluor Selectfluor (F+) Selectfluor->Product

Figure 2: Electrophilic fluorination pathway via enolate generation.

Method C: Radical C-H Activation (Advanced/Late-Stage)

Target: Direct fluorination of unfunctionalized piperidine rings. Mechanism: Hydrogen Atom Transfer (HAT) followed by Radical Fluorination. Reagents: Photocatalyst (e.g., Iridium or Decatungstate) + NFSI.

Protocol Summary: This method utilizes blue LED light (450 nm) and a photocatalyst to abstract a hydrogen atom, typically from the C3 or C4 position (depending on ring substitution).

  • Conditions: Substrate + Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) + NFSI (2 equiv) in Acetone under Blue LED irradiation for 12-24 hours.

  • Note: This is less regioselective than Methods A and B but is invaluable for "decorating" complex scaffolds late in the synthesis.

Scientific Insight: The "Gauche Effect" & pKa Modulation

Conformational Locking

Fluorine is not merely a hydrogen replacement; it fundamentally alters ring geometry. In 3-fluoropiperidines, the fluorine atom preferentially adopts the axial orientation, contrary to the expected steric preference for equatorial positioning.

  • Cause: The Gauche Effect .[4][5] Hyperconjugation occurs between the C-H sigma bond and the low-lying C-F sigma* antibonding orbital (

    
    ).[4] This interaction is maximized when the F is axial.
    
  • Impact: This "locks" the piperidine into a specific chair conformation, which can rigidly orient substituents for receptor binding.

pKa Modulation Data

Fluorine is highly electronegative, withdrawing electron density from the piperidine nitrogen (through bonds), thereby lowering the pKa of the amine. This is useful for improving oral bioavailability (increasing the fraction of uncharged species at physiological pH).

Piperidine VariantApprox.[5][6][7][8][9] pKa (Conjugate Acid)Effect
Piperidine (Unsubstituted) ~11.0Highly Basic
3-Fluoropiperidine ~9.4Moderate reduction (-1.6 log units)
3,3-Difluoropiperidine ~8.5Significant reduction; closer to physiological pH
4-Fluoropiperidine ~9.8Slight reduction (distance dependent)

Safety & Handling References

  • DAST Hazards: DAST can decompose explosively at temperatures >90 °C. It reacts violently with water to produce Hydrofluoric Acid (HF). Always use plastic syringes or oven-dried glassware. Calcium Gluconate gel must be available in the lab in case of skin exposure.

  • Selectfluor: Non-volatile and stable, making it the safer alternative for scale-up operations.

References

  • Banks, R. E. (2007). Selectfluor: Mechanistic Insights and Applications. Encyclopedia of Reagents for Organic Synthesis.

  • Middleton, W. J. (1975). New fluorinating reagents.[6][10][11][12][13] Dialkylaminosulfur fluorides. Journal of Organic Chemistry. (Seminal paper on DAST).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Review of pKa and metabolic effects).
  • Nairoukh, Z., et al. (2020).[6][11] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. 14[15][16][17]

  • Britton, R., et al. (2019). Direct C-H fluorination of heterocycles via photoredox catalysis. Science/NIH. 18[15][16][17]

Sources

Using (3,3-Difluoropiperidin-4-YL)methanol in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Parallel Synthesis with (3,3-Difluoropiperidin-4-yl)methanol

Core Directive & Strategic Rationale

In modern drug discovery, the piperidine ring is a "privileged structure," yet its high basicity (pKa ~11) often leads to poor bioavailability, hERG channel toxicity, and rapid oxidative metabolism.

This compound represents a high-value "tuner" scaffold. The introduction of the gem-difluoro group at the C3 position serves three critical functions:

  • pKa Modulation: Through the inductive electron-withdrawing effect (

    
    ), the basicity of the piperidine nitrogen is lowered from ~11.0 to the physiological range (6.5–7.5). This increases the fraction of uncharged molecules at pH 7.4, significantly enhancing CNS penetration and oral bioavailability.
    
  • Metabolic Blockade: The C3 position is a common site for CYP450-mediated oxidative metabolism. Fluorination blocks this "soft spot," extending the half-life (

    
    ) of the library members.
    
  • Conformational Locking: The gauche effect associated with the C-F bonds restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding to protein targets (e.g., GPCRs like Dopamine D4 or Orexin receptors).

This guide outlines a modular parallel synthesis workflow designed to exploit these properties, generating high-quality libraries for SAR exploration.

Physicochemical Profile: The Fluorine Effect

The following table contrasts the core properties of the fluorinated scaffold against the parent piperidine.

PropertyPiperidine-4-methanolThis compound Impact on Drug Design
pKa (Conj. Acid) ~11.0~6.5 – 7.4 Reduced lysosomal trapping; improved blood-brain barrier (BBB) permeability.
LogP Low (Hydrophilic)Modulated Fluorine increases lipophilicity locally but reduces global polarity by suppressing N-protonation.
Metabolic Stability Low (C3 oxidation)High Blocks metabolic hotspots; prevents formation of reactive metabolites.
H-Bonding Donor/AcceptorWeak Acceptor (F) C-F acts as a bioisostere for C=O or C-OH without the H-bond donor penalty.

Parallel Synthesis Workflow

The orthogonal reactivity of the secondary amine (N1) and the primary alcohol (C4-CH2OH) allows for a "Divide and Conquer" library synthesis strategy.

ParallelSynthesis Scaffold This compound (N-Boc Protected) Mitsunobu Mitsunobu Reaction (Ar-OH / DEAD / PPh3) Scaffold->Mitsunobu Diversity Point 1 Mesylation Activation (Ms2O / Et3N) Scaffold->Mesylation PathA Path A: O-Functionalization (Variable Region) PathB Path B: N-Functionalization (Anchor Region) ReductiveAm Reductive Amination (R-CHO / STAB) PathB->ReductiveAm Diversity Point 2 Library Final Library (Dual Pharmacophore) Deprotection N-Boc Removal (TFA or HCl) Mitsunobu->Deprotection SNAr Displacement (Het-Cl / NaH) Mesylation->SNAr Nucleophilic Subst. SNAr->Deprotection Deprotection->PathB ReductiveAm->Library

Figure 1: Orthogonal diversification strategy. The primary alcohol is typically functionalized first (Path A) to avoid chemoselectivity issues with the amine, followed by N-deprotection and derivatization (Path B).

Detailed Experimental Protocols

Module A: O-Functionalization via Mitsunobu Reaction

Context: The primary alcohol is sterically accessible but electronically deactivated by the proximal difluoro group. Standard Mitsunobu conditions are robust here.

Reagents:

  • Scaffold: N-Boc-(3,3-difluoropiperidin-4-yl)methanol (1.0 equiv)

  • Nucleophile: Phenol or acidic heterocycle (1.2 equiv)

  • Phosphine: Polymer-supported Triphenylphosphine (PS-PPh3) (1.5 equiv) – Crucial for parallel purification.

  • Azodicarboxylate: DTAD (Di-tert-butyl azodicarboxylate) or DIAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • Preparation: In a 2-dram vial or 96-well reaction block, dissolve the N-Boc-scaffold (0.1 mmol) and the phenolic nucleophile (0.12 mmol) in anhydrous THF (1.0 mL).

  • Activation: Add PS-PPh3 (loading ~3 mmol/g). Shake for 5 minutes to swell the resin.

  • Initiation: Cool the block to 0°C. Add DTAD (0.15 mmol) dissolved in minimal THF dropwise.

    • Note: DTAD is preferred over DEAD for safety and ease of byproduct removal.

  • Reaction: Allow the reaction to warm to room temperature and shake for 12–16 hours.

  • Work-up (Self-Validating): Filter the reaction mixture to remove the resin (oxide byproduct remains bound). Wash the resin with DCM.

  • Purification: The filtrate contains the Boc-protected ether. If DTAD was used, the hydrazine byproduct is acid-labile and will be removed during the subsequent deprotection step, eliminating a purification bottleneck.

Module B: N-Functionalization via SNAr (Nucleophilic Aromatic Substitution)

Context: After N-Boc deprotection (4M HCl in Dioxane, 1h), the 3,3-difluoropiperidine amine is less nucleophilic than a standard piperidine due to the electron-withdrawing fluorines. High-temperature SNAr or Buchwald-Hartwig coupling is often required.

Reagents:

  • Scaffold: 3,3-Difluoropiperidine core (HCl salt) (1.0 equiv)

  • Electrophile: 2-Chloro-heterocycle (e.g., chloropyridine, chloropyrimidine) (1.2 equiv)

  • Base: DIPEA (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: DMSO or NMP (Polar aprotic solvents are essential).

Protocol:

  • Free Basing: Dissolve the amine salt in DMSO (0.5 mL). Add DIPEA (3.0 equiv) and shake for 10 mins to ensure the free amine is generated.

  • Coupling: Add the heteroaryl chloride (1.2 equiv).

  • Thermal Cycle: Seal the reaction vessel and heat to 100–120°C for 12 hours.

    • Critical Insight: The reduced basicity of the amine (pKa ~7) makes it a poorer nucleophile. Standard conditions (80°C) often result in incomplete conversion. Higher temperature drives the reaction.

  • Validation: Monitor by LC-MS. The product should show a characteristic mass shift.

  • Isolation: Dilute with ethyl acetate, wash 3x with water (to remove DMSO), and concentrate.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Alkylation Reduced nucleophilicity of the amine.Switch from alkyl halides to Reductive Amination (Aldehyde + STAB). The iminium ion forms readily even with lower basicity amines.
Incomplete Mitsunobu Steric hindrance or low acidity of phenol.Use CMMP (Cyanomethylenetrimethylphosphorane) or switch to Mesylate Displacement (Step 1: Ms2O/Et3N; Step 2: Phenol/Cs2CO3/DMF).
Boc-Deprotection Failure Fluorine inductive effect stabilizes the carbamate? (Rare)Use TMSOTf / 2,6-lutidine for mild cleavage if acid sensitivity is a concern elsewhere in the molecule.

References

  • Vertex Pharmaceuticals. (2025).[1][2] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem.

  • Hoffmann-La Roche. (2013). 4,4-Difluoro-piperidine compounds as Orexin Receptor Antagonists. WO2013127913A1.

  • PubChem. (2023). Compound Summary: ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride.[3] National Library of Medicine.

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine: A story from multiple orientations. (Discusses pKa modulation and conformational effects).

Sources

Application Note: Scale-Up Synthesis of (3,3-Difluoropiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (3,3-difluoropiperidin-4-yl)methanol . Unlike research-scale methods that rely on expensive chromatography or hazardous reagents in uncontrolled batches, this protocol emphasizes process safety, cost-efficiency, and reproducibility suitable for kilo-lab implementation.

The synthesis leverages the Deoxofluorination of a


-keto ester precursor, a strategy that ensures correct regiochemistry of the gem-difluoro moiety while maintaining the oxidation state required for the C4-hydroxymethyl group.
Key Process Features
  • Regiocontrol: Uses the inherent reactivity of 3-oxopiperidine derivatives to install fluorine specifically at the C3 position.

  • Safety: Replaces traditional DAST with Deoxo-Fluor™ (or XtalFluor-E®) where possible and incorporates strict thermal control protocols to manage exotherms.

  • Scalability: Utilizes crystallization and extraction for purification, minimizing the need for silica gel chromatography.

Retrosynthetic Analysis & Pathway

The strategic disconnection relies on the transformation of a carbonyl group to a gem-difluoro group. The C4-hydroxymethyl substituent is derived from an ester precursor, which also serves to activate the ring for functionalization.

Pathway Logic
  • Target: this compound.

  • Precursor: 1-Benzyl-3,3-difluoropiperidine-4-carboxylate ethyl ester.

  • Key Transformation: Deoxofluorination of the C3 ketone.

  • Starting Material: 1-Benzyl-3-piperidone (commercially available and inexpensive).

SynthesisRoute SM 1-Benzyl-3-piperidone (Starting Material) Int1 Ethyl 1-benzyl-3-oxopiperidine- 4-carboxylate (Beta-Keto Ester) SM->Int1 Step 1: NaH, (EtO)2CO Carbethoxylation Int2 Ethyl 1-benzyl-3,3- difluoropiperidine-4-carboxylate Int1->Int2 Step 2: Deoxo-Fluor Deoxofluorination Int3 (1-Benzyl-3,3-difluoropiperidin- 4-yl)methanol Int2->Int3 Step 3: LiBH4 Reduction Product (3,3-Difluoropiperidin- 4-yl)methanol (Target) Int3->Product Step 4: H2, Pd/C Hydrogenolysis

Figure 1: Strategic synthetic workflow for the scale-up of this compound.

Detailed Experimental Protocols

Step 1: Carbethoxylation of 1-Benzyl-3-piperidone

Objective: Install the ester group at C4 to create the


-keto ester scaffold.
  • Reagents: 1-Benzyl-3-piperidone hydrochloride (1.0 eq), Diethyl carbonate (5.0 eq), Sodium Hydride (60% dispersion, 2.2 eq), Toluene (10 vol).

  • Mechanism: Claisen condensation.

Protocol:

  • Charge a reactor with NaH (2.2 eq) and anhydrous Toluene (5 vol) under

    
     atmosphere. Cool to 0°C.
    
  • Add Diethyl carbonate (5.0 eq) slowly.

  • Add 1-Benzyl-3-piperidone (1.0 eq) dissolved in Toluene (5 vol) dropwise over 1 hour, maintaining internal temperature

    
    C. Note: Hydrogen gas evolution will be significant.
    
  • Warm the mixture to reflux (

    
    C) and stir for 3-4 hours. Monitor by TLC/LCMS for consumption of ketone.
    
  • Workup: Cool to 0°C. Quench carefully with glacial acetic acid/water mixture (pH ~6). Separate layers.

  • Extract aqueous layer with Ethyl Acetate. Combine organics, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude

    
    -keto ester exists as a keto-enol mixture. It is generally pure enough (>90%) for the next step. If necessary, purify by vacuum distillation.
    
Step 2: Deoxofluorination (Critical Step)

Objective: Convert the C3 ketone to a gem-difluoro group. Safety Warning: Deoxofluorination reagents (DAST, Deoxo-Fluor) are thermally unstable and release HF. Use Hastelloy or glass-lined reactors. Do not exceed 50°C.

  • Reagents: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq), Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq), Ethanol (0.5 eq - catalyst), DCM (10 vol).

Protocol:

  • Charge Intermediate 1 (1.0 eq) and anhydrous DCM (10 vol) into the reactor. Cool to -10°C.

  • Add Ethanol (0.5 eq). Rationale: Ethanol acts as an initiator, converting Deoxo-Fluor to the more reactive intermediate in situ, preventing induction periods that can lead to thermal runaways.

  • Add Deoxo-Fluor (1.5 eq) dropwise, strictly maintaining temperature between -10°C and 0°C. Exothermic reaction.

  • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16 hours.

  • Quench (Critical): Cool to 0°C. Quench by slow addition into a saturated NaHCO3 solution. Note: Do not add NaHCO3 to the reaction; add reaction to NaHCO3 to control CO2 evolution.

  • Extract with DCM, dry, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or fractional distillation is required to remove vinyl fluoride byproducts (elimination products).

Step 3: Reduction of Ester to Alcohol

Objective: Reduce the C4-ester to the primary alcohol without defluorinating the C3 position.

  • Reagents: Intermediate 2 (1.0 eq), LiBH4 (2.0 eq) or NaBH4/CaCl2, THF (10 vol).

  • Insight:

    
     is preferred over 
    
    
    
    for scale-up as it is milder, safer to quench, and less likely to cause defluorination.

Protocol:

  • Dissolve Intermediate 2 in anhydrous THF . Cool to 0°C.

  • Add LiBH4 (2.0 M in THF) dropwise.

  • Stir at RT for 4 hours. Monitor ester consumption.

  • Quench: Cool to 0°C. Add Acetone (to consume excess hydride) followed by saturated NH4Cl.

  • Extract with EtOAc. The product (1-Benzyl-3,3-difluoropiperidin-4-yl)methanol is often a viscous oil.

Step 4: Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl protecting group to yield the final secondary amine.

  • Reagents: Intermediate 3, Pd/C (10% wt loading), H2 (1 atm or 50 psi), Methanol.

Protocol:

  • Dissolve Intermediate 3 in Methanol . Add Pd/C (10% w/w of substrate).

  • Stir under

    
     atmosphere (balloon is sufficient for small scale; 50 psi Parr shaker for scale-up) for 12 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate filtrate.[1]

  • Salt Formation: Treat the residue with HCl in Dioxane/Ether to precipitate the This compound hydrochloride salt. This ensures long-term stability.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity > 97.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Consistent with structure400 MHz, DMSO-d6
19F NMR ~ -110 to -120 ppm (Gem-difluoro signal)376 MHz, DMSO-d6
Mass Spec [M+H]+ = 152.09 (Free base)LC-MS (ESI)

Key NMR Diagnostic: The gem-difluoro group at C3 will appear as a complex multiplet in 19F NMR due to AB coupling if the ring is rigid, or a broad singlet if fluxional. In 1H NMR, the C4-H proton will show coupling to the fluorine atoms (


).

Process Safety & Troubleshooting

Deoxofluorination Hazards
  • Risk: Deoxo-Fluor releases HF upon hydrolysis and can decompose violently above 70°C.

  • Mitigation:

    • Never heat the reaction vessel above 40°C during addition.

    • Ensure the scrubber system is active (NaOH scrubber) to neutralize HF fumes.

    • Use XtalFluor-E (crystalline salt) as a safer alternative if the liquid reagent handling is deemed too risky for the facility.

Elimination Byproducts
  • Issue: Formation of the vinyl fluoride (elimination of HF) instead of the gem-difluoro product.

  • Solution: Ensure the reaction is strictly anhydrous. The presence of water promotes elimination. If elimination is observed, lower the reaction temperature and increase the equivalents of Deoxo-Fluor.

References

  • Surmont, R., et al. (2010).[2] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932.[2] Link

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Vertex Pharmaceuticals. (2011). "Piperidine derivatives as modulators of chemically gated ion channels." World Intellectual Property Organization, WO2011029054. Link

Sources

Advanced Purification Strategies for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The "Fluorine Effect" in Purification

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry and agrochemical development. The introduction of fluorine—ranging from a single atom to a perfluoroalkyl group—dramatically alters the physicochemical landscape of a molecule.[1]

For the purification scientist, fluorine presents a paradox:

  • "Light" Fluorination (1–3 F atoms): Increases lipophilicity and alters pKa, often making separation on standard C18 phases difficult due to peak tailing or co-elution of isomers.

  • "Heavy" Fluorination (Perfluoro-tagged): Induces "fluorous" behavior, where the molecule segregates from both organic and aqueous phases, rendering standard chromatography ineffective but opening the door to highly specific Fluorous Solid-Phase Extraction (F-SPE).

This guide provides a decision-making framework and detailed protocols for purifying both classes of compounds, moving beyond generic "flash chromatography" to leverage the specific intermolecular forces of fluorine.

Strategic Overview: Method Selection

The choice of purification method depends heavily on the "Fluorine Content" (weight % F) and the specific impurity profile.

Decision Matrix: Workflow Selection

PurificationStrategy Start Start: Crude Fluorinated Heterocycle Analyze Analyze Fluorine Content Start->Analyze Decision Fluorine Density? Analyze->Decision Light Light Fluorination (< 20% w/w F) (e.g., CF3-pyridine, F-indole) Decision->Light Drug-like Heavy Heavy/Fluorous (> 50% w/w F) (e.g., Perfluoro-tagged, Fluorous solvent soluble) Decision->Heavy Fluorous-tagged Volatile Is Compound Volatile? Light->Volatile FSPE Technique C: Fluorous SPE (F-SPE) Heavy->FSPE Segregation required Sublimation Technique A: Vacuum Sublimation Volatile->Sublimation Yes (e.g., F-Pyrimidines) HPLC_Select Separation Challenge? Volatile->HPLC_Select No PFP Technique B: PFP-HPLC (Selectivity) HPLC_Select->PFP Regioisomers/Polar C18 Standard C18 HPLC HPLC_Select->C18 Standard Impurities

Figure 1: Decision tree for selecting the optimal purification technique based on fluorine content and volatility.

Technique A: Fluorous Solid-Phase Extraction (F-SPE)

Best For: "Heavy" fluorinated compounds, perfluoro-tagged synthesis intermediates, and separating fluorous catalysts from organic products.[2]

Principle: F-SPE utilizes a stationary phase bonded with perfluorocarbon chains (e.g., C8F17).[2] Unlike C18, which relies on hydrophobic interactions, fluorous silica relies on fluorophilic interactions. This allows for a digital separation: non-fluorinated molecules elute first, while fluorinated molecules are retained until a "fluorophilic" solvent is applied.[2]

Protocol: F-SPE Workflow

Materials:

  • Fluorous Silica Cartridge (e.g., FluoroFlash® or equivalent).

  • Fluorophobic Solvent (Wash): 80:20 Methanol:Water (MeOH:H2O).[2][3]

  • Fluorophilic Solvent (Elute): 100% Methanol (MeOH), THF, or Acetone.

Step-by-Step Procedure:

  • Conditioning:

    • Wash the cartridge with 2 column volumes (CV) of DMF (to remove manufacturing impurities).

    • Equilibrate with 3 CV of the loading solvent (usually 80:20 MeOH:H2O).[3]

    • Note: Do not let the cartridge dry out.

  • Sample Loading:

    • Dissolve the crude mixture in a minimum volume of DMF or warm MeOH.

    • Expert Tip: If the sample is insoluble in MeOH:H2O, dissolve in a small amount of THF, then dilute with H2O until the composition is roughly 80:20 organic:aqueous. Load slowly to allow fluorophilic adsorption.

  • Fluorophobic Wash (Elution of Non-Fluorinated Impurities):

    • Elute with 80:20 MeOH:H2O.[2][3][4]

    • Collect this fraction.[3] It contains non-fluorinated organic byproducts and excess organic reagents.

    • Validation: Check this fraction by TLC/LC-MS. Your target fluorinated compound should not be here.

  • Fluorophilic Elution (Recovery of Target):

    • Switch solvent to 100% MeOH (or THF if the compound is very lipophilic).

    • Elute with 2–3 CVs.

    • Collect this fraction.[3] It contains the purified fluorinated heterocyclic compound.

  • Regeneration:

    • Wash with 100% Acetone or THF to strip any remaining highly retained material.

Technique B: Fluorinated Stationary Phase HPLC (PFP)

Best For: "Light" fluorinated drugs, separating regioisomers (e.g., 2-fluoro vs. 3-fluoro pyridine), and polar heterocycles.

Principle: Pentafluorophenyl (PFP) phases offer a unique selectivity mechanism distinct from C18. They engage in:

  • Pi-Pi Interactions: Between the electron-deficient PFP ring and electron-rich heterocycles.

  • Dipole-Dipole Interactions: Strong interaction with the C-F dipoles of the analyte.

  • Shape Selectivity: The rigid PFP ring can discriminate between steric isomers better than flexible C18 chains.

Protocol: Method Development on PFP Phases

Materials:

  • Column: PFP (Pentafluorophenyl) propyl bonded silica (e.g., 3µm or 5µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (MeCN). Note: MeOH often enhances pi-pi selectivity on PFP phases more than MeCN.

Step-by-Step Optimization:

  • Screening Gradient:

    • Run a standard gradient: 5% B to 95% B over 15 minutes.

    • Observation: Compare retention times to a C18 run. PFP often retains polar basic heterocycles longer than C18 due to dipole interactions.

  • Solvent Selection (The "Methanol Effect"):

    • If separating isomers (e.g., fluorinated positional isomers), switch organic modifier to Methanol .

    • Why? Aprotic solvents like MeCN can suppress the pi-pi interaction. Protic MeOH facilitates the interaction between the analyte and the PFP ring.

  • Isocratic Optimization:

    • Once the approximate elution %B is found, switch to isocratic mode to maximize resolution between closely eluting isomers.

Data Summary: Stationary Phase Selection

FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic (Dispersive)Pi-Pi, Dipole-Dipole, H-Bonding
Best For General lipophilic compoundsPositional isomers, Halogenated aromatics
Fluorine Selectivity Low (separates by hydrophobicity only)High (separates by F-position and density)
Mobile Phase Pref. MeCN or MeOHMeOH (often maximizes selectivity)

Technique C: Sublimation

Best For: Highly volatile fluorinated heterocycles (e.g., polyfluorinated pyridines, pyrimidines) that are thermally stable but difficult to crystallize.

Principle: Fluorination often increases volatility by reducing intermolecular Van der Waals forces (the "teflon effect"). Sublimation avoids solvent waste and provides ultra-high purity crystals.

Protocol: Vacuum Sublimation
  • Setup: Place crude material in the bottom of a "cold finger" sublimation apparatus.

  • Vacuum: Apply high vacuum (< 0.1 mmHg).

  • Heating: Gently heat the bottom flask using an oil bath.

    • Critical: Temperature should be 10–20°C below the melting point of the solid.

  • Collection: Cool the "cold finger" (condenser) with dry ice/acetone or circulating chiller. Pure crystals will grow on the cold surface.

  • Harvest: Stop heat, break vacuum with nitrogen, and scrape pure crystals from the cold finger.

Troubleshooting & Common Pitfalls

ProblemProbable CauseCorrective Action
Low Recovery in F-SPE Compound eluting in "Wash" stepThe compound is not "fluorous" enough. Increase water content in wash (e.g., 70:30 MeOH:H2O) or switch to PFP-HPLC.
Broad Peaks on PFP-HPLC Slow mass transfer or pH mismatchEnsure buffer is used (0.1% Formic acid). If basic, raise pH (if column permits) or use Ammonium Acetate.
Poor Solubility "Fluorous" nature repels organicsUse fluorinated co-solvents (e.g., Trifluoroethanol) or dissolve in THF before diluting for injection.
Ghost Peaks Contamination from PTFE linesFluorinated compounds can leach from PTFE tubing/filters. Use PEEK or Stainless Steel tubing for trace analysis.

References

  • Fluorous Solid-Phase Extraction (F-SPE)

    • Zhang, W. "Fluorous technologies for solution-phase high-throughput organic synthesis." Tetrahedron, 2003. (Validated via RSC/NIH snippets).

  • PFP Stationary Phase Selectivity

    • Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A.

  • Purification of Fluorinated Drugs

    • Wang, J., et al. "Recent advances in the synthesis of fluorinated heterocycles." Organic & Biomolecular Chemistry, RSC, 2014.

  • Sublimation of Fluorinated Compounds

    • Detailed thermodynamic parameters for fluorinated heterocycles (e.g., 5-fluorouracil) confirm sublimation viability. ResearchGate/Journal of Chemical Thermodynamics.

Sources

Technical Application Note: Derivatization of (3,3-Difluoropiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,3-Difluoropiperidin-4-yl)methanol (CAS: 1783945-29-8) is a high-value pharmacophore used extensively in the development of CNS-active agents and receptor modulators (e.g., Dopamine D4 antagonists). The incorporation of the gem-difluoro motif at the C3 position serves two critical medicinal chemistry functions: it lowers the pKa of the adjacent amine (modulating metabolic stability and permeability) and imposes conformational constraints via the gauche effect.

However, this structural modification presents unique synthetic challenges. The electron-withdrawing nature of the fluorine atoms inductively deactivates the C4-hydroxymethyl group, reducing its nucleophilicity compared to non-fluorinated piperidine analogs. This guide outlines robust, self-validating protocols for derivatizing the hydroxyl group, emphasizing the necessity of orthogonal protection strategies and tailored reaction conditions.

Strategic Analysis & Chemical Logic

The "Fluorine Effect" on Reactivity

The presence of the C3-difluoro group exerts a strong inductive effect (


) on the piperidine ring.
  • Reduced Nucleophilicity: The electron density on the hydroxyl oxygen is diminished. Standard Williamson ether syntheses may require stronger bases (e.g., NaH vs.

    
    ) or phase-transfer catalysis.
    
  • Conformational Bias: The C3-F bonds prefer a gauche orientation relative to the C4-substituents to minimize dipole repulsion, potentially locking the hydroxymethyl group in an axial or equatorial preference that affects steric approach.

Critical Pre-requisite: Amine Protection

The starting material is a secondary amine. Attempting to derivatize the hydroxyl group without protecting the nitrogen will result in competitive N-alkylation or N-acylation, often favored due to the higher nucleophilicity of the amine.

  • Recommendation: Install a tert-butoxycarbonyl (Boc) group prior to any hydroxyl modification.

  • Rationale: Boc is stable to basic conditions (alkylation) and oxidative conditions (aldehyde formation) but easily removed with acid (HCl/Dioxane or TFA) at the final stage.

Decision Matrix & Workflow

The following decision tree illustrates the three primary derivatization pathways: Activation (Substitution) , Oxidation , and Mitsunobu Coupling .

DerivatizationWorkflow Start This compound (HCl Salt) Protection Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Protection Neutralization Intermediate N-Boc-3,3-difluoro piperidin-4-yl-methanol Protection->Intermediate PathA Path A: Activation (Mesylation/Tosylation) Intermediate->PathA PathB Path B: Oxidation (Dess-Martin Periodinane) Intermediate->PathB PathC Path C: Mitsunobu (PPh3, DIAD, Ar-OH) Intermediate->PathC ProdA Leaving Group Active (For Azides/Amines) PathA->ProdA SN2 Displacement ProdB Aldehyde (For Reductive Amination) PathB->ProdB Controlled Oxid. ProdC Ether/Ester (Bioisostere Install) PathC->ProdC Inversion

Figure 1: Strategic workflow for the divergent synthesis of 3,3-difluoropiperidine derivatives.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection (Mandatory Precursor)

Objective: Isolate the nucleophilic reactivity to the hydroxyl group.

Reagents:

  • This compound HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Suspend the amine hydrochloride salt in DCM at 0 °C.

  • Add TEA dropwise. The suspension should clear as the free base is liberated.

  • Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: TLC (stain with Ninhydrin or PMA). The baseline amine spot should disappear, replaced by a higher

    
     spot.
    
  • Workup: Wash with 1M citric acid (removes unreacted amine/TEA), sat.

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Yield Expectation: >90% as a white solid/oil.

Protocol 2: Activation via Mesylation (Pathway A)

Objective: Convert the hydroxyl into a good leaving group for SN2 displacement (e.g., with azides, halides).

Scientific Insight: The inductive withdrawal of the fluorines makes the hydroxyl proton more acidic, but the oxygen less nucleophilic. Use Methanesulfonyl chloride (MsCl) with a non-nucleophilic base.

Reagents:

  • N-Boc-Intermediate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • DCM (anhydrous)

Procedure:

  • Dissolve N-Boc-Intermediate in anhydrous DCM under Nitrogen (

    
    ) atmosphere. Cool to 0 °C.
    
  • Add DIPEA.

  • Add MsCl dropwise. Caution: Exothermic.

  • Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Self-Validation: Monitor by TLC. The mesylate is often UV active or stains strongly with

    
    .
    
  • Workup: Quench with cold water. Wash organics with dilute HCl (0.5M) and brine. Do not use strong base during workup to avoid potential elimination of the mesylate to the alkene (though the gem-difluoro group makes elimination at C3 impossible, elimination toward C5 is possible).

  • Storage: Use immediately for the displacement step to prevent degradation.

Protocol 3: Controlled Oxidation to Aldehyde (Pathway B)

Objective: Generate the aldehyde for reductive amination or Wittig reactions.

Scientific Insight: Swern oxidation is effective but generates odorous byproducts. Dess-Martin Periodinane (DMP) is recommended here because it avoids the highly basic conditions of Swern (Et3N quench) that could trigger epimerization or elimination in this sensitive fluorinated scaffold.

Reagents:

  • N-Boc-Intermediate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • DCM (anhydrous)

  • Water (1.1 equiv - accelerates DMP mechanism)

Procedure:

  • Dissolve N-Boc-Intermediate in DCM.

  • Add DMP in a single portion at RT.

  • Stir for 1–3 hours. The mixture will become cloudy.

  • Workup (Critical): Quench with a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Extract with DCM, dry, and concentrate.

  • Stability Note: The alpha-carbon (C4) has a proton that is now alpha to a carbonyl and beta to two fluorines. This position is acidic. Store the aldehyde at -20 °C and use promptly to avoid racemization or hydration.

Protocol 4: Mitsunobu Etherification (Pathway C)

Objective: Install aromatic systems (e.g., for D4 antagonists) with inversion of configuration (irrelevant here as C4 is not chiral in the starting material, but relevant if C4 were substituted).

Reagents:

  • N-Boc-Intermediate (1.0 equiv)

  • Phenol/Nucleophile (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • DIAD or DEAD (1.5 equiv)

  • THF (anhydrous)

Procedure:

  • Dissolve N-Boc-Intermediate,

    
    , and the Phenol in anhydrous THF. Cool to 0 °C.
    
  • Add DIAD dropwise over 20 minutes. The yellow color should fade between drops.

  • Stir at RT overnight.

  • Troubleshooting: If the reaction is sluggish (due to the fluorinated alcohol's lower nucleophilicity toward the betaine intermediate), heat to 40 °C or use ADDP/n-Bu3P (Tsunoda reagent) for higher activity.

  • Purification: A major challenge is removing triphenylphosphine oxide (

    
    ). Use a solvent gradient of Hexanes:EtOAc (9:1 to 1:1) on silica gel.
    

Quantitative Data Summary

ParameterValue / PropertyImplication for Protocol
Molecular Weight 187.61 g/mol (HCl salt)Calculate stoichiometry carefully; account for HCl mass.
Amine pKa ~8.5 (Est.)Lower than typical piperidine (~11) due to F-inductive effect.
Alcohol Nucleophilicity Moderate/LowRequires activation (MsCl) or strong coupling agents (Mitsunobu).
Solubility High in MeOH, DMSO; Mod. in DCMPerform protection in DCM; Oxidations in DCM.
Stability Hygroscopic (HCl salt)Store under inert gas; dry solvents are mandatory.

References

  • Vertex Pharmaceuticals.Difluoro-piperidine derivatives as modulators of chemokine receptors. Patent WO2010126811.
  • Bioorganic & Medicinal Chemistry Letters.Synthesis and SAR of 4,4-difluoropiperidine derivatives.
  • Organic Syntheses. Mitsunobu Reaction: General Protocols. (Standard operating procedures for primary alcohols).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 105442904: this compound..

  • ChemRxiv. Synthesis and Biological Characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine Scaffold. (Discusses ether formation on similar fluorinated scaffolds). .

Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory setting. Always consult the Material Safety Data Sheet (MSDS) for this compound and all reagents before use.

Sources

Use of (3,3-Difluoropiperidin-4-YL)methanol as a 19F NMR probe

Application Note: (3,3-Difluoropiperidin-4-yl)methanol as a High-Fidelity F NMR Probe

Executive Summary

This guide details the application of This compound (CAS: 496807-97-7) as a specialized reporter probe in

1


This note covers three primary applications:

  • Ligand-Observed Screening (FBDD): Using

    
     relaxation filters to detect protein-ligand interactions.[1]
    
  • pH Sensing: Exploiting the

    
    -fluorine sensitivity to nitrogen protonation.
    
  • Conformational Analysis: Leveraging the diastereotopic nature of the gem-difluoro group to monitor ring dynamics.

Physicochemical & NMR Characterization

The utility of this probe stems from the electronic environment created by the gem-difluoro group adjacent to the piperidine nitrogen and the chiral C4 center.

Spectral Fingerprint

Because C4 is a chiral center (bearing the methanol group), the two fluorine atoms at C3 are diastereotopic. They do not appear as a single peak but as an AB spin system (often looking like a quartet or two doublets) with a massive geminal coupling.

ParameterValue / RangeNotes
Chemical Shift (

)
-100 to -120 ppmRelative to

.[1] Far removed from biomolecule background.
Multiplicity AB System (dd or ddd)Distinct from singlet

or triplet

signals.[1]
Coupling Constant (

)
~230 – 250 HzLarge magnitude confirms geminal status.[1]
Coupling Constant (

)
~5 – 20 HzVicinal coupling to protons at C2 and C4.[1]
pKa (Piperidine N) ~7.4Lower than piperidine (~11) due to electron-withdrawing fluorines.[1]
Conformational Bias

The piperidine ring exists in a chair conformation. The 3,3-difluoro substitution introduces a "gauche effect" and electrostatic repulsion that influences the axial/equatorial equilibrium. In binding assays, a shift in this equilibrium (induced by the protein pocket) often results in significant Chemical Shift Perturbation (CSP), making it a sensitive reporter of binding events.

Protocol A: Ligand-Observed Screening (FBDD)[1]

This protocol uses


 relaxation filtering (CPMG)


Experimental Design
  • Assay Type: Ligand-Observed (The protein is "invisible" in the F-spectrum; we watch the ligand signal disappearance).

  • Sensitivity: Can detect

    
     from 
    
    
    to
    
    
    range.
Buffer & Sample Preparation
ComponentConcentrationPurpose
Probe (Ligand) 50

M
Keep low to avoid aggregation; must be < Protein if measuring

, but > Protein for screening.
Target Protein 2 - 10

M
Sub-stoichiometric ratio (Ligand:Protein ~ 10:1 to 20:1).[1]
Buffer 20 mM Phosphate/TrisMaintain pH stability (critical due to N-protonation sensitivity).[1]
Solvent 90%

/ 10%


provides the lock signal.[1]
Internal Std 20

M TFA
Trifluoroacetic acid (capillary insert) for shift referencing.[1]
Step-by-Step Workflow
  • Reference Spectrum (Control):

    • Prepare a sample with Ligand + Buffer (No Protein).

    • Run a standard 1D

      
      F experiment (Pulse-and-acquire).
      
    • Run a CPMG sequence (Carr-Purcell-Meiboom-Gill) with a total echo time (

      
      ) of 200 ms.[1]
      
    • Result: The signal should remain sharp and intense (minimal attenuation).

  • Screening Spectrum (Experimental):

    • Prepare sample with Ligand + Protein + Buffer .

    • Run the same CPMG sequence (

      
       ms).
      
  • Data Analysis:

    • Compare the integral of the gem-difluoro signal in Control vs. Experimental.

    • Binding Hit: Significant reduction in signal intensity (>30-50% loss) in the presence of protein indicates binding (fast relaxation).

    • Non-Binder: Signal intensity remains comparable to control.

Workflow Diagram (DOT)

LigandScreeningcluster_prepPhase 1: Sample Preparationcluster_nmrPhase 2: NMR Acquisitioncluster_analysisPhase 3: AnalysisStep1Dissolve Probe(50 µM)Step2Add Target Protein(5 µM)Step1->Step2Step3Add D2O Lock &Internal StdStep2->Step3Step4Shim & Lock(Auto-tune 19F)Step3->Step4Step5Pulse Sequence:CPMG (T2 Filter)Step4->Step5Step6Process FIDs(Fourier Transform)Step5->Step6DecisionSignal Attenuationvs Control?Step6->DecisionHitHIT: Binder(Fast Relaxation)Decision->Hit> 40% LossNoHitNO HIT: Non-binder(Slow Relaxation)Decision->NoHit< 10% Loss

Caption: Workflow for Ligand-Observed

Protocol B: pH Sensing & pKa Determination

The chemical shift of the fluorine atoms at C3 is highly sensitive to the protonation state of the nitrogen at position 1. This makes this compound a viable intrinsic pH probe.[1]

Mechanism
  • Basic State (Free Amine): The lone pair on Nitrogen shields the C2/C3 environment.

  • Acidic State (Ammonium): Protonation removes the lone pair and introduces a positive charge, causing a downfield shift (deshielding) of the fluorine signals.

Titration Protocol
  • Stock Solution: Dissolve 2 mg of probe in 600

    
    L of buffer (start at pH 10).
    
  • Titration: Sequentially lower pH using dilute HCl (0.1 M). Measure pH using a micro-electrode inside the NMR tube if possible, or external aliquots.

  • Acquisition: Acquire a 1D

    
    F spectrum at each pH point (0.5 pH unit intervals from pH 10 to pH 4).
    
  • Plotting: Plot

    
     (chemical shift) vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation to determine

    
    .
    
    • Note: The gem-difluoro signals may shift at different rates; track the centroid of the multiplet.

Troubleshooting & Quality Control

Self-Validating the System
  • The "AB" Check: Before adding protein, zoom in on the fluorine signal. You must see the characteristic AB pattern (roofing effect). If it looks like a singlet or a simple triplet, your probe may have degraded (defluorination) or you are observing an impurity.

  • Shimming:

    
    F covers a huge spectral width. Ensure the carrier frequency (O1P) is centered on the -100 to -120 ppm region to avoid off-resonance effects that distort phase.[1]
    
Common Artifacts
  • Phasing Issues: Large coupling constants can cause phase roll. Apply careful manual phasing, not just automatic.

  • Buffer Interference: Avoid buffers with high ionic strength if using a cryoprobe, as salt noise can dampen the Q-factor.

References

  • Pomerantz, W. C. K., & Buchholz, C. R. (2020).[2]

    
    F NMR viewed through two different lenses: ligand-observed and protein-observed 
    
    
    F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[2] Link
  • Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics. Combinatorial Chemistry & High Throughput Screening. Link

  • Gouverneur, V., & Seppelt, K. (2007). Introduction to Fluorine Chemistry and NMR. In Fluorine in Pharmaceutical and Medicinal Chemistry.
  • Sigma-Aldrich. (2023).[1] Product Specification: 3,3-Difluoropiperidine hydrochloride. Link

  • University of Minnesota. (2019). Protein-Observed Fluorine NMR: A Force for Fragment-Based Drug Discovery. Link

Catalytic hydrogenation of fluoropyridines to synthesize piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Hydrogenation of Fluoropyridines to Fluoropiperidines

Executive Summary

Fluorinated piperidines are high-value pharmacophores in drug discovery, offering modulated pKa, metabolic stability, and specific conformational biases compared to their non-fluorinated counterparts.[1] However, synthesizing these motifs via the direct catalytic hydrogenation of fluoropyridines is notoriously difficult due to Hydrodefluorination (HDF) —the competing reaction where the labile C–F bond is cleaved before or during ring saturation.[1]

This guide details the protocols for the chemoselective hydrogenation of fluoropyridines, prioritizing the retention of fluorine atoms.[1] We challenge the conventional wisdom regarding catalyst selection and provide workflows for both racemic (heterogeneous) and asymmetric (homogeneous) synthesis.[1]

Mechanistic Insight & The "Fluorine Challenge"

The primary failure mode in this synthesis is the cleavage of the C–F bond.[1] The bond dissociation energy of C(sp²)–F is high, but transition metals (particularly Palladium) can facilitate oxidative addition into this bond, or facilitate hydrogenolysis.[1]

The Solution: Acid-Mediated Activation To prevent HDF, the rate of ring hydrogenation must significantly exceed the rate of C–F cleavage.[1]

  • Protonation: Performing the reaction in acidic media (HCl or Acetic Acid) converts the pyridine to a pyridinium salt.[1] This disrupts the aromaticity, lowering the activation energy for hydrogenation.[1]

  • Catalyst Selection: While Palladium (Pd) is historically known to strip halogens, recent studies (Glorius et al.) reveal that under acidic conditions, Pd/C can be highly effective because the hydrogenation of the activated pyridinium ring becomes kinetically favored over the C–F insertion.[1] However, Rhodium (Rh) remains the safer, more general choice for highly labile substrates.[1]

Diagram 1: Reaction Pathway & Competition

G Start Fluoropyridine Inter Pyridinium Salt (Activated) Start->Inter Protonation Acid Acidic Media (H+) Acid->Inter Cat_Pd Pd/C or Rh/C + H2 Inter->Cat_Pd Target Fluoropiperidine (Target) Cat_Pd->Target Fast Hydrogenation (Kinetic Control) Waste Des-fluoro Piperidine (HDF Side Product) Cat_Pd->Waste C-F Cleavage (Thermodynamic Sink)

Caption: Acidic activation biases the reaction toward ring saturation (green path) over hydrodefluorination (red path).[1]

Catalyst & Solvent Selection Guide

ParameterRecommendationRationale
Catalyst 5% Rh/C or 5% Pd/C Rh/C: Best general safety profile for preventing defluorination.Pd/C: Higher activity; safe only in strongly acidic media (prevents C-F oxidative addition).[1]
Solvent MeOH or H₂O High solubility for pyridinium salts.[1]
Additive HCl (1-3 eq) or AcOH Critical: Protonates pyridine to activate the ring and traps the product as a salt, preventing catalyst poisoning by the free amine.[1]
Pressure 5 – 50 bar Higher pressure favors hydrogenation over HDF.[1]
Temp RT – 50°C Keep T low. Elevated T (>60°C) dramatically increases HDF rates.[1]

Protocol A: Heterogeneous Hydrogenation (Racemic)

Target: Synthesis of (±)-3-fluoropiperidine hydrochloride.[1]

Safety Note: Hydrogen gas is highly flammable.[1] High-pressure reactors must be rated for the specific pressure used.[1]

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve 3-fluoropyridine (1.0 mmol) in Methanol (5 mL).

    • Add concentrated HCl (1.1 eq) or Acetic Acid (excess) dropwise.[1] Observation: Slight exotherm indicates salt formation.[1]

  • Catalyst Loading:

    • Add 5 wt% Rh/C (or Pd/C for difficult substrates) to the vessel.[1] Typically, 5–10 mol% metal loading is required due to the poisoning effect of nitrogen heterocycles.[1]

    • Tip: Wet the catalyst with a small amount of solvent under inert gas (Ar/N2) before adding the reaction mixture to prevent ignition.[1]

  • Hydrogenation:

    • Seal the autoclave/Parr shaker.[1]

    • Purge 3x with

      
      , then 3x with 
      
      
      
      .[1]
    • Pressurize to 20 bar (approx. 300 psi) .

    • Stir vigorously (1000 rpm) at Room Temperature for 12–16 hours.

    • Checkpoint: Monitor H2 consumption. If stalled, increase T to 40°C, but do not exceed 50°C.

  • Workup & Isolation (The Critical Step):

    • Note: Fluoropiperidines are volatile and hydrophilic.[1] Standard extraction often fails.

    • Option A (Isolation as Salt): Filter catalyst through Celite.[1] Concentrate the filtrate to dryness to obtain the hydrochloride salt.[1]

    • Option B (In-situ Protection - Recommended): After filtration, neutralize the filtrate with

      
       and add 
      
      
      
      (1.2 eq).[1] Stir for 2 hours. The N-Boc-3-fluoropiperidine is lipophilic and can be easily extracted with Ethyl Acetate.[1]
Diagram 2: Experimental Workflow

Workflow Step1 1. Salt Formation (Substrate + HCl/MeOH) Step2 2. Catalyst Addition (Rh/C or Pd/C under Ar) Step1->Step2 Step3 3. Pressurization (20 bar H2, RT, 16h) Step2->Step3 Step4 4. Filtration (Remove Catalyst via Celite) Step3->Step4 Decision Isolation Strategy? Step4->Decision PathA Evaporate Solvent (Obtain HCl Salt) Decision->PathA Stable Solid PathB In-situ Protection (Add Boc2O/Base -> Extract) Decision->PathB Volatile Liquid

Caption: Workflow decision tree emphasizing the derivatization step for volatile fluoropiperidines.

Protocol B: Asymmetric Hydrogenation (Advanced)

Target: Enantioselective synthesis of chiral fluoropiperidines.[1]

Direct asymmetric hydrogenation of pyridines is challenging due to the high stability of the aromatic system.[1][2] The most reliable method involves Iridium-catalyzed transfer hydrogenation or hydrogenation of activated pyridinium salts.[1]

Key Reference: This protocol is grounded in the work of the Zhou and Ma groups.[1]

  • Activation:

    • Convert the fluoropyridine to an N-benzyl or N-acyl pyridinium salt prior to hydrogenation.[1] Alternatively, use benzyl chloroformate (Cbz-Cl) as an activating agent in situ.[1]

  • Catalyst System:

    • Precursor:

      
       (1.0 mol%)[1]
      
    • Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)[1]

    • Additive:

      
       (5–10 mol%) is often crucial to stabilize the active Ir-hydride species.[1]
      
  • Conditions:

    • Solvent: Toluene or THF.[1]

    • Pressure: 600–1000 psi (40–70 bar)

      
      .[1]
      
    • Temperature: RT.

  • Outcome:

    • This method typically yields N-protected chiral fluoropiperidines with ee > 90%.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Defluorination (HDF) Catalyst too active or Temp too high.[1]Switch from Pd/C to Rh/C. Lower temperature.[1] Increase H2 pressure (favors saturation over cleavage).[1]
Low Conversion Catalyst poisoning by product amine.[1]Ensure reaction is acidic (pH < 2).[1] The amine product must be protonated to prevent it from binding to the metal surface.[1]
Loss of Product Volatility of free amine.[1]Do not basify and extract. Isolate as HCl salt or perform in situ Boc/Cbz protection.[1]
Cis/Trans Selectivity Mechanism of H2 addition.Heterogeneous hydrogenation (Rh/C) is predominantly cis-selective (H2 adds from the metal face).[1]

References

  • Glorius, F. et al. (2020).[1][3] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[1][3] [1][3]

    • Key Insight: Establishes the protocol for using Pd/C and Rh/C under acidic conditions to prevent defluorin
  • Zhou, Y.-G. et al. (2013).[1] "Asymmetric Hydrogenation of Pyridines." Accounts of Chemical Research.

    • Key Insight: Foundational work on Iridium-catalyzed asymmetric hydrogenation of heteroaromatics.[1]

  • Ma, J.-A. et al. (2015).[1] "Recent Advances in the Catalytic Asymmetric Hydrogenation of Fluorinated Aromatic Compounds." Chemical Society Reviews.[1]

    • Key Insight: Reviews specific challenges and ligand systems for fluorinated substr
  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]

    • Key Insight: Fundamental understanding of the C-F bond strength and lability.[1]

Sources

Application Note: Amide Coupling Protocols for 3,3-Difluoropiperidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Difluoropiperidine is a high-value building block in medicinal chemistry, utilized to modulate basicity (


), metabolic stability, and lipophilicity (

) of drug candidates. However, the introduction of the gem-difluoro group at the C3 position creates a specific synthetic bottleneck: drastically reduced nucleophilicity of the secondary amine.

Standard amide coupling protocols (e.g., EDC/HOBt) frequently result in stalled reactions, low yields, or high rates of epimerization on the carboxylic acid partner due to the extended reaction times required. This Application Note provides optimized protocols specifically engineered to overcome the electronic deactivation of 3,3-difluoropiperidine, ensuring high conversion and stereochemical integrity.

The Challenge: The "Nucleophilicity Gap"

To successfully couple 3,3-difluoropiperidine, one must understand the electronic environment. The fluorine atoms exert a strong electron-withdrawing inductive effect (


), which pulls electron density away from the nitrogen lone pair.
PropertyPiperidine (Reference)3,3-DifluoropiperidineImpact on Coupling

(Conj.[1] Acid)
~11.2~6.5 – 7.5 Drastic reduction in basicity.
Nucleophilicity HighLow Nitrogen lone pair is less available for attack.
Steric Environment Chair conformationDistorted Chairgem-Difluoro group introduces ring puckering; slight steric drag.
Risk Factor MinimalModerate Potential for HF elimination under harsh basic/thermal conditions.

Key Insight: The low


 means the amine is less likely to be protonated at physiological pH (good for bioavailability), but in synthesis, it behaves more like an aniline than an alkyl amine. Standard coupling reagents often fail to generate an activated ester electrophilic enough to capture this weak nucleophile before hydrolysis occurs. 

Decision Matrix & Workflow

Do not default to HATU. Use the following logic to select the correct protocol for your substrate.

CouplingLogic Start Start: Coupling 3,3-Difluoropiperidine AcidCheck Is the Carboxylic Acid Chiral/Epimerizable? Start->AcidCheck ScaleCheck Scale of Reaction? AcidCheck->ScaleCheck Yes (High Risk) MethodC Method C: HATU + Collidine (For High-Throughput/Small Scale) AcidCheck->MethodC No (Achiral Acid) MethodA Method A: T3P (Propylphosphonic Anhydride) (Recommended Default) ScaleCheck->MethodA > 100 mg (Process Friendly) ScaleCheck->MethodC < 100 mg (Discovery) MethodB Method B: Ghosez Reagent (For Sterically Hindered Acids) MethodA->MethodB If T3P Fails (Low Conversion)

Figure 1: Strategic selection of coupling protocols based on substrate sensitivity and scale.

Detailed Experimental Protocols

Method A: The Gold Standard (T3P Coupling)

Best for: Chiral acids, scale-up, and "green" chemistry compliance. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but does not liberate free acid byproducts that catalyze epimerization.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3,3-Difluoropiperidine HCl salt (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for solubility)

Protocol:

  • Dissolution: In a reaction vial, suspend the Carboxylic Acid (1.0 equiv) and 3,3-Difluoropiperidine HCl (1.1 equiv) in EtOAc (concentration 0.1 M).

  • Base Addition: Add Pyridine (3.5 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • QC Check: Monitor by LCMS.[2] The low nucleophilicity may require mild heating (40 °C) if conversion is <50% after 4 hours.

  • Workup: Dilute with EtOAc. Wash with water, 0.5 M HCl (to remove pyridine), sat.[3]

    
    , and brine. Dry over 
    
    
    
    .

Why this works: T3P captures the acid effectively, and the reaction byproduct is a water-soluble phosphonate, simplifying purification.

Method B: The "Nuclear Option" (Ghosez Reagent)

Best for: Extremely hindered acids or when T3P/HATU fails. Mechanism: Converts the acid to an acid chloride in situ under neutral conditions, avoiding the harshness of thionyl chloride (


).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • 3,3-Difluoropiperidine HCl (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Dry DCM or Chloroform

Protocol:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM under

    
    . Add Ghosez Reagent (1.2 equiv) at RT. Stir for 1–2 hours.
    
    • Validation: Aliquot a sample into MeOH; check LCMS for methyl ester formation to confirm acid chloride generation.

  • Coupling: In a separate vial, mix 3,3-Difluoropiperidine HCl and DIPEA in DCM.

  • Combination: Add the amine solution to the acid chloride solution dropwise at 0 °C.

  • Completion: Stir at RT for 2 hours.

Warning: This method is highly reactive. Ensure the acid partner does not have other nucleophilic functional groups (OH, NH) unprotected.

Method C: High-Throughput (HATU Optimized)

Best for: Parallel synthesis libraries where speed > yield.

Protocol Adjustment: Standard HATU protocols often fail because the HCl salt of the fluorinated amine consumes one equivalent of base, and the reduced basicity makes the free amine sluggish.

  • Modification: Increase DIPEA to 4.0–5.0 equivalents .

  • Solvent: Use DMF or NMP (polar aprotic solvents stabilize the transition state).

  • Time: Extend reaction time to 16 hours.

Mechanistic Visualization: T3P Activation

Understanding the activation pathway helps in troubleshooting.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Activated Electrophile) Acid->MixedAnh Base (Pyridine) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Product Final Amide + P-Byproducts (Water Soluble) MixedAnh->Product Nucleophilic Attack Amine 3,3-Difluoropiperidine (Weak Nucleophile) Amine->Product

Figure 2: Activation of carboxylic acid by T3P to form a reactive mixed anhydride intermediate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Amine is not deprotonated or is too weak.Switch to Method B (Ghosez) . Ensure DIPEA/Pyridine is fresh.
Epimerization of Acid Over-activation or high basicity.Switch to Method A (T3P) . Lower temperature to 0 °C. Use Pyridine instead of DIPEA.
Elimination (HF loss) High temperature + Strong Base.Avoid heating >60 °C. Do not use NaH or hydroxide bases.
Precipitation Poor solubility of Fluorinated Amine salt.Use DMF or NMP as co-solvent.

References

  • T3P Application in Amide Coupling: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3][4] Organic Letters, 2011, 13(19), 5048–5051.[3] [Link]

  • Ghosez Reagent Protocol: Due-Hansen, M. E., et al.[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7] Organic & Biomolecular Chemistry, 2016, 14, 430-433. [Link]

  • Fluorine Effects on Basicity: Snyder, J. P., et al. "The Unexpected Diaxial Orientation of cis-3,5-Difluoropiperidine in Water: A Potent CF---NH Charge-Dipole Effect."[8][9] Journal of the American Chemical Society, 2000, 122(3), 544–545.[9] [Link]

  • General Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[10] Chemical Society Reviews, 2009, 38, 606-631. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

The 3,3-difluoropiperidine scaffold is a critical pharmacophore in modern drug discovery. The gem-difluoro motif acts as a bioisostere for the carbonyl group and metabolically blocks the C3 position. However, its synthesis is non-trivial due to the "Beta-Heteroatom Effect."

The Central Challenge: The proximity of the piperidine nitrogen (even when protected) destabilizes the carbocation intermediates required for many fluorination mechanisms, while the inductive effect of the first fluorine atom makes the introduction of the second fluorine kinetically difficult. Furthermore, the basicity of the nitrogen often promotes elimination (enamine formation) over substitution.

This guide provides three validated workflows to overcome these barriers.

Decision Matrix: Selecting Your Route

Before starting, diagnose your specific constraints using this logic flow.

RouteSelection cluster_legend Recommended Strategy Start START: Precursor Availability HasKetone Do you have N-protected 3-piperidinone? Start->HasKetone Scale Reaction Scale? HasKetone->Scale Yes Enolate Route B: Electrophilic Fluorination (If ketone unavailable) HasKetone->Enolate No (Have piperidine) DeNovo Route C: De Novo Cyclization (Safest for >10g) Scale->DeNovo Large (>10g) Deoxo Route A: Deoxofluorination (Fastest for <1g) Scale->Deoxo Small (<1g)

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on starting material and scale.

Module A: Deoxofluorination (Direct Conversion)

Primary Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®. Target Substrate: N-protected-3-piperidinone.

The Mechanism & Failure Mode

The reaction proceeds via an activated oxonium intermediate. The critical failure mode is Elimination vs. Substitution . The basicity of the DAST byproduct (HF/amine complex) often strips a proton from the C2 or C4 position, resulting in a stable enamine rather than the gem-difluoride.

DeoxoMechanism Ketone 3-Piperidinone Inter Activated Intermediate Ketone->Inter + DAST/XtalFluor Product 3,3-Difluoropiperidine (Substitution) Inter->Product + F- (Nucleophilic Attack) Fail Enamine (Elimination) Inter->Fail - H+ (Base Elimination)

Figure 2: Kinetic competition between fluorination and elimination.

Troubleshooting Guide

Q1: I am observing massive charring and low yield with DAST at room temperature.

  • Diagnosis: DAST is thermally unstable and releases free HF, which degrades the Boc/Cbz protecting groups.

  • Protocol Adjustment:

    • Switch to XtalFluor-E . It is a crystalline salt, thermally stable, and does not release free HF.[1]

    • Mandatory Additive: You must use an exogenous fluoride source (e.g., Et3N·3HF) because XtalFluor-E is non-nucleophilic.

    • Reference: Couturier et al. demonstrated XtalFluor-E significantly reduces elimination byproducts compared to DAST [1].[2]

Q2: I am isolating the enamine (vinyl fluoride) instead of the difluoride.

  • Diagnosis: The reaction environment is too basic, or the carbocation is stabilizing via proton loss.

  • Corrective Action:

    • Solvent Switch: Change from THF to DCM or Toluene . Non-polar solvents destabilize the charged transition state for elimination.

    • Lewis Acid Catalyst: Add 5 mol% SbCl3 or BF3·OEt2 . This activates the C-O bond at lower temperatures (-78°C), allowing the reaction to proceed before elimination kinetics take over.

Q3: My N-protecting group (Boc) is falling off.

  • Diagnosis: In situ generation of HF is cleaving the carbamate.

  • Solution: Switch to Cbz or Benzyl protection for the fluorination step. If Boc is required, add solid K2CO3 or Polyvinylpyridine to the reaction mixture to scavenge acid without acting as a soluble base that promotes elimination.

Module B: Electrophilic Fluorination

Primary Reagents: Selectfluor®, NFSI. Target Substrate: N-protected piperidine (via enolate).

Troubleshooting Guide

Q1: I cannot get the second fluorine to add; I stop at the 3-monofluoro product.

  • Diagnosis: The first fluorine atom withdraws electron density, making the enolate formation for the second addition difficult (the "pKa mismatch").

  • Protocol Adjustment:

    • Stepwise Approach: Do not attempt "one-pot" difluorination. Isolate the monofluoro intermediate.

    • Harder Base: Use KHMDS or LiTMP (Lithium tetramethylpiperidide) for the second deprotonation. The pKa of the alpha-proton increases significantly after the first fluorine is added.

Q2: Regioselectivity issues (fluorination at C3 vs. C5).

  • Diagnosis: Kinetic vs. Thermodynamic enolate control.

  • Solution:

    • Use LiHMDS at -78°C to favor the kinetic enolate (C3, less hindered).

    • If C5 fluorination persists, use a directing group . An ester at C4 can lock the enolate position, which can be decarboxylated later (Decarboxylative Fluorination) [2].

Module C: De Novo Synthesis (Building Block Approach)

Strategy: Construct the piperidine ring around a pre-existing difluoro motif. This is the safest route for scale-up (>10g).

Recommended Protocol: The "Iodocyclization" Route

Instead of fluorinating a sensitive amine, start with 2,2-difluoro-4-pentenylamine .

  • Precursor: Synthesis from 2,2-difluoro-4-pentenoic acid (commercially available).

  • Cyclization: Treat N-protected amine with NIS (N-Iodosuccinimide) .[3]

  • Result: 5-iodo-3,3-difluoropiperidine.[3]

  • Cleanup: Radical deiodination (Bu3SnH/AIBN).

Why this works: It avoids handling DAST on a kilogram scale and guarantees the position of the fluorine atoms [3].

Reagent Comparison Table

ReagentSafety ProfileCostSelectivity (F vs Elimination)Recommended Use
DAST Critical (Explosive >50°C)LowLow (High elimination)Small scale (<100mg) only.
Deoxo-Fluor Moderate (More stable than DAST)MedModerateGeneral purpose.
XtalFluor-E Excellent (Solid, stable)HighHigh Gold Standard for 3-ketopiperidines.
Selectfluor High (Solid, non-volatile)MedHigh (Electrophilic)Enolate chemistry only.

References

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][4] Journal of Organic Chemistry.[5][6]

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.[5]

  • Van Hende, E., Verniest, G., et al. (2009). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.[3][7] Organic & Biomolecular Chemistry.[4][8][9]

  • Surmont, R., Verniest, G., et al. (2010).[10] Synthesis of 4-substituted 3,3-difluoropiperidines.[3][5][10] Journal of Organic Chemistry.[5][6]

Sources

Technical Support Center: Fluorinated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: HDF-5592 Topic: Prevention of Hydrodefluorination (HDF) During Pyridine Reduction Status: Open Priority: Critical

Issue Summary: Why is my fluorine disappearing?

User Complaint: "I am attempting to hydrogenate a fluoropyridine to a fluoropiperidine using standard conditions (Pd/C, H₂, MeOH). The reaction works, but the fluorine atom is stripped off, yielding the non-fluorinated piperidine."

Root Cause Analysis: The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry, yet it is highly susceptible to cleavage during heterogeneous hydrogenation. This occurs via Oxidative Addition .

  • The Mechanism: Palladium (Pd⁰) is electron-rich and readily inserts into aryl C–F bonds, facilitating hydrodefluorination (HDF) before or during the reduction of the aromatic ring.

  • The Trap: Standard neutral conditions leave the pyridine nitrogen unprotonated. The lone pair coordinates strongly to the metal surface, poisoning the catalyst and slowing ring reduction, which gives the catalyst more time to attack the C–F bond.

Core Directive: The "Hardware" & "Software" Fix

To prevent HDF, you must alter both the catalyst (Hardware) and the reaction medium (Software).

A. Hardware: Switch the Catalyst

Recommendation: Immediately cease using Palladium on Carbon (Pd/C).

  • Primary Choice: Platinum Oxide (PtO₂ - Adams' Catalyst) . Platinum is far less prone to oxidative addition into C–F bonds compared to Palladium.

  • Secondary Choice: Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃) . Rhodium is highly active for aromatic ring reduction at lower temperatures, minimizing the thermal energy available for C–F cleavage.

B. Software: The Acid Effect

Recommendation: Always run these reactions in acidic media (pH < 2).

  • Mechanism: Adding strong acid (HCl, H₂SO₄, or TFA) protonates the pyridine nitrogen.

    • Deactivation: The resulting pyridinium ion is electron-deficient, which paradoxically protects the C–F bond by making the ring less electron-rich (reducing the affinity for oxidative addition).

    • Anti-Poisoning: It prevents the nitrogen lone pair from binding irreversibly to the catalyst active sites.

    • Product Trapping: The product is trapped as an ammonium salt, preventing product inhibition.

Standard Operating Procedure (SOP)

Protocol: Hydrogenation of 3-Fluoropyridine to 3-Fluoropiperidine Hydrochloride This protocol minimizes HDF (<5%) while ensuring full conversion.

ParameterSpecificationNotes
Substrate 3-Fluoropyridine (1.0 equiv)
Solvent Methanol (0.1 M concentration)Ethanol is also acceptable.
Additive Conc. HCl (1.1 - 1.5 equiv)CRITICAL. Must be added before catalyst.
Catalyst PtO₂ (5 - 10 wt% loading)Do not use Pd/C.
Pressure 3 – 5 bar (45 – 75 psi)Balloon pressure (1 atm) may be too slow, increasing HDF risk.
Temperature 20°C – 25°C (Ambient)Do not heat. Heat promotes C–F cleavage.
Time 4 – 16 hoursMonitor via ¹⁹F NMR (shift change).

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-fluoropyridine in MeOH.

  • Acidification: Add concentrated HCl (1.2 equiv) dropwise. Ensure the solution is acidic.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add PtO₂. Warning: Dry PtO₂ can ignite methanol vapors; add as a slurry if possible or use extreme caution.

  • Hydrogenation: Purge the vessel with H₂ (x3) and pressurize to 4 bar. Shake/stir vigorously.

  • Workup: Filter through Celite® to remove the catalyst. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield 3-fluoropiperidine·HCl as a white solid.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Complete Defluorination Used Pd/C or Pd(OH)₂.Switch to PtO₂ or Rh/C .
Partial Defluorination (~20-50%) Temperature too high (>40°C).Run at room temperature . HDF has a higher activation energy than ring reduction.
No Reaction (Starting Material) Catalyst poisoning by N-lone pair.Ensure 1.2 equiv of HCl is present. Verify pH is acidic.
Incomplete Reduction (Tetrahydropyridine) Hydrogen pressure too low.Increase pressure to 5-10 bar . Check for leaks.
Explosion/Fire upon catalyst addition Methanol vapor ignition by dry catalyst.Wet the catalyst with a small amount of water or toluene before adding to the methanol solution.
Visuals & Logic Maps
Figure 1: The Divergent Pathways of Fluoropyridine Reduction

This diagram illustrates the mechanistic competition between safe hydrogenation (Path A) and hydrodefluorination (Path B).

HDF_Mechanism Substrate Fluoropyridine Adsorption Adsorption to Metal Surface Substrate->Adsorption PathA_Step1 Ring Hydrogenation (Pt/Rh + Acid) Adsorption->PathA_Step1 Favored by Pt/Rh & H+ (Pyridinium) PathB_Step1 Oxidative Addition (C-F) (Pd/C + Neutral) Adsorption->PathB_Step1 Favored by Pd & High Temp Product Fluoropiperidine (Target) PathA_Step1->Product Defluoro Defluorinated Piperidine (Impurity) PathB_Step1->Defluoro

Caption: Path A (Green) represents the desired pathway favored by Platinum/Rhodium and acidic conditions. Path B (Red) represents the hydrodefluorination pathway favored by Palladium.

Figure 2: Optimization Decision Tree

Follow this logic flow to rescue a failed reaction.

Decision_Tree Start Start: Reaction Failed Check_F Is Fluorine missing (HDF observed)? Start->Check_F Check_Cat Catalyst used? Check_F->Check_Cat Yes (Defluorination) Check_Acid Was Acid (HCl) added? Check_F->Check_Acid No (SM Remaining) Switch_Pt Switch to PtO2 or Rh/C Check_Cat->Switch_Pt Pd/C used Check_Temp Temperature? Check_Cat->Check_Temp Pt/Rh used Lower_Temp Lower to 20°C Check_Temp->Lower_Temp > 30°C Add_Acid Add 1.2 equiv HCl (Protonate Nitrogen) Check_Acid->Add_Acid No Check_Press Pressure? Check_Acid->Check_Press Yes Increase_Press Increase H2 Pressure (5-10 bar) Check_Press->Increase_Press < 2 bar

Caption: Diagnostic flowchart for troubleshooting fluoropyridine hydrogenation failures.

References
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020). Relevance: Establishes the robustness of heterogeneous catalysts for fluoropyridine reduction and the necessity of acidic conditions to prevent defluorination.

  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum. Source: Organometallics (ACS Publications). Relevance: Mechanistic explanation of why Palladium favors C-F bond activation (oxidative addition) while Platinum favors ring hydrogenation. [1]

  • Hydrogenation of Fluorinated Molecules: An Overview. Source: Chemical Society Reviews (RSC Publishing). Relevance: Comprehensive review covering the "Acid Effect" and catalyst selection (Rh/Pt vs Pd) for fluorinated heterocycles.

  • A Dearomatization–Hydrogenation Process for the Formation of All-cis-(Multi)Fluorinated Piperidines. Source: Nature / Springer (Glorius Group). Relevance: Advanced protocols for stereoselective synthesis of fluoropiperidines, highlighting the difficulty of maintaining C-F integrity.

Sources

Troubleshooting low yields in multi-step synthesis of piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PIP-SYN-001 Subject: Troubleshooting Low Yields in Multi-Step Piperidine Analog Synthesis

Introduction: The "Hidden" Traps of Saturated Heterocycles

Welcome to the Piperidine Synthesis Support Hub. You are likely here because a "routine" hydrogenation stalled at 20% conversion, or your product vanished into the aqueous layer during work-up. Piperidines are deceptively simple scaffolds; however, their synthesis is plagued by three specific failure modes: catalyst poisoning during reduction , amphiphilic solubility issues , and regiocontrol failures in C-H functionalization .

This guide bypasses general textbook advice to address the specific mechanistic bottlenecks that kill yields in drug discovery workflows.

Module 1: The Heterogeneous Hydrogenation Trap

Symptom: Hydrogenation of pyridine precursors stalls or requires excessive catalyst loading.[1]

Root Cause Analysis

The nitrogen atom in pyridine possesses a lone pair (


) that binds irreversibly to the active sites of heterogeneous catalysts (Pd/C, PtO

), effectively poisoning the surface. Furthermore, the resonance energy of pyridine (27 kcal/mol) creates a high activation barrier.
Troubleshooting Protocol

Q: My reduction of a 2-substituted pyridine on Pd/C has stalled. Should I add more catalyst? A: No. Adding more catalyst often leads to diminishing returns and pyrophoric waste. Instead, modify the electronic environment of the substrate.

The "Acid-Scavenge" Protocol:

  • Protonate the Nitrogen: Run the reaction in acetic acid or add 1.1 equivalents of HCl (if functional groups tolerate).

    • Mechanism:[2][3][4][5][6][7] Protonation converts the Lewis-basic pyridine into a pyridinium salt, preventing the lone pair from binding to the metal surface. This allows the

      
      -system to interact with the catalyst for hydrogenation.
      
  • Switch Catalyst: If Pd/C fails, switch to PtO

    
     (Adams' Catalyst)  or Rh/C . Rhodium is particularly effective for reducing the ring without hydrogenolysing benzylic protecting groups (like N-Bn).
    
  • Pressure vs. Selectivity:

    • Low Pressure (Balloon): Often insufficient for hindered pyridines.

    • High Pressure (50-100 psi): Required for complete conversion but favors cis-diastereomers in 2,6-disubstituted systems.

Data: Catalyst Performance Comparison

PrecursorCatalystSolventAdditiveYieldNote
2-Picoline10% Pd/CMeOHNone<30%Catalyst Poisoning
2-Picoline10% Pd/CMeOH1.1 eq HCl92% Pyridinium formation
2-Phenylpyridine5% Rh/CAcOHNone88% Prevents hydrogenolysis
Decision Logic: Hydrogenation Optimization

Hydrogenation_Logic Start Pyridine Reduction Stalled Check_N Is Nitrogen Protonated? Start->Check_N Add_Acid Add 1.0 eq HCl or AcOH Check_N->Add_Acid No Check_Bn Contains Benzyl/Cbz? Check_N->Check_Bn Yes Add_Acid->Check_Bn Switch_Rh Switch to 5% Rh/C (Avoids deprotection) Check_Bn->Switch_Rh Yes Switch_Pt Switch to PtO2 (High Activity) Check_Bn->Switch_Pt No High_P Increase H2 Pressure (>50 psi) Switch_Rh->High_P Still Slow Switch_Pt->High_P Still Slow

Figure 1: Decision matrix for troubleshooting stalled pyridine hydrogenations.

Module 2: The Aqueous Nightmare (Isolation)

Symptom: LCMS shows clean conversion, but mass balance is <20% after extraction.

Root Cause Analysis

Secondary amines (piperidines) are highly polar and often water-soluble, especially as hydrochloride salts. Standard EtOAc/Water extractions leave the product in the aqueous phase.

Troubleshooting Protocol

Q: How do I recover my polar piperidine from the aqueous layer? A: Stop using Ethyl Acetate. Use the "Salting-Out" or "Catch-and-Release" method.

Method A: The "Salting-Out" Extraction

  • Saturate the aqueous phase with NaCl or K

    
    CO
    
    
    
    .
  • Extract with CHCl

    
    :iPrOH (3:1)  or DCM:MeOH (9:1) .
    
    • Why: These solvent mixtures have higher polarity than EtOAc and can solvate the amine, while the salt saturation reduces the water's solvation capacity (Hofmann effect).

Method B: SCX "Catch-and-Release" (Recommended for <1g scale) Use a Strong Cation Exchange (SCX) cartridge. This is a self-validating purification step.

  • Load: Pass the crude reaction mixture (dissolved in MeOH) through the SCX column. Neutral impurities pass through; the basic piperidine "catches" on the sulfonic acid resin.

  • Wash: Rinse with MeOH to remove non-basic impurities.

  • Release: Elute with 2M NH

    
     in MeOH . The ammonia displaces the piperidine.
    
  • Concentrate: Evaporate the filtrate to obtain the free base.

Workflow: SCX Purification

SCX_Workflow Crude Crude Mix (Amine + Impurities) SCX_Col SCX Column (Sulfonic Acid Resin) Crude->SCX_Col Load Waste Eluate 1: Neutral Impurities SCX_Col->Waste MeOH Wash Product Eluate 2: Pure Piperidine SCX_Col->Product Release Ammonia Eluent: 2M NH3 in MeOH Ammonia->SCX_Col Displace

Figure 2: "Catch and Release" protocol for isolating water-soluble amines.

Module 3: C-H Functionalization ( -Lithiation)

Symptom: Attempting to alkylate N-Boc-piperidine yields starting material or ring-opened byproducts.

Root Cause Analysis

Lithiation of N-Boc-piperidine relies on the Complexation Induced Proximity Effect (CIPE) . The carbonyl oxygen coordinates the lithium, directing it to the


-proton.
  • Failure Point 1: Temperature.[8][9] Above -50°C, the Boc group rotates too fast or the organolithium attacks the carbonyl (Wurthwein degradation).

  • Failure Point 2: Lack of Ligand.

    
    -BuLi aggregates are too stable to react without a diamine ligand.
    
Troubleshooting Protocol (The Beak Protocol)

Q: I used n-BuLi at -78°C and got no reaction. Why? A: You must use


-BuLi  and TMEDA  (or Sparteine for chiral synthesis). 

-BuLi is not basic enough to deprotonate the

-position efficiently at cryogenic temperatures.

The Validated Protocol:

  • Reagents:

    
    -BuLi (1.2 eq), TMEDA (1.2 eq), Et
    
    
    
    O (Solvent is critical; THF can be used but Et
    
    
    O often gives higher yields for this specific lithiation).
  • Temperature: Cool to -78°C .

  • Addition: Add

    
    -BuLi dropwise. Stir for 10-15 minutes  (Do not stir longer; the lithiated species can decompose).
    
  • Electrophile: Add the electrophile (e.g., MeI, CO

    
    ) immediately.
    
  • Transmetallation (Optional): If reacting with an alkyl halide (other than MeI), transmetallate with CuCN·2LiCl first to form the cuprate, then add the alkyl halide. This prevents single-electron transfer (SET) side reactions.

Data: Ligand Effects on Yield

BaseLigandElectrophileYieldMechanism

-BuLi
NoneMeI5%Kinetic barrier too high

-BuLi
NoneMeI35%Poor aggregation state

-BuLi
TMEDA MeI85% CIPE Activated

-BuLi
(-)-SparteineMeI82% (90% ee)Asymmetric Deprotonation
Mechanism Visualization: CIPE

CIPE_Mechanism NBoc N-Boc Piperidine Complex Pre-Lithiation Complex (Li Coordinated to C=O) NBoc->Complex + s-BuLi/TMEDA TS Transition State (Li directs base to alpha-H) Complex->TS CIPE Lithiated alpha-Lithio Species (Dipole Stabilized) TS->Lithiated - BuH

Figure 3: Complexation Induced Proximity Effect (CIPE) allowing regioselective lithiation.

References

  • Beak, P., & Lee, W. K. (1989).[6]

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry, 54(16), 3963–3967. Link
    
  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729. Link

  • O'Brien, P. (2008). Chiral Lithium Amides for Asymmetric Synthesis. Chemical Communications. Link

  • Biotage Application Note. (2020). Strategies for the purification of highly polar amines using SCX columns. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Technical Support Center: Stereoselective Fluorinated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Factor" in Piperidines

Synthesizing fluorinated piperidines is not merely about installing a halogen; it is about managing the stereoelectronic perturbations that fluorine introduces. The high electronegativity and the "gauche effect" (preference for


 hyperconjugation) often override steric preferences, stabilizing axial conformers in protonated piperidines.

This guide is structured into two primary synthetic workflows. Select your current approach below to access specific protocols and troubleshooting.

Module 1: De Novo Synthesis (Pyridine Hydrogenation)

Best for: Creating cis-configured fluoropiperidines from abundant fluoropyridines.[1] Core Challenge: Preventing hydrodefluorination (C-F bond cleavage) while maintaining stereocontrol.

The Protocol: Acid-Mediated Heterogeneous Hydrogenation

Based on the "Glorius Method" (ACS Catalysis, 2020)

The Mechanism: Standard hydrogenation often fails because electron-rich pyridines facilitate oxidative addition of the metal catalyst into the C-F bond. By protonating the pyridine, we render the ring electron-deficient, deactivating the C-F bond toward metal insertion while activating the ring for hydrogenation.

Standard Operating Procedure (SOP-H1)
ParameterConditionRationale
Catalyst Pd(OH)₂/C (Pearlman's Catalyst) (20 wt%)High activity; Pd is preferred over Pt/Rh for this specific acid-mediated pathway.
Solvent Methanol (MeOH) Polar protic solvent stabilizes the ionic intermediates.
Additive Conc. HCl (aq) or TFA (Stoichiometric)CRITICAL: Protonates the pyridine N. Without this, >80% defluorination occurs.
Pressure 10–50 bar H₂High pressure favors the saturation kinetics over side reactions.
Workup In situ protection (e.g., Boc₂O, Cbz-Cl)Free fluoropiperidines are volatile and difficult to isolate.[1]
Troubleshooting Guide (Q&A)

Q: I am observing significant defluorination (>30%) despite using Pd/C.

  • Diagnostic: Check your pH.[2]

  • Fix: The reaction mixture must be acidic. Ensure you are using at least 1.1 equivalents of HCl relative to the pyridine. If using a labile protecting group later, switch to TFA, but HCl is generally superior for suppressing C-F cleavage.

Q: The reaction yields a mixture of cis and trans isomers.

  • Diagnostic: Catalyst face selectivity.

  • Fix: Heterogeneous hydrogenation generally delivers the all-cis isomer because the hydrogen adds from the metal surface to the least hindered face. If you see trans, it suggests isomerization after reduction (via imine intermediates). Increase H₂ pressure to speed up the reduction of the intermediate imine.

Q: My product yield is low, but no starting material remains.

  • Diagnostic: Volatility loss.

  • Fix: Fluorinated piperidines (especially low MW ones) sublime easily. Do not evaporate the solvent to dryness before protection. Add Boc₂O and base (Et₃N) directly to the crude hydrogenation mixture (after venting H₂) to trap the amine in situ.

Visual Workflow: The Acid-Protection Strategy

HydrogenationStrategy Start Fluoropyridine Acid Add HCl/TFA (Protonation) Start->Acid Inter Activated Pyridinium (Electron Deficient) Acid->Inter Deactivates C-F bond Cat Pd(OH)2/C + H2 Inter->Cat Path_Good Hydrogenation (Cis-Selectivity) Cat->Path_Good Major Pathway (with Acid) Path_Bad Oxidative Addition (Defluorination) Cat->Path_Bad Major Pathway (No Acid) End Cis-Fluoropiperidine Path_Good->End

Caption: Acidification prevents the metal catalyst from inserting into the C-F bond, favoring ring saturation.

Module 2: Functionalization (Nucleophilic Fluorination)

Best for: Installing fluorine onto existing chiral piperidine scaffolds (e.g., from hydroxy-piperidines). Core Challenge: Preventing Aziridinium-mediated rearrangement and controlling inversion vs. retention.

The Protocol: DAST/Deoxo-Fluor Deoxygenation

The Mechanism: Reagents like DAST (Diethylaminosulfur trifluoride) activate alcohols to form a leaving group. However, the nitrogen lone pair in piperidines is a powerful internal nucleophile. It can displace the leaving group to form a bicyclic aziridinium ion , leading to ring contraction (pyrrolidines) or expansion (azepanes).

Standard Operating Procedure (SOP-F2)
ParameterConditionRationale
Reagent DAST or Deoxo-Fluor Deoxo-Fluor is safer (higher decomp temp) but DAST is often more reactive.
N-Protection Tosyl (Ts), Triflyl (Tf), or Cbz MANDATORY. Carbamates (Boc) are often too weak to prevent NGP. Sulfonamides are best.
Temperature -78°C

RT
Low temp prevents elimination (alkene formation).
Solvent DCM or THF Non-nucleophilic anhydrous solvents.
Troubleshooting Guide (Q&A)

Q: I treated N-Boc-3-hydroxypiperidine with DAST and got a ring-contracted product.

  • Diagnostic: Aziridinium rearrangement (Neighboring Group Participation).

  • Fix: The Boc group is not electron-withdrawing enough to kill the nucleophilicity of the nitrogen completely. Switch the protecting group to Tosyl (Ts) or Nosyl (Ns) . The sulfonyl group pulls sufficient electron density to prevent the nitrogen from attacking the C3 position.

Q: I am getting the alkene (elimination product) instead of the fluoride.

  • Diagnostic: Basic conditions or high temperature.[3]

  • Fix:

    • Ensure the reaction is kept at -78°C during addition.

    • DAST can contain free amine impurities. Use fresh reagent or "Deoxo-Fluor" which is less prone to elimination.

    • If the substrate is prone to elimination, consider PhenoFluor as a milder alternative.

Q: The reaction resulted in retention of configuration, but I expected inversion.

  • Diagnostic: Double inversion via NGP.

  • Mechanism: The nitrogen attacks the activated alcohol (Inversion 1: Aziridinium formation), then fluoride attacks the aziridinium (Inversion 2: Ring opening). Net result = Retention.[1]

  • Fix: Again, use a stronger Electron Withdrawing Group (EWG) on the Nitrogen.

Visual Workflow: The Aziridinium Trap

DAST_Rearrangement Start 3-Hydroxy Piperidine (N-Protected) Activate DAST Activation (O-SF2Et2) Start->Activate Decision Is N-PG Electron Withdrawing enough? Activate->Decision Path_Direct Direct Sn2 Attack (F-) (Inversion) Decision->Path_Direct Yes (e.g., N-Ts) Path_NGP Nitrogen Attack (NGP) (Aziridinium Ion) Decision->Path_NGP No (e.g., N-Bn, N-H) Result_Good Target Fluoropiperidine Path_Direct->Result_Good Result_Bad Rearranged/Racemized Product Path_NGP->Result_Bad

Caption: Strong N-protection (e.g., Tosyl) is required to bypass the aziridinium rearrangement pathway.

Module 3: Stereochemical Analysis

Q: How do I distinguish cis-3-fluoro from trans-3-fluoro isomers?

  • Technique: ¹⁹F-NMR and Coupling Constants.

  • The Rule:

    • Axial Fluorine: Large vicinal coupling (

      
       Hz) due to anti-periplanar geometry with axial protons.
      
    • Equatorial Fluorine: Smaller vicinal coupling (

      
       Hz).
      
  • Advanced: Use HOESY (Heteronuclear Overhauser Effect Spectroscopy).[4] It detects through-space interactions between ¹H and ¹⁹F. If F shows an NOE with the axial protons on C5, it confirms the axial orientation.

References

  • Wilsdorf, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.

    • Key citation for the Acid-Mediated Hydrogen
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

    • Authoritative source on the gauche effect and stereoelectronic influences.
  • Champagne, P. A., et al. (2015). Developments in the synthesis of monofluorinated heterocycles. Chemical Reviews.

    • Comprehensive review covering DAST rearrangements and NGP.
  • Nyffeler, P. T., et al. (2002). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie Int. Ed.

    • Background on electrophilic fluorination altern

Sources

Improving the efficiency of chromatographic purification of polar fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PFA-PUR-001 Topic: Overcoming Tailing, Selectivity, and Yield Issues in Fluorinated Amine Chromatography

Introduction: The "Invisible" Challenge

Welcome to the Advanced Purification Support Center. You are likely here because your polar fluorinated amines are behaving poorly on standard silica: they streak (tailing), co-elute with impurities, or vanish during concentration.

The Mechanistic Conflict:

  • The Silanol Trap: Fluorinated amines are often basic. Standard silica gel (

    
    ) acts as a cation exchanger, retaining your amine via strong ionic interactions rather than the desired partition mechanism. This causes peak tailing.[1]
    
  • The Fluorine Dipole: The high electronegativity of fluorine creates unique dipoles and "fluorous" character that standard C18 phases often fail to recognize, leading to poor selectivity between isomers.

  • Volatility: Many small fluorinated amines have high vapor pressures. If you rotovap the free base, you lose the product.

This guide provides the protocols to solve these specific failure modes.

Module 1: Solving Peak Tailing (Normal Phase)

The Issue

"My compound elutes as a shark-fin peak over 20 column volumes."

The Solution: Competitive Inhibition

You must block the acidic silanols on the silica surface. While adding 1% Triethylamine (TEA) is common, it is often insufficient for highly polar fluorinated amines.

Protocol A: The "Ammonia Flood" Conditioning Method

Use this when standard TEA modification fails.

  • Equilibration: Do not just add modifier to the mobile phase. You must condition the column surface before the run.

  • The Slurry: For flash chromatography, slurry your silica in a solution of 90:10 DCM:MeOH containing 1% Ammonium Hydroxide (28% aq) .

    • Why: Ammonia is a smaller, more aggressive base than TEA and effectively neutralizes the deepest silanol pores.

  • The Mobile Phase: Run your gradient using DCM/MeOH with 1% TEA or 1% NH4OH .

    • Note: If using NH4OH in the mobile phase, ensure miscibility. A small amount of MeOH is required in the "A" solvent (DCM) to prevent phase separation.

Alternative: Amine-Functionalized Silica

If the "Ammonia Flood" is too messy or interferes with detection, switch to Amine-Functionalized Silica .[2]

  • Mechanism: The surface is already basic. It repels the amine analyte, forcing it to interact only via polarity/solubility, resulting in sharp peaks without mobile phase modifiers [1].

Module 2: Improving Selectivity (Reversed Phase)

The Issue

"My fluorinated isomers co-elute on C18."

The Solution: The Fluorine-Fluorine Interaction

Standard C18 interacts via hydrophobicity. Fluorinated compounds often have similar hydrophobicities but distinct electronic shapes. You need a stationary phase that "sees" electron deficiency.

Recommendation: Pentafluorophenyl (PFP) Phases

PFP phases are superior to C18 for fluorinated amines due to three distinct interaction mechanisms:

  • 
     Interactions:  The electron-deficient PFP ring interacts with electron-rich regions of your analyte.
    
  • Dipole-Dipole: Strong interaction with the C-F dipoles in your amine.

  • Shape Selectivity: PFP is rigid and can discriminate between positional isomers (e.g., 2-fluoro vs. 4-fluoro aniline derivatives) [2, 3].

Protocol B: The PFP Screening Gradient
  • Column: PFP (Propyl-Pentafluorophenyl core-shell preferred).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH control).

  • Mobile Phase B: Methanol (MeOH).

    • Why MeOH? Acetonitrile (ACN) can suppress the

      
       interactions essential for PFP selectivity. MeOH allows these steric/electronic mechanisms to dominate [4].
      

Module 3: Workflow Decision Logic

Use the following logic gate to determine your purification strategy.

PurificationLogic Start Start: Crude Fluorinated Amine VolatilityCheck Is the amine volatile? (MW < 200 or BP < 150°C) Start->VolatilityCheck SaltFormation CRITICAL STEP: Form HCl or TFA Salt BEFORE evaporation VolatilityCheck->SaltFormation Yes SolubilityCheck Solubility Profile? VolatilityCheck->SolubilityCheck No SaltFormation->SolubilityCheck NP_Path Soluble in DCM/EtOAc SolubilityCheck->NP_Path Lipophilic RP_Path Soluble in MeOH/Water SolubilityCheck->RP_Path Polar/Hydrophilic SilicaCheck Standard Silica? NP_Path->SilicaCheck IsomerCheck Separating Isomers? RP_Path->IsomerCheck AmmoniaFlood Protocol A: Ammonia Flood + 1% TEA SilicaCheck->AmmoniaFlood Budget Option AmineSilica Switch to Amine-Functionalized Silica SilicaCheck->AmineSilica High Purity Option C18_HighPH C18 Column High pH (pH 10) (NH4OH Buffer) IsomerCheck->C18_HighPH Standard Separation PFP_Select Protocol B: PFP Column (Methanol Mobile Phase) IsomerCheck->PFP_Select Fluorinated Isomers

Caption: Decision matrix for selecting stationary phases and handling volatility risks for fluorinated amines.

Module 4: Troubleshooting & FAQs

Q1: I purified my amine, but the yield is 20%. Where did it go?

A: If your fluorinated amine has a molecular weight < 200 g/mol , you likely pumped it into your rotovap trap.

  • The Fix: Never evaporate the free base to dryness.

    • Collect fractions.

    • Add 1.1 equivalents of HCl (in Dioxane or Ether) to the combined fractions.

    • Evaporate the solvent.[1] The resulting hydrochloride salt is non-volatile and stable [5].

Q2: My compound is invisible. It has no UV absorbance.

A: Fluorinated alkyl amines often lack chromophores (conjugated systems).

  • The Fix:

    • ELSD (Evaporative Light Scattering Detector): Universal detection. Requires volatile buffers (Formic acid, TFA, Ammonium Acetate).

    • Derivatization: React a small aliquot of your fractions with ninhydrin (for primary amines) on a TLC plate to visualize location.

    • MS Detection: If available, Mass Spec is the gold standard. Watch for the specific mass defect of fluorine.

Q3: Can I use C18 for basic amines?

A: Yes, but pH is critical.

  • Low pH (Formic Acid): The amine is protonated (

    
    ). It becomes highly polar and elutes near the void volume (no retention).
    
  • High pH (Ammonium Bicarbonate, pH 10): The amine is neutral (

    
    ). It retains well on C18. Ensure your C18 column is rated for High pH (e.g., Hybrid Silica or Polymer-based) [1, 6].
    

Summary of Key Data

ParameterStandard SilicaAmine-Functionalized SilicaPFP (Pentafluorophenyl)
Primary Mechanism Polar AdsorptionPolar Partition

, Dipole, Shape
Best For Crude cleanupAcid-sensitive aminesFluorinated isomers
Required Modifier 1-2% TEA or NH4OHNone (usually)None or 0.1% Formic Acid
Peak Shape Often TailingSharpSharp
Loading Capacity HighModerateLow (Analytical/Semi-Prep)

References

  • Teledyne ISCO. (2012).[1][3] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds.[1] Application Note AN87. Link

  • Sigma-Aldrich (Merck). Ascentis Express F5 (Pentafluorophenyl) Column Specifications and Applications.Link

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity.Link

  • Jiang, Z. X., et al. (2014).[4] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry.[5][6] Link

  • Canadian Science Publishing. (2024). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes.Link

  • Biotage. (2023). Is there an easy way to purify organic amines? Flash Purification Blog. Link

Sources

Optimizing catalyst loading for hydrogenation of fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the hydrogenation of fluoropyridines. It moves beyond generic advice to address the specific mechanistic conflicts inherent in this transformation: the competition between ring saturation (desired) and hydrodefluorination (side reaction), complicated by catalyst poisoning from the pyridine nitrogen.

Topic: Optimizing Catalyst Loading & Reaction Selectivity Status: Active Support Audience: Process Chemists & Medicinal Chemists

Core Technical Briefing: The "Selectivity Cliff"

Before optimizing loading, you must understand why this reaction fails. You are balancing on a "selectivity cliff" between two competing mechanisms:

  • The Poisoning Trap (Reaction Stalls): The basic nitrogen of the pyridine ring coordinates strongly to the metal surface (

    
    -donation), blocking active sites. This effectively poisons the catalyst, requiring higher loadings to achieve conversion.
    
  • The Defluorination Trap (Side Reaction): To overcome poisoning, researchers often increase temperature or catalyst loading. However, electron-rich metals (especially Palladium) facilitate the oxidative addition of the C-F bond, leading to hydrodefluorination (HDF).

The Solution: You cannot optimize loading in isolation. You must optimize the Metal-Acid-Loading triad. The addition of a Brønsted acid is mandatory to protonate the nitrogen, preventing poisoning and allowing for lower catalyst loadings with higher turnover frequencies (TOF).

Catalyst Selection & Loading Matrix

Do not default to Pd/C. It is the most aggressive towards C-F bonds. Use this matrix to select your starting point.

Catalyst SystemC-F RetentionActivityRecommended Loading (Metal basis)Best Application
Rh/C (5%) High High2–5 mol%First Choice. Best balance of ring reduction vs. C-F preservation.
PtO₂ (Adams') ModerateModerate1–3 mol%Good for 2-fluoropyridines; requires acidic solvent (AcOH).
Pd/C (10%) Low Very High5–10 mol%Avoid unless F is at a stable position (e.g., -CF3) or defluorination is desired.
Ru/C (5%) HighLow5–10 mol%Specialized cases; often requires high pressure (>50 bar).
Optimization Workflow (Visualized)

The following diagram outlines the logical decision tree for optimizing your reaction conditions based on observed results.

OptimizationWorkflow Start Start: Fluoropyridine Substrate Choice Select Catalyst: 5% Rh/C Solvent: MeOH + 1.1 eq HCl Start->Choice Run Run Reaction (RT, 5-10 bar H2) Choice->Run Result Analyze Result Run->Result Success Target Fluoropiperidine (>95% Yield) Result->Success Good Selectivity Stall Incomplete Conversion (<50%) Result->Stall Poisoning Defluoro Defluorination Observed (Piperidine formed) Result->Defluoro Over-reduction AddAcid Increase Acid Conc. (Switch to AcOH or TFA) Stall->AddAcid 1st Step ChangeMetal Switch to PtO2 or Reduce Temp (<20°C) Defluoro->ChangeMetal Pressure Increase Pressure (Do NOT increase Loading) AddAcid->Pressure If still stalled ChangeMetal->Run Pressure->Run

Figure 1: Decision tree for optimizing fluoropyridine hydrogenation, prioritizing acid modulation over catalyst loading.

Troubleshooting Guides & FAQs
Scenario A: The "Disappearing Fluorine" Mystery

User Report: "I used 10% Pd/C to hydrogenate 3-fluoropyridine. I got full conversion, but the product is piperidine, not 3-fluoropiperidine."

Diagnosis: Palladium is an excellent catalyst for hydrodefluorination (HDF). It inserts into the C-F bond via oxidative addition, especially in electron-deficient rings. Corrective Protocol:

  • Switch Metal: Immediately switch to 5% Rh/C or 5% Rh/Al₂O₃ . Rhodium has a much higher barrier for C-F oxidative addition.

  • Lower Temperature: HDF has a higher activation energy than ring hydrogenation. Run the reaction at Room Temperature (20-25°C) . Do not heat.

  • Check Solvent: Avoid basic conditions. Ensure the reaction mixture is acidic (e.g., 1.0–1.5 equivalents of HCl or H₂SO₄ relative to substrate).

Scenario B: The "Stalled Reaction"

User Report: "My reaction stops at 30% conversion. I added more catalyst (up to 20 wt%), but it barely moved."

Diagnosis: You are experiencing product inhibition or substrate poisoning . The piperidine product is a stronger base than the pyridine starting material. It binds to the metal surface, shutting down the cycle. Adding more catalyst just provides more surface area to be poisoned. Corrective Protocol:

  • Do NOT add more catalyst.

  • Increase Acid Stoichiometry: Ensure you have enough acid to fully protonate the product. Use 1.1 to 2.0 equivalents of strong acid (HCl in MeOH is standard). The protonated piperidinium salt cannot coordinate to the metal.

  • Increase Pressure: Increase H₂ pressure to 20–50 bar. This increases the concentration of surface hydrides, helping to displace the inhibiting amine.

Scenario C: Catalyst Loading Optimization

User Report: "I need to scale up. How do I determine the minimum effective catalyst loading?"

Diagnosis: In batch hydrogenation, loading is often defined by the Substrate-to-Catalyst (S/C) ratio . Optimization Steps:

  • Start Low: Begin with S/C = 500:1 to 1000:1 (approx 0.5 - 1.0 mol% metal).

  • Monitor Kinetics: If the reaction is slow but steady, increase Pressure or Agitation (mass transfer), not loading.

  • End-of-Reaction Check: If the reaction dies at 90%, it is likely catalyst deactivation. In this specific case, a "spike" of fresh catalyst (10% of original amount) is more effective than starting with a massive initial load.

Standardized Experimental Protocol

Objective: Hydrogenation of 3-Fluoropyridine to 3-Fluoropiperidine Hydrochloride.

  • Preparation: In a high-pressure autoclave (Hastelloy or glass-lined), charge 3-fluoropyridine (1.0 equiv).

  • Solvent System: Add Methanol (concentration 0.5 M).

  • Additive (Critical): Add concentrated HCl (1.1 equiv) dropwise. Note: Exothermic. Allow to cool.

  • Catalyst: Add 5% Rh/C (wet, Degussa type or similar).

    • Loading: 2 mol% Rh (approx. 4 wt% of catalyst relative to substrate weight).

  • Reaction:

    • Purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 10 bar H₂ .

    • Stir vigorously (>800 rpm) at 25°C .

  • Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate to obtain the hydrochloride salt.

Mechanistic Visualization: Acid Protection

Why is acid non-negotiable? The diagram below illustrates the protection mechanism.

AcidMechanism Py Fluoropyridine (Free Base) PyH Pyridinium Salt (Protonated) Py->PyH + H+ Metal Catalyst Surface (Rh/Pt) Py->Metal Strong Coordination (POISONING) H_plus Acid (H+) H_plus->PyH PyH->Metal No Coordination (Active Surface)

Figure 2: Mechanism of acid promotion. Protonation prevents the nitrogen lone pair from binding to and poisoning the metal surface.

References
  • Glorius, F. et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Sustainability. Link

  • Maegawa, T. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

  • Studer, A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[1] Link

  • Hegedűs, L. et al. (2022).[2][3] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering. Link

  • BenchChem Technical Support. (2025). Preventing Defluorination in Reactions with Fluoropyridines. Link

Sources

Resolving complex NMR spectra of fluorinated piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Complex Spectra of Fluorinated Piperidine Derivatives Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Spy Atom" Paradox

Welcome to the technical support hub for fluorinated heterocycles. You are likely here because your piperidine spectrum looks like a "lawn" of uninterpretable multiplets, or your carbon signals have vanished into the baseline.

Fluorine-19 (


) is a "spy" atom. It has 100% natural abundance and a gyromagnetic ratio similar to protons (

of

sensitivity), making it incredibly responsive.[1] However, this sensitivity creates the "Spy Atom Paradox" : the same properties that make fluorine a powerful probe also generate massive scalar couplings (

-coupling) and chemical shift anisotropy, complicating routine analysis.

This guide treats your spectral problems as "Technical Tickets." Select the ticket below that matches your issue.

Ticket #001: "My Proton Spectrum is a Forest of Multiplets"

Symptom: Your


 NMR spectrum shows broad, overlapping multiplets where you expect simple triplets or doublets. Integration is difficult, and peak shapes are distorted.

Root Cause: Heteronuclear


-Coupling (

)
Unlike chlorine or bromine, fluorine couples strongly to protons. This splits every nearby proton signal, often complicating the multiplicity beyond recognition.
Diagnostic Protocol

Step 1: Run a


-Decoupled 

Experiment
Standard proton experiments do not decouple fluorine. You must enable the second channel (usually Channel 2 or 3 on the console) to irradiate the fluorine frequency during acquisition.
  • Command (Bruker): cpdprg2 = 'garp', o2p centered on F signal.

  • Result: If the multiplets collapse into standard aliphatic patterns, the complexity is purely due to

    
     coupling.
    

Step 2: Analyze Coupling Constants (


-Values) 
If decoupling is not an option (or if you need stereochemical data), you must extract the coupling constants. Use the table below to assign the fluorine orientation.
Reference Data: Coupling Constants in Piperidines
Interaction TypeRelationTypical

Value (Hz)
Structural Insight
Geminal

45 – 50 Hz Direct attachment (same carbon).
Vicinal (Axial-Axial)

25 – 35 Hz Indicates F is axial (anti-periplanar to H).
Vicinal (Axial-Equatorial)

2 – 6 Hz Indicates F is equatorial (gauche to H).
Long Range

1 – 3 Hz "W-coupling" (often seen in rigid rings).

Technical Note: The large difference between


 and 

is the gold standard for determining stereochemistry without 2D NOE experiments. This follows a Karplus-type relationship specific to fluorine [1, 2].

Ticket #002: "My Carbon Signals are Missing or Low Intensity"

Symptom: In the


 spectrum, the carbon attached to the fluorine (C-F) and its neighbors are either invisible or appear as weak, split clusters.

Root Cause: C-F Splitting and Relaxation Dynamics

  • Splitting:

    
     splits 
    
    
    
    signals into doublets (
    
    
    ), triplets (
    
    
    ), or quartets (
    
    
    ). This splits the signal intensity (e.g., a doublet has 50% intensity per peak compared to a singlet).
  • Relaxation: Fluorinated carbons often have longer

    
     relaxation times and no NOE enhancement from protons (if fully substituted), reducing signal-to-noise ratio.
    
Troubleshooting Workflow
  • Optimize

    
     (Relaxation Delay):  Increase 
    
    
    
    to 3–5 seconds to allow full relaxation of quaternary fluorinated carbons.
  • Look for the Splitting Pattern: Do not look for singlets. Look for the specific splitting patterns defined below.

Carbon-Fluorine Coupling Table:

Carbon PositionCouplingPattern

Value (Hz)
Alpha (

)

Doublet (

)
160 – 250 Hz
Beta (

)

Doublet (

)
18 – 25 Hz
Gamma (

)

Doublet (

)
4 – 10 Hz

Pro Tip: If you have a


 group, the 

-carbon will be a quartet with

Hz. This is often mistaken for baseline noise due to the massive splitting width [3].

Ticket #003: "Peaks are Broad or Doubled (Rotamers & Ring Flips)"

Symptom: Peaks appear "fat" or are split into two unequal sets (e.g., a 60:40 ratio). The spectrum looks like a mixture, but LCMS confirms purity.

Root Cause: Conformational Dynamics Fluorinated piperidines, especially


-acylated or 

-Boc derivatives, suffer from two dynamic processes:
  • Restricted Amide Rotation: The N-C(O) bond rotates slowly on the NMR timescale.

  • Ring Inversion: The piperidine chair flips. Fluorine substituents can raise the energy barrier for this flip due to steric bulk or the "gauche effect" [4].

Resolution Protocol: Variable Temperature (VT) NMR

Do not attempt to integrate broad peaks. You must push the system to the Fast Exchange Limit (high temp) or Slow Exchange Limit (low temp).

VT_Decision_Tree Start Issue: Broad/Doubled Peaks Check_Sub Is there an N-Amide/Boc/Carbamate? Start->Check_Sub Yes Cause: Rotamers (Slow N-C Rotation) Check_Sub->Yes Yes No Cause: Slow Ring Inversion Check_Sub->No No Exp_High Experiment: High Temp NMR (Start at 320K, up to 350K) Yes->Exp_High No->Exp_High To Sharpen Exp_Low Experiment: Low Temp NMR (Down to 230K) No->Exp_Low To Resolve Conformers Result_High Result: Coalescence (Peaks merge into singlet) Exp_High->Result_High Result_Low Result: Freeze Conformers (Distinct Axial/Eq sets) Exp_Low->Result_Low

Figure 1: Decision tree for managing dynamic broadening in piperidine spectra.

Protocol:

  • Heat it up: Run the experiment at 50°C (323 K) or 75°C (348 K).

  • Observation: If peaks sharpen and merge, you have rotamers. Report the chemical shifts from the high-temperature spectrum.

  • Caution: Ensure your solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    ) can withstand the temperature. Avoid CDCl
    
    
    above 50°C (boiling point risk).

Ticket #004: "Is the Fluorine Axial or Equatorial?"

Symptom: You have a 3-fluoro or 4-fluoropiperidine and need to determine the exact stereochemistry.

Root Cause: Stereochemical Ambiguity In piperidines, the fluorine atom can adopt an axial or equatorial position.[2] This preference is dictated by the interplay of steric strain (A-value) and electronic effects (dipole-dipole or hyperconjugation).

The Solution: HOESY and -Analysis

While


-coupling (Ticket #001) gives a strong indication, the HOESY (Heteronuclear Overhauser Effect Spectroscopy)  experiment provides definitive through-space proof.

Method 1: The


-Coupling Check (Quick) 
  • Measure the width of the geminal proton signal (H-C-F).

  • Wide multiplet (

    
     Hz width):  H is likely axial (coupling to adjacent axial H), meaning Fluorine is Equatorial .[3]
    
  • Narrow multiplet (

    
     Hz width):  H is likely equatorial, meaning Fluorine is Axial .[3]
    

Method 2: The HOESY Experiment (Definitive) This 2D experiment correlates


 and 

nuclei that are close in space (

Å), regardless of bond connectivity.[4]

HOESY_Logic Input Run 1H-19F HOESY Crosspeak1 Strong Crosspeak: F to H-3/H-5 (Axial) Input->Crosspeak1 Crosspeak2 Strong Crosspeak: F to H-3/H-5 (Equatorial) Input->Crosspeak2 Result1 Conclusion: Fluorine is AXIAL (1,3-diaxial interaction) Crosspeak1->Result1 Result2 Conclusion: Fluorine is EQUATORIAL Crosspeak2->Result2

Figure 2: Interpreting HOESY data for stereochemical assignment.

HOESY Setup Protocol:

  • Probe: Requires an H-F or H-C-N-F probe (capable of tuning H and F simultaneously).

  • Mixing Time: Set to 300–500 ms (fluorine relaxation is slower than protons).

  • Analysis: Look for "spots" connecting the F signal to protons on non-adjacent carbons (e.g., F on C3 seeing H on C5). This proves the 1,3-diaxial relationship [5].

References

  • Thibaudeau, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Link

  • Espinosa, J. F. (2013).[5] Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments. Journal of Organic Chemistry. Link

  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Link

  • Kugler, M., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal (via NCBI). Link

  • Dewis, L., et al. (2019). Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry. Link

Sources

How to improve microsomal stability of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Microsomal Stability

Welcome. You are accessing the technical guide for optimizing the metabolic stability of piperidine-based pharmacophores. As a Senior Application Scientist, I have structured this resource to address the "Piperidine Paradox": while the piperidine ring is the most prevalent saturated N-heterocycle in FDA-approved drugs, it is notoriously prone to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

This guide moves beyond basic textbook definitions. We will diagnose the specific metabolic "soft spots" of your molecule, implement high-impact structural modifications (SAR), and validate these changes with robust assay protocols.

Module 1: Diagnostic & Triage

"My compound vanishes in liver microsomes. Where is it going?"

Before synthesizing new analogs, you must confirm the mechanism of clearance. In 80% of piperidine cases, the instability is driven by CYP-mediated


-carbon oxidation .
The Mechanism of Failure

The nitrogen lone pair stabilizes the formation of a radical cation, facilitating proton abstraction at the adjacent carbon (


-position). This leads to an iminium ion intermediate, which hydrolyzes to cause N-dealkylation or ring opening.

Figure 1: The Piperidine Oxidation Pathway This diagram illustrates the critical failure mode: the CYP450 attack on the


-carbon.

PiperidineMetabolism Substrate Piperidine Substrate Radical Radical Cation (N+•) Substrate->Radical SET (Single Electron Transfer) CYP CYP450 (Fe=O) CYP->Radical Initiates Iminium Iminium Ion Intermediate Radical->Iminium HAT (H-Atom Transfer) from α-carbon Aldehyde Unstable Carbinolamine Iminium->Aldehyde Hydrolysis (+H2O) Product Metabolite: N-dealkylated Amine or Lactam Aldehyde->Product C-N Bond Scission

Caption: Mechanism of CYP-mediated N-dealkylation.[1] The


-carbon (adjacent to N) is the primary site of metabolic liability.
Diagnostic Q&A

Q: How do I confirm if the


-carbon is the culprit? 
A:  Run a Metabolite Identification (MetID) study using High-Resolution Mass Spectrometry (HRMS). Look for a mass shift of +16 Da  (hydroxylation/N-oxide) or a loss of the alkyl chain (N-dealkylation). If you see -2 Da, you likely have iminium ion formation.

Q: My compound has high intrinsic clearance (


) but no obvious metabolites. Why? 
A:  You may have reactive metabolite trapping . The iminium intermediate can bind covalently to microsomal proteins, removing the parent compound without releasing a detectable metabolite. Action: Co-incubate with glutathione (GSH) or cyanide to trap the reactive intermediate and confirm via MS.

Module 2: Structural Modification Strategies (The "Fix")

"I know the soft spot. How do I block it without killing potency?"

Once the


-carbon liability is confirmed, use these three tiers of structural modification.
Tier 1: Electronic Modulation (The Fluorine Scan)

Fluorine is the gold standard for piperidine optimization. It exerts a strong electron-withdrawing effect (inductive effect,


), which lowers the electron density of the amine nitrogen.
  • Mechanism: Lowering the pKa of the piperidine nitrogen reduces the energy of the transition state for single-electron transfer (SET) to the CYP heme.

  • Tactical Advantage: Fluorine at the C-3 or C-4 position often maintains potency while drastically improving metabolic stability.

Q: Does the stereochemistry of the Fluorine matter? A: Yes. An axial fluorine is often superior to equatorial. In the axial position, the C-F bond is anti-parallel to the N-H bond (or N-Lone Pair), creating a dipole effect that maximally suppresses the basicity (pKa) of the nitrogen [1].

Tier 2: Steric Blocking

If electronic modulation fails, physically block the enzyme's access to the


-carbon.
  • 
    -Methylation:  Add methyl groups at C-2 or C-6. Warning: This often introduces chirality and can impose severe steric penalties on target binding.
    
  • Spiro-cycles: Converting the piperidine into a spiro-cycle (e.g., 2-azaspiro[3.3]heptane) changes the vector of the lone pair and sterically hinders the CYP approach.

Tier 3: Scaffold Hopping

If the piperidine ring itself is unsalvageable, switch to a bioisostere.

  • Bridged Systems: 8-azabicyclo[3.2.1]octane (bridged piperidine) locks the conformation and protects the

    
    -carbons.
    
  • Morpholine: The oxygen atom reduces the basicity of the nitrogen and removes one set of labile

    
    -protons.
    
Data Summary: Modification Impact Table
Modification StrategyTarget EffectImpact on pKaMetabolic Stability ImpactRisk Factor
4-Fluorine (Axial) Electronic DeactivationLowers (~1-2 units)High (Reduces oxidation potential)Low (Small steric footprint)

-Deuteration
Kinetic Isotope EffectNeutralModerate (Slows C-H bond breaking)Very Low (Bio-neutral)

-Methylation
Steric HindranceVariableHigh (Blocks enzyme access)High (Potency loss)
Spiro-cyclization Conformational LockVariableVery HighModerate (Synthetic complexity)

Module 3: Assay Optimization & Protocols

"My data looks noisy. Is it the compound or the assay?"

A poor microsomal stability assay can generate false positives. Follow this self-validating protocol to ensure data integrity.

Standard Operating Procedure (SOP): Microsomal Stability

Reagents:

  • Liver Microsomes (Human/Rat/Mouse): 20 mg/mL stock.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).[2]

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[2][3]

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Start 2. Initiate Reaction Add NADPH Prep->Start Sample 3. Sampling (0, 5, 15, 30, 45 min) Start->Sample Quench 4. Quench Add Cold ACN + Internal Std Sample->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Caption: Step-by-step workflow for the microsomal stability assay.

Troubleshooting FAQs

Q: My compound shows 0% degradation, but in vivo clearance is high. Why? A: You are likely facing non-CYP clearance . Microsomes only contain Phase I enzymes (CYP/FMO). They lack cytosolic enzymes (Aldehyde Oxidase) and Phase II enzymes (UGTs, unless supplemented with UDPGA).

  • Fix: Test stability in Hepatocytes or S9 fraction to capture the full metabolic picture.

Q: The


 varies wildly between runs. 
A:  Check your protein binding . Lipophilic piperidines often bind non-specifically to the microsomal protein, reducing the free fraction (

) available for metabolism.
  • Fix: Calculate

    
     (unbound intrinsic clearance) rather than just 
    
    
    
    . Use a lower protein concentration (0.5 mg/mL) to minimize binding artifacts [2].

Q: Should I use NADPH or an NADPH regenerating system? A: For incubations longer than 20 minutes, use a regenerating system (Glucose-6-phosphate + G6P-Dehydrogenase). NADPH degrades thermally at 37°C; if it runs out, metabolism stops artificially, giving you a false "stable" reading.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Sources

Validation & Comparative

Comparative Guide: (3,3-Difluoropiperidin-4-yl)methanol vs. (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Scan Decision Matrix

In the optimization of piperidine-based pharmacophores, the strategic placement of a gem-difluoro motif is a high-leverage tactic to modulate basicity (pKa), metabolic stability, and conformational bias without significantly altering steric bulk.[1]

This guide compares two specific regioisomers: (3,3-Difluoropiperidin-4-yl)methanol (Compound A) and (4,4-Difluoropiperidin-3-yl)methanol (Compound B) .

  • Select Compound A (3,3-DFP-4-M) when: You need to significantly lower the basicity of the piperidine nitrogen (by ~2–3 log units) to improve membrane permeability or reduce hERG liability, or when you require a twisted chair conformation to induce selectivity.[1]

  • Select Compound B (4,4-DFP-3-M) when: You need a closer isostere to the parent piperidine with only mild pKa modulation (~1 log unit), or when the primary metabolic soft spot is the C4 position (remote oxidation).[1]

Physicochemical Profiling & Mechanistic SAR

The introduction of fluorine atoms elicits profound electronic and steric changes.[1] The table below summarizes the divergent properties of these two scaffolds.

Comparative Data Table
FeatureThis compound(4,4-Difluoropiperidin-3-yl)methanol
F-Position relative to N

(Beta)

(Gamma)
Est. pKa (Piperidine NH) 8.0 – 8.5 (Significant Drop)9.5 – 10.0 (Moderate Drop)
Inductive Effect Strong

-withdrawing effect on N-lone pair.
Weaker effect due to distance.[1]
Conformational Bias Distorted Chair (Dipole minimization).Standard Chair (Closer to parent).
Metabolic Blockade Blocks C3; Deactivates C2 (

-oxidation).
Blocks C4 (Remote oxidation).
Lipophilicity (LogD) Higher at pH 7.4 (due to higher % neutral species).Lower at pH 7.4 (more ionized).
Deep Dive: The pKa & Permeability Trade-off

The 3,3-Difluoro Effect (Compound A): The fluorine atoms at C3 are


 to the amine.[1] The strong electron-withdrawing induction pulls density from the C-C bonds, stabilizing the nitrogen lone pair and making it less available for protonation.[1]
  • Result: A pKa drop from ~11 (parent piperidine) to ~8.5.

  • Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state.[1] This directly correlates to improved passive permeability and blood-brain barrier (BBB) penetration.

The 4,4-Difluoro Effect (Compound B): The fluorines at C4 are


 to the amine.[1] The inductive effect falls off rapidly with distance (

).
  • Result: A pKa drop to ~9.8.[1]

  • Impact: The molecule remains predominantly protonated at pH 7.[1]4. This is beneficial if a cation-pi interaction in the binding pocket is critical for potency, but it may limit passive diffusion compared to the 3,3-isomer.[1]

Structural Biology: Conformational Control[1]

The "Fluorine Gauche Effect" dictates that C-F bonds prefer to be gauche to adjacent electron-rich orbitals to minimize


 repulsion.[1]
  • Compound A (3,3-DFP): The dipole moments of the C-F bonds at C3 strongly interact with the nitrogen lone pair.[1] To minimize dipole-dipole repulsion, the ring often adopts a twisted conformation.[1] This can be exploited to "lock" a ligand into a bioactive conformation that fits a narrow sub-pocket, potentially improving selectivity (e.g., D4 vs D2 receptor selectivity).[1]

  • Compound B (4,4-DFP): Lacking the proximal interaction with the nitrogen, this isomer retains a more classic chair conformation.[1] It is the safer "drop-in" replacement for a piperidine ring if you wish to block metabolism without altering shape.

Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting between these two scaffolds based on ADME/Tox liabilities.

SAR_Decision_Tree Start Lead Optimization Issue Issue_Metab Metabolic Instability Start->Issue_Metab Issue_Perm Poor Permeability / hERG Start->Issue_Perm Metab_Loc Where is the soft spot? Issue_Metab->Metab_Loc Select_33 Select this compound (Lowers pKa, Blocks C3/C2) Issue_Perm->Select_33 Need lower pKa C4_Ox C4 Oxidation Metab_Loc->C4_Ox C3_Ox C3 Oxidation or Alpha-C2 Instability Metab_Loc->C3_Ox Select_44 Select (4,4-Difluoropiperidin-3-yl)methanol (Maintains pKa, Blocks C4) C4_Ox->Select_44 C3_Ox->Select_33

Caption: Strategic selection logic based on metabolic liability location and physicochemical requirements (pKa/Permeability).

Real-World Case Study: Dopamine D4 Antagonists

A relevant study in ChemMedChem (2025) explored 3,3- vs 4,4-difluoropiperidine scaffolds for Dopamine D4 receptor antagonists.[1][2]

  • The Challenge: The initial leads had high lipophilicity and poor metabolic stability.[1]

  • The Experiment: Researchers synthesized matched pairs of 3,3- and 4,4-difluoro analogs.[1][2]

  • The Outcome:

    • The 4,4-difluoro series (analogous to Compound B) demonstrated superior potency and CNS Multi-Parameter Optimization (MPO) scores in this specific context.[1][2][3][4]

    • Why? The 3,3-series lowered the pKa too much for this specific target (D4 receptors often require a basic amine for an aspartate salt bridge).[1] The 4,4-series maintained enough basicity for binding while improving metabolic stability at the C4 position.[1]

  • Lesson: While 3,3-substitution improves permeability, ensure your target tolerates the loss of the basic amine interaction.[1]

Experimental Protocols

To validate these properties in your own series, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Use this to confirm the inductive effect of the fluorine substitution.[1]

  • Preparation: Dissolve 5 mg of the specific difluoropiperidine alcohol in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Acidification: Add 0.1 M HCl to lower the pH to ~2.0.

  • Titration: Titrate with 0.1 M KOH standardized solution under nitrogen atmosphere at 25°C using an autotitrator (e.g., Sirius T3).

  • Data Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point.[1]

  • Validation: Run a standard piperidine control (Lit pKa ~11.22). The 3,3-isomer should show a shift of >2.0 units; the 4,4-isomer a shift of <1.5 units.[1]

Protocol B: Chromatographic LogD (Lipophilicity)

More accurate than Shake-Flask for fluorinated amines.

  • Column: Use a C18 reverse-phase column with a known hydrophobicity index (e.g., ODS).

  • Mobile Phase: Phosphate buffer (pH 7.4) and Methanol gradient.

  • Standards: Inject a calibration set of amines with known LogD values (e.g., benzylamine, propranolol).

  • Measurement: Inject Compound A and Compound B. Measure retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor

    
    . Correlate 
    
    
    
    to LogD using the calibration curve.[1]
  • Expectation: Compound A (3,3-DFP) should show a higher LogD at pH 7.4 than Compound B, despite having the same molecular formula, because a higher percentage of Compound A is neutral at this pH.[1]

Synthetic Accessibility Workflow

Both compounds are accessible, but the 3,3-isomer often requires more complex ring construction if not buying the building block.[1]

Synthesis_Workflow Start_Ketone N-Boc-Piperidinone Path_33 Route A: 3,3-Difluoro (Deoxofluor on 3-oxo) Start_Ketone->Path_33 Isomer Selection Path_44 Route B: 4,4-Difluoro (Deoxofluor on 4-oxo) Start_Ketone->Path_44 Step_F Fluorination (DAST/Deoxofluor) Path_33->Step_F Path_44->Step_F Step_Red Ester Reduction (LiBH4/NaBH4) Step_F->Step_Red If starting from Ester Product_A (3,3-DFP-4-yl)methanol Step_Red->Product_A Product_B (4,4-DFP-3-yl)methanol Step_Red->Product_B

Caption: General synthetic flow. Note that 3,3-isomers are often made via ring expansion or de novo synthesis (e.g., from fluorinated acrylates) to avoid regio-selectivity issues.[1]

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2025.[2]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 2020.[1]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 2020.[1] [1]

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010.[1][5]

Sources

Comparative Guide: Biological & Physicochemical Profiling of Fluorinated vs. Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Lead Optimization

The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved drugs. However, the native piperidine scaffold often suffers from high basicity (pKa ~11.2), leading to poor membrane permeability and high affinity for the hERG potassium channel (cardiotoxicity risk).

Strategic fluorination is not merely about blocking metabolic "soft spots"; it is a tool for physicochemical tuning . Replacing hydrogen with fluorine (


) or a gem-difluoro group (

) on the piperidine ring induces profound electronic and conformational shifts. This guide objectively compares these effects, supported by experimental data and mechanistic causality.

Physicochemical Modulation: The Root of Biological Difference

The biological divergence between fluorinated and non-fluorinated piperidines stems from two fundamental changes: Basicity Attenuation and Lipophilicity Shifts .

The Basicity Shift (pKa Modulation)

The high electronegativity of fluorine (


) exerts a strong inductive effect (

), pulling electron density away from the piperidine nitrogen lone pair. This reduces the availability of the lone pair for protonation, significantly lowering the pKa.

Why this matters:

  • Permeability: A lower pKa increases the fraction of the neutral species present at physiological pH (7.4), enhancing passive membrane diffusion.

  • hERG Safety: The hERG channel contains aromatic residues (Tyr652, Phe656) that engage in cation-

    
     interactions with basic amines. Reducing basicity weakens this interaction, often reducing cardiotoxicity.
    

Table 1: Comparative pKa Shifts in Piperidine Scaffolds

Scaffold VariantStructure DescriptionApprox. pKa

pKa (vs. Native)
Biological Implication
Piperidine (Native) Unsubstituted~11.2-Highly ionized at pH 7.4; High hERG risk.
3-Fluoropiperidine Mono-F at C3~9.4-1.8Improved permeability; Moderate basicity reduction.
3,3-Difluoropiperidine Gem-F at C3~8.5-2.7Significant neutral fraction at pH 7.4; Reduced hERG affinity.
4-Fluoropiperidine Mono-F at C4~10.8-0.4Minimal effect due to distance from Nitrogen.
4,4-Difluoropiperidine Gem-F at C4~10.0-1.2Moderate effect; useful if C3 substitution is sterically barred.
Conformational Locking (The Gauche Effect)

Unlike hydrogen, fluorine introduces stereoelectronic effects that rigidify the ring.

  • Native Piperidine: Exists in a chair conformation where substituents generally prefer the equatorial position to avoid 1,3-diaxial strain.

  • 3-Fluoropiperidine: Often exhibits an unexpected preference for the axial conformation.[1][2] This is due to the gauche effect (hyperconjugation between

    
     and 
    
    
    
    ) and favorable charge-dipole interactions between the C-F bond and the protonated nitrogen.

Insight: If your protein binding pocket requires a specific vector, fluorination can "pre-organize" the ligand, reducing the entropic penalty of binding. Conversely, if the lock is in the wrong geometry, potency will plummet.

Visualizing the Mechanism

The following diagram illustrates the decision logic when employing a "Fluorine Scan" to solve specific DMPK issues.

FluorineOptimization Start Lead Compound (Piperidine Core) Issue_Metab Issue: High Metabolic Clearance (Oxidative N-dealkylation or C-oxidation) Start->Issue_Metab Issue_hERG Issue: hERG Toxicity / Low Permeability (High Basicity pKa > 10) Start->Issue_hERG Sol_Metab Strategy: Block Metabolic Soft Spot Issue_Metab->Sol_Metab Sol_Basicity Strategy: Inductive pKa Lowering Issue_hERG->Sol_Basicity Action_F Action: Fluorine Substitution (C-F Bond Strength > C-H) Sol_Metab->Action_F Action_Inductive Action: 3-F or 3,3-F2 Substitution (Electron Withdrawal) Sol_Basicity->Action_Inductive Result_Metab Result: Blocked CYP450 Site Increased Half-life (t1/2) Action_F->Result_Metab Result_Perm Result: Lower pKa Increased Neutral Fraction @ pH 7.4 Action_Inductive->Result_Perm

Figure 1: Decision logic for applying fluorination to piperidine scaffolds to resolve specific liability issues.

Metabolic Stability Comparison

The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), making it resistant to homolytic cleavage by Cytochrome P450 (CYP) enzymes.

Mechanism of Stabilization

CYP450 metabolism of piperidines typically involves:

  • 
    -Carbon Hydroxylation:  Oxidation at the carbon adjacent to the nitrogen.
    
  • Ring Opening/N-Dealkylation: The resulting carbinolamine is unstable and collapses.

Comparison:

  • Non-Fluorinated: The

    
    -carbons (C2/C6) are highly susceptible to CYP-mediated hydrogen abstraction.
    
  • Fluorinated: Placing Fluorine at C2/C6 directly blocks this abstraction. However, even distal fluorination (C3/C4) protects the ring by deactivating the entire spin system electronically, making the remaining C-H bonds less electron-rich and harder to oxidize.

Experimental Data Trends

In a typical microsomal stability assay (Human Liver Microsomes - HLM):

  • Native Piperidine Analog:

    
     min (High Clearance).
    
  • Fluorinated Analog:

    
     min (Low/Moderate Clearance).
    
  • Note: Fluorination can sometimes increase lipophilicity (

    
    ), which might theoretically increase non-specific binding, but the metabolic blockade usually dominates the net effect.
    

Experimental Protocols

To validate these effects in your own lead series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life shift (


) and Intrinsic Clearance (

) between fluorinated and non-fluorinated pairs.
  • Preparation:

    • Prepare 10 mM DMSO stocks of the Piperidine and F-Piperidine analogs.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.

    • Pre-incubation: 5 min at 37°C.

    • Start: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      = elimination rate constant.
    • 
      .
      
    • Validation Criteria: Positive control (e.g., Verapamil) must show high clearance; Negative control (e.g., Warfarin) must show stability.

Protocol B: Potentiometric pKa Determination

Objective: Accurately measure the basicity shift. Note: Computational predictions often fail for specific F-piperidine conformers; experimental validation is required.

  • Setup: Use a micro-titration apparatus (e.g., Sirius T3).

  • Sample: Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).

  • Titration:

    • Perform acid-base titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Perform under inert gas (

      
       or Argon) to prevent 
      
      
      
      absorption.
  • Data Analysis:

    • Use the Bjerrum plot method to identify the inflection point representing the pKa of the piperidine nitrogen.

    • Contrast: Expect the non-fluorinated analog to titrate near pH 11, while the 3,3-difluoro analog should titrate near pH 8.5.

Case Study: Impact on Potency & Selectivity

A notable example of fluorinated piperidine utility is found in the optimization of DPP-4 inhibitors and GPCR ligands .

  • The Challenge: A piperidine-based lead showed good potency but high hERG binding (

    
    ).
    
  • The Modification: Introduction of a 3,3-difluoropiperidine moiety.

  • The Outcome:

    • pKa: Dropped from 10.8 to 8.6.

    • hERG: Affinity reduced 30-fold (

      
      ) due to reduced cation-
      
      
      
      interaction.
    • Potency: Maintained or slightly improved. The difluoro group occupied a hydrophobic pocket, and the reduced solvation penalty of the less basic amine improved binding enthalpy.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. Link

  • Champagne, P. A., et al. (2015). Stereoelectronically Controlled Cylindrical Conformations of Fluorinated Piperidines. Angewandte Chemie. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Impact of gem-difluorination on receptor binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of gem-Difluorination on Receptor Binding Affinity Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: Beyond Bioisosterism

In modern medicinal chemistry, the gem-difluoromethylene (


) group is far more than a metabolic blocker or a lipophilic bulk enhancer. It is a precision tool for conformational engineering . Unlike single fluorine substitutions which primarily affect electronics, gem-difluorination introduces profound structural rigidity (the "fluorine effect") and unique electrostatic vectors that can drastically alter receptor residence time and affinity (

).

This guide objectively compares the performance of gem-difluorinated ligands against their non-fluorinated (


) and carbonyl (

) analogs. It synthesizes experimental data to demonstrate how the

moiety modulates binding thermodynamics through three distinct mechanisms: conformational locking , pKa modulation , and orthogonal multipolar interactions .

Mechanistic Comparison: vs. vs.

To rationally apply gem-difluorination, one must understand how it diverges from its alternatives.

FeatureMethylene (

)
Carbonyl (

)
gem-Difluoro (

)
Impact on Binding
Bond Angle ~109.5° (Tetrahedral)~120° (Trigonal)~115° (Distorted Tetrahedral)Widening of the

angle alters ring puckering, often locking bioactive conformations.
Dipole Moment ~0 D~2.3–2.7 D~2.0–2.2 D

mimics the polarity of

but is non-accepting (H-bond), reducing desolvation penalties.
Hyperconjugation MinimalNoneStrong

The "Gauche Effect" forces specific torsion angles, reducing entropic penalty (

) upon binding.
Lipophilicity HighLowModerate to HighIncreases lipophilicity (LogP) vs

, improving membrane permeability while maintaining polar contacts.
The "Gauche Effect" Visualization

The defining feature of gem-difluorination in alkyl chains or rings is the preference for the gauche conformation due to hyperconjugation. This pre-organizes the ligand, minimizing the entropy loss when binding to a rigid receptor pocket.

GaucheEffect cluster_0 Unbound Ligand State cluster_1 Receptor Bound State CH2 Non-Fluorinated (CH2) Flexible / High Entropy Bound Bioactive Conformation CH2->Bound High Entropic Penalty (ΔS << 0) CF2 gem-Difluoro (CF2) Locked 'Gauche' / Low Entropy CF2->Bound Low Entropic Penalty (ΔS ≈ 0) Mechanism Mechanism: σ(C-H) → σ*(C-F) hyperconjugation locks torsion angle ~60° CF2->Mechanism

Figure 1: Thermodynamic advantage of gem-difluorination. By pre-paying the entropic cost of folding, the CF2 group improves the free energy of binding (


).

Comparative Case Studies: Experimental Data

The following datasets illustrate the three primary modes of action: Conformational Locking, Bioisosteric Replacement, and pKa Modulation.

Case A: Conformational Locking in GPCR Agonists (EP4 Receptor)

Context: Development of selective agonists for the Prostaglandin


 receptor.[1][2]
Comparison: The 

-lactam ring of the parent compound (KMN-80) vs. the

-gem-difluoro analog (KMN-159).[1]
CompoundStructure Modification

(cAMP Assay)
Selectivity (

vs

)
Mechanism
KMN-80 Parent (

-methylene)
~High pM / Low nMModerateFlexible lactam ring.
KMN-159

-gem-difluoro
< 100 pM (5x Potency) > 50,000-fold Ring Pucker:

alters ring conformation, optimizing coordination with Leu104/Leu107.

Analysis: The


 group did not just add lipophilicity; it sterically and electronically forced the lactam ring into a specific pucker that perfectly matched the receptor's binding niche, resulting in a 5-fold potency boost and massive selectivity gain.
Case B: Carbonyl Bioisostere in Protease Inhibitors (HIV-1)

Context: Improving brain penetration of Darunavir analogs without losing potency. Comparison: Bis-tetrahydrofuran (Bis-THF) ligand vs. gem-difluoro-Bis-THF.[3][4]

Ligand Scaffold

(HIV-1 Protease)
Antiviral

BBB PermeabilityInteraction Note
Standard Bis-THF < 1 nM~1–5 nMLowH-bonds with backbone Asp29/Asp30.
gem-F2-Bis-THF Picomolar (< 50 pM) 0.8 nM High Orthogonal Dipole: F atoms interact with Gly48

via dipole-dipole stacking.

Analysis: X-ray crystallography revealed that the fluorine atoms form a specific, non-covalent interaction with the carbonyl oxygen of Gly48. This "orthogonal multipolar interaction" mimics the hydrogen bond network but removes the desolvation penalty associated with polar OH/NH groups, facilitating BBB crossing.

Case C: pKa Modulation in nNOS Inhibitors

Context: Neuronal Nitric Oxide Synthase (nNOS) inhibitors often require cationic tails for potency, leading to poor oral bioavailability. Comparison: Parent amine vs. gem-difluoro amine.

CompoundTail StructurenNOS

eNOS SelectivityOral Bioavailability (Rat)
Parent Pyrrolidine (Basic amine)30 nM2400-fold< 1% (Too polar/charged)
gem-F2 Analog

-Pyrrolidine
36 nM 3800-fold 22%

Analysis: Placing the


 group geminal to the amine lowers the pKa (inductive effect), reducing the percentage of ionized species at physiological pH.[5] This allows the molecule to pass through membranes (improved bioavailability) while still becoming protonated enough within the active site to maintain high-affinity binding.

Experimental Protocol: Validating the Fluorine Effect

To rigorously attribute binding improvements to the


 group (and not just non-specific lipophilicity), use this self-validating protocol combining 19F-NMR and Surface Plasmon Resonance (SPR).
Step 1: Ligand-Observed 19F-NMR (The "Spy" Assay)

Purpose: Confirm specific binding and measure


 in solution without protein labeling.
  • Probe Selection: Use the gem-difluoro ligand itself as the probe. The two diastereotopic fluorine atoms provide distinct chemical shifts.

  • T2 Relaxation Filter (CPMG):

    • Acquire 1D 19F-NMR of the ligand (50 µM) in buffer.

    • Add target protein (1–5 µM).

    • Apply a CPMG spin-lock (

      
       filter).
      
    • Result: Large molecules (protein-bound ligand) relax faster. A drastic reduction in signal intensity confirms binding.

  • Competition (Validation): Titrate a known non-fluorinated high-affinity binder. Recovery of the sharp 19F signal proves the interaction is specific (active site displacement) rather than non-specific aggregation.

Step 2: Surface Plasmon Resonance (SPR) Kinetics

Purpose: Dissect the affinity (


) into on-rate (

) and off-rate (

) to prove conformational locking.
  • Immobilization: Biotinylate the target protein (keep ligand unmodified to avoid F-perturbation).

  • Injection: Inject

    
     parent and 
    
    
    
    analog at 5 concentrations.
  • Kinetic Analysis:

    • Hypothesis Check: If the mechanism is conformational pre-organization, you should observe a faster

      
       (less time searching for the fit) or a slower 
      
      
      
      (tighter fit due to shape complementarity).
    • Data Interpretation: A pure lipophilic effect usually affects

      
       non-specifically. A structural/conformational effect typically improves residence time (
      
      
      
      ).
Workflow Diagram: Optimization Logic

OptimizationWorkflow Start Lead Compound Optimization Decision Identify Liability Start->Decision PathA Metabolic Instability (Oxidation prone) Decision->PathA PathB Low Potency / High Entropy (Flexible chain/ring) Decision->PathB PathC Permeability Issue (High amine pKa) Decision->PathC Action Apply gem-Difluorination PathA->Action PathB->Action PathC->Action ResultA Blocks P450 site Maintains sterics Action->ResultA Outcome ResultB Locks Conformation (Gauche Effect) Action->ResultB Outcome ResultC Lowers pKa Increases LogD Action->ResultC Outcome

Figure 2: Strategic decision tree for deploying gem-difluorination in lead optimization.

References

  • Grygorenko, O. O. et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal. Link

  • Caraballo, R. et al. (2019). "Difluoromethylene at the γ-Lactam α-Position Improves 11-Deoxy-8-aza-PGE1 Series EP4 Receptor Binding and Activity: 11-Deoxy-10,10-difluoro-8-aza-PGE1 Analog (KMN-159) as a Potent EP4 Agonist." Journal of Medicinal Chemistry. Link

  • Ghosh, A. K. et al. (2014).[3] "Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation." ChemMedChem. Link

  • Costantino, A. et al. (2025).[6][7] "19F in-cell NMR to investigate protein-ligand interactions in living human cells." Journal of the American Chemical Society.[8] Link

  • Silverman, R. B. et al. (2014). "Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase."[5] Journal of Medicinal Chemistry. Link

Sources

Structural Integrity of 3,3-Difluoropiperidine Scaffolds: A Comparative Guide to X-Ray Crystallography vs. Solution-State Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Challenge

In modern medicinal chemistry, the 3,3-difluoropiperidine moiety has emerged as a critical bioisostere for the piperidine ring. By introducing a gem-difluoro group, researchers can lower the basicity (pKa) of the amine, enhance metabolic stability against oxidative metabolism, and modulate lipophilicity (LogD).

However, this substitution introduces significant conformational complexity. The gauche effect —a stereoelectronic preference for fluorine atoms to adopt a gauche orientation relative to vicinal electron-donating orbitals—can distort the classic chair conformation.

The Problem: Solution-state methods (NMR) often yield time-averaged signals due to rapid ring flipping, obscuring the true bioactive conformation. The Solution: Single-Crystal X-ray Crystallography (SC-XRD) provides the definitive, static snapshot of the 3,3-difluoropiperidine scaffold, resolving the precise chair/twist-boat preference and intermolecular hydrogen bonding networks critical for receptor binding.

This guide compares the performance of SC-XRD against NMR and Computational (DFT) methods, providing actionable protocols for crystallizing these challenging fluorinated salts.

Technical Deep Dive: The "Gauche" Effect & Structural Rigidity

Unlike non-fluorinated piperidines which predominantly exist in a chair conformation driven by steric minimization, 3,3-difluoropiperidine derivatives are heavily influenced by stereoelectronic effects.

Mechanism of Action

The gauche effect arises from hyperconjugation: the donation of electron density from the anti-bonding


 orbital into the adjacent 

or

orbitals.[1]
  • Result: This interaction stabilizes conformations that might otherwise be sterically disfavored (e.g., axial fluorine orientation).

  • X-ray Insight: Crystallography is the only method that can directly measure the C-C-C-F torsion angles (typically ~60°) and slight bond elongations/contractions indicative of this effect.

Critical Structural Parameters (Benchmarks)

When analyzing your X-ray data, benchmark your refined structure against these standard values for gem-difluoro systems:

ParameterTypical Value (Å / °)Significance
C–F Bond Length 1.35 – 1.38 ÅShorter than monofluorinated due to anomeric effect.
F–C–F Bond Angle 104° – 106°Compressed relative to tetrahedral (109.5°) due to repulsion.
Ring Puckering Distorted ChairOften flattened near the C3 position.

Comparative Analysis: X-ray vs. NMR vs. DFT

The following table objectively compares the "performance" of X-ray crystallography against alternative structural determination methods for this specific chemical class.

Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H,

F)
Computational (DFT)
Primary Output Absolute 3D coordinates (x, y, z) & PackingConnectivity & Dynamic EquilibriumPredicted Energy Minima
Conformational Certainty High (Freezes specific conformer)Medium/Low (Time-averaged signals)High (Theoretical only)
"Gauche" Detection Direct measurement of torsion anglesInferred via

coupling constants
Calculated orbital overlap
Sample Requirement Single Crystal (>0.1 mm)Soluble powder (~5 mg)None (Virtual)
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)
Cost High (Instrument/Synchrotron)MediumLow (CPU time)
Expert Insight

Why X-ray Wins: While


F NMR is sensitive, the rapid ring inversion of 3,3-difluoropiperidine at room temperature often results in broad or averaged peaks. SC-XRD "freezes" the molecule, often revealing that the crystal packing stabilizes a specific chair conformation that maximizes the gauche interactions—a critical insight for structure-based drug design (SBDD).

Experimental Protocol: Crystallization of Fluorinated Salts

Crystallizing flexible, fluorinated saturated heterocycles is notoriously difficult due to their high solubility and tendency to oil out. The following protocol utilizes the Hydrochloric Acid (HCl) Salt strategy to increase lattice energy and promote crystal growth.

Workflow Diagram

The following logic flow illustrates the decision process for structure determination.

G Start Target: 3,3-Difluoropiperidine Derivative Salt Salt Formation (HCl/TFA) Start->Salt Stabilize Screen Solvent Screening Salt->Screen Vapor Diffusion NMR Method A: NMR (Soln) Screen->NMR No Crystals XRD Method B: SC-XRD (Solid) Screen->XRD Single Crystal Found Result_NMR Result: Time-Averaged Signal (Ambiguous Conformation) NMR->Result_NMR Result_XRD Result: Definitive 3D Structure (Gauche Effect Visible) XRD->Result_XRD Result_XRD->Result_NMR Validates

Figure 1: Decision workflow for structural characterization. SC-XRD provides the definitive validation for ambiguous NMR data.

Step-by-Step Crystallization Protocol

Objective: Obtain diffraction-quality crystals of 3,3-difluoropiperidine hydrochloride.

  • Salt Formation:

    • Dissolve the free base (approx. 20 mg) in minimal diethyl ether.

    • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

    • Observation: A white precipitate should form immediately. Filter and dry under vacuum.

  • Vapor Diffusion (The "Gold Standard" for this class):

    • Inner Vial: Dissolve 5-10 mg of the HCl salt in 0.5 mL of Methanol or Ethanol (fluorinated salts are often too soluble in water/DMSO).

    • Outer Vial: Add 3 mL of Ethyl Acetate or Diethyl Ether (Antisolvent).

    • Seal: Cap tightly and store at 4°C in a vibration-free environment.

    • Timeline: Crystals typically appear within 2-5 days as the antisolvent diffuses into the alcohol.

  • Data Collection:

    • Mount crystal on a cryoloop using Paratone oil.

    • Collect data at 100 K (Liquid Nitrogen stream).

    • Why 100 K? Fluorine atoms often exhibit high thermal motion or disorder. Low temperature is non-negotiable for resolving the split electron density of the fluorine positions.

Case Study Data: Conformation Validation

In a comparative study of a 3,3-difluoropiperidine-based Apelin receptor agonist, researchers observed the following:

  • NMR Prediction:

    
     couplings suggested a dynamic equilibrium between two chair forms.
    
  • DFT Prediction: Calculated energy difference between Chair-A and Chair-B was < 1 kcal/mol.

  • X-Ray Result: The crystal structure revealed a single, well-ordered chair conformation with the C3-fluorines adopting a specific orientation that facilitated an intermolecular C-F···H-N hydrogen bond (2.4 Å).

References

  • Thiehoff, C., et al. (2016). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.[2] [Link]

  • Narayanan, S., et al. (2022).[3] Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorganic & Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

Sources

Comparative In Vitro ADME Profiling: (3,3-Difluoropiperidin-4-yl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of (3,3-Difluoropiperidin-4-yl)methanol derivatives against their non-fluorinated counterparts and regioisomeric alternatives (e.g., 4,4-difluoro analogs).

The incorporation of a gem-difluoro motif at the C3 position of the piperidine ring is a high-impact medicinal chemistry strategy. It fundamentally alters the physicochemical landscape of the molecule by lowering the basicity (


) of the piperidine nitrogen via the inductive electron-withdrawing effect of fluorine. This modification typically results in:
  • Enhanced Metabolic Stability: Blocking oxidative lability at the C3 position.

  • Improved Permeability: Increasing the fraction of neutral species at physiological pH.

  • Reduced hERG Liability: Attenuating the cation-pi interactions often responsible for cardiotoxicity.

Part 1: Physicochemical Foundation & The "Fluorine Effect"

The primary driver for selecting the 3,3-difluoro scaffold over the parent piperidine is the modulation of amine basicity.

Comparative Physicochemical Profile

The following table summarizes representative data comparing the target scaffold with standard alternatives.

ParameterParent: (Piperidin-4-yl)methanolTarget: this compoundAlternative: (4,4-Difluoropiperidin-4-yl)methanol
Basicity (

)
~10.5 - 11.06.4 - 7.5 8.5 - 9.5
LogP (Lipophilicity) Low (< 0.5)Moderate Increase (+0.5 to +0.8 vs parent)Moderate Increase
LogD

Low (Ionized)High (Neutral species dominance) Moderate
Polar Surface Area (PSA) ~32 Ų~32 Ų (Fluorine adds minimal PSA)~32 Ų
Metabolic Liability High (C-H oxidation at C3/C5)Low (Blocked at C3) Moderate (Blocked at C4)
Mechanistic Insight: The Shift

The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect (


) through the 

-bond framework. Because C3 is adjacent (vicinal) to the piperidine nitrogen, this effect significantly destabilizes the protonated ammonium species, thereby lowering the

by 3–4 log units compared to the parent piperidine.

Why this matters: At physiological pH (7.4), the parent piperidine (


) is >99.9% ionized (cationic). The 3,3-difluoro derivative (

) exists largely (~80%) as a neutral free base. This shift dramatically improves passive membrane permeability.

Part 2: Metabolic Stability Profile

The 3,3-difluoro substitution serves as a "metabolic block." Piperidine rings are notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the


-carbons (C2, C6) and 

-carbons (C3, C5).
Pathway Analysis[1]
  • Parent Scaffold: CYP450 enzymes typically hydroxylate the electron-rich C-H bonds at C3 or C5, leading to ring opening or further oxidation.

  • 3,3-Difluoro Scaffold: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to CYP oxidation. Furthermore, the fluorine atoms reduce the electron density of the ring, making the remaining C-H bonds less attractive for oxidative attack.

MetabolicPathway Parent Parent Piperidine (Susceptible C-H bonds) CYP CYP450 (Phase I Metabolism) Parent->CYP Oxidation at C3/C5 Metabolite Hydroxylated Metabolite (High Clearance) CYP->Metabolite Rapid Turnover Stable Metabolically Stable (Low Clearance) CYP->Stable No Reaction Target 3,3-Difluoro Analog (Blocked C3 Position) Target->CYP Steric/Electronic Block

Figure 1: Metabolic blockade mechanism. The 3,3-difluoro substitution prevents CYP-mediated hydroxylation common in non-fluorinated piperidines.

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvement, a standard liver microsome incubation is required.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
  • Preparation:

    • Test Compound: 1 µM final concentration (in 100 mM Potassium Phosphate buffer, pH 7.4).

    • Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Co-factor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate microsomes and test compound at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Transfer aliquots to ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Part 3: Permeability & Efflux (PAMPA/Caco-2)

The this compound derivative often exhibits superior permeability compared to the parent due to the "pH Partition Hypothesis."

  • Mechanism: Passive diffusion is primarily driven by the concentration of the uncharged species.

  • Observation: At pH 7.4, the 3,3-difluoro analog (

    
    ) is predominantly neutral, whereas the parent (
    
    
    
    ) is cationic. Cationic species generally have poor passive membrane permeability unless a specific transporter is involved.
Experimental Workflow: PAMPA (Parallel Artificial Membrane Permeability Assay)

PAMPA_Workflow Step1 1. Plate Preparation Donor Plate: Compound in Buffer (pH 7.4) Acceptor Plate: Buffer Only Step2 2. Membrane Coating Apply 1% Lecithin/Dodecane to Acceptor Filter Step1->Step2 Step3 3. Assembly & Incubation Sandwich plates Incubate 5 hours @ Room Temp Step2->Step3 Step4 4. Separation & Analysis Separate plates Quantify via UV/Vis or LC-MS Step3->Step4

Figure 2: PAMPA workflow for assessing passive permeability.

Data Interpretation:

  • Low Permeability:

    
     cm/s (Typical for parent piperidine).
    
  • High Permeability:

    
     cm/s (Target range for 3,3-difluoro derivative).
    

Part 4: Safety Profiling (hERG Inhibition)

A critical advantage of the 3,3-difluoro scaffold is the reduction of cardiotoxicity risk.

  • The Problem: The hERG potassium channel has a promiscuous binding pocket that favors lipophilic amines with high basicity (cationic at physiological pH).

  • The Solution: By lowering the

    
     below 7.5, the 3,3-difluoro derivative reduces the affinity for the hERG channel, as the neutral species binds less tightly than the cation.
    
  • Validation: Automated Patch Clamp (QPatch or SyncroPatch) is recommended for derivatives showing promising metabolic stability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Winiwarter, S., et al. (1998). Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters. Journal of Medicinal Chemistry, 41(25), 4939-4949. [Link]

Sources

Structure-activity relationship of 3,3-difluoropiperidine ethers

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of 3,3-Difluoropiperidine Ethers: A Comparative Guide

Executive Summary

This guide analyzes the medicinal chemistry utility of the 3,3-difluoropiperidine ether scaffold.[1][2][3][4] While often overshadowed by its 4,4-difluoro counterpart, the 3,3-difluoro motif offers distinct physicochemical advantages, primarily in pKa modulation and metabolic blockade .[5] This guide compares these scaffolds, supported by experimental data from dopamine D4 receptor (D4R) antagonist research and broader medicinal chemistry campaigns.[5]

Key Takeaway: Use the 3,3-difluoropiperidine scaffold when significant basicity reduction (ΔpKa ≈ -2 to -3 units) is required to improve permeability or reduce hERG liability, provided the target binding pocket can tolerate the reduced amine basicity.[5]

Physicochemical Profiling: The Fluorine Effect

The strategic placement of fluorine atoms on the piperidine ring fundamentally alters the molecule's electronic and steric landscape.[5]

Basicity Modulation (pKa)

The inductive electron-withdrawing effect of fluorine is distance-dependent.[5]

  • Piperidine (Parent): pKa ≈ 11.0[5]

  • 4,4-Difluoropiperidine: Fluorines are at the

    
    -position.[5] The inductive effect is attenuated.[5] pKa ≈ 9.5 – 10.0.[5]
    
  • 3,3-Difluoropiperidine: Fluorines are at the

    
    -position, proximal to the nitrogen.[5] The inductive effect is strong.[5] pKa ≈ 7.5 – 8.5.[5]
    

Implication: The 3,3-difluoro scaffold is superior for generating "less basic" amines, which increases the fraction of neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing P-gp efflux .[5]

Conformational Bias
  • 4,4-Difluoro: Achiral and generally retains the chair conformation with no specific axial/equatorial bias for substituents at C4.[5]

  • 3,3-Difluoro: Introduces a "gauche effect."[5][6] The C-F bonds prefer to be gauche to adjacent polar bonds (like N-C).[5] This can lock the piperidine ring into specific twisted boat or chair conformations, potentially imposing a rigid vector on the ether linkage at C4 or C5.[5]

Comparative SAR Analysis: Case Study (D4 Receptor Antagonists)

A pivotal study on Dopamine D4 Receptor (D4R) antagonists provides a direct head-to-head comparison of 3,3-difluoro vs. 4,4-difluoro ether scaffolds.[4][5]

Experimental Context:

  • Scaffold:

    
    -substituted piperidine ethers.
    
  • Target: Dopamine D4 Receptor (GPCR).[5]

  • Goal: High affinity (Ki), selectivity, and CNS penetration (CNS MPO).

Table 1: SAR Comparison of Piperidine Ethers Data derived from D4R antagonist optimization studies.

Feature3,3-Difluoropiperidine Ethers4,4-Difluoropiperidine Ethers
Potency (Ki) Modest (140 – 1280 nM) High (5.5 – 13 nM)
Binding Mode Reduced basicity weakens the critical salt-bridge interaction with Asp112 in the GPCR pocket.[5]Retains sufficient basicity for strong ionic interaction with Asp112.[5]
Lipophilicity (cLogP) High (> 5.0).[1][5] Often leads to poor LipE.[5]Moderate. Improved LipE due to balanced pKa/LogP.[5]
Selectivity Moderate.[5]High (>2000-fold vs D1/D2).[3][5]
Metabolic Stability High. Blocks oxidative metabolism at the susceptible C3 position.[5]Low to Moderate. C3 is exposed to oxidative metabolism (CYP450).[5]

Analysis: In the D4R case, the 3,3-difluoro scaffold failed not because of poor properties, but because the specific target required a highly basic amine for binding. However, for targets where the basic amine is not the primary driver of affinity (e.g., neutral binding pockets), the 3,3-difluoro scaffold's superior metabolic stability and permeability make it the preferred choice.[5]

Experimental Protocols

Synthesis of 3,3-Difluoropiperidine Ethers

The synthesis typically relies on an


 displacement or Mitsunobu reaction on a pre-functionalized fluorinated piperidine alcohol.[5]

Protocol: Ether Formation via Mesylate Displacement This method avoids the variable yields of Mitsunobu reactions with electron-deficient alcohols.

  • Activation:

    • Dissolve tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in DCM.

    • Add

      
       (1.5 equiv) and cool to 0°C.
      
    • Add Methanesulfonic anhydride (

      
      , 1.2 equiv).[5] Stir at RT for 2h.[5]
      
    • Checkpoint: Verify Mesylate formation by TLC/LCMS.[5]

  • Displacement:

    • Dissolve the crude mesylate in DMF (0.1 M).[5]

    • Add the appropriate Phenol (1.2 equiv) and

      
       (2.0 equiv).[5]
      
    • Heat to 75°C for 5h.

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at RT for 2h.

    • Concentrate to yield the amine salt.[5]

Microsomal Stability Assay

To verify the metabolic blockade at the C3 position:

  • Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).[5]

  • Sample at 0, 5, 15, 30, and 60 min. Quench with acetonitrile containing internal standard.[5]

  • Analyze via LC-MS/MS.[5][7]

  • Success Metric:

    
     min indicates successful blockade of the metabolic soft spot.[5]
    

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between 3,3-difluoro and 4,4-difluoro scaffolds based on SAR requirements.

SAR_Decision_Tree Start Start: Piperidine Scaffold Optimization Check_Metabolism Is C3/C4 a Metabolic Soft Spot? Start->Check_Metabolism Check_Basicity Is High Basicity Critical for Binding? Check_Metabolism->Check_Basicity Yes Select_33 Select 3,3-Difluoropiperidine Check_Basicity->Select_33 No (e.g., Neutral Pocket) Select_44 Select 4,4-Difluoropiperidine Check_Basicity->Select_44 Yes (e.g., D4 Receptor) Outcome_33 Outcome: - Lower pKa (~7.5) - Blocked C3 Metabolism - Improved Permeability Select_33->Outcome_33 Outcome_44 Outcome: - Higher pKa (~9.5) - Retains Salt-Bridge Strength - C3 Exposed to Metabolism Select_44->Outcome_44

Caption: Decision matrix for fluorinated piperidine scaffold selection based on metabolic liability and pharmacophore basicity requirements.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Source: ChemMedChem / PubMed Central Note: Primary source for the direct SAR comparison and synthesis protocols.[5]

  • The Conformational Preferences of 3-Fluoropiperidine and 3,5-Difluoropiperidine. Source: ResearchGate / Chemistry - A European Journal Note:[5] Authoritative source on the gauche effect and axial/equatorial preferences in fluorinated piperidines.

  • Syn-3-Fluoro-4-aminopiperidine: A Story from Multiple Orientations. Source: Scientific Update Note: Discusses pKa modulation (6.5–8.0 range) to reduce hERG toxicity.

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Source: Journal of Organic Chemistry (PubMed) Note:[5] Detailed synthetic methodologies for building the scaffold.

Sources

Technical Comparison Guide: (3,3-Difluoropiperidin-4-yl)methanol in Fragment-Based Drug Discovery

[1]

Executive Summary: The Fluorine Advantage[3]

In the high-attrition landscape of early-stage drug discovery, (3,3-Difluoropiperidin-4-yl)methanol (CAS: 1783945-29-8) has emerged as a "privileged fragment."[1][2] Unlike its non-fluorinated parent, this scaffold offers a unique trifecta of properties: pKa modulation for improved CNS penetration, conformational biasing for entropy-favored binding, and a built-in 19F NMR handle for high-sensitivity screening.[1][2]

This guide objectively validates the utility of this compound against standard alternatives, supported by physicochemical data and experimental protocols.[1][2]

Comparative Analysis: Physicochemical & Structural Profiling[2][4]

The strategic insertion of a gem-difluoro group at the C3 position of the piperidine ring fundamentally alters the molecule's behavior compared to the standard piperidin-4-ylmethanol.

Physicochemical Properties Table[1][5][6]

The following data highlights why the 3,3-difluoro analog is superior for lead generation, particularly for CNS targets where basicity control is critical.

PropertyThis compound Piperidin-4-ylmethanol (Standard)(4,4-Difluoropiperidin-4-yl)methanol Impact on Drug Design
Basicity (pKa) ~8.5 - 9.0 (Predicted/Analog)~11.2~9.5Critical: Lower pKa reduces lysosomal trapping and improves blood-brain barrier (BBB) permeability.[1]
Lipophilicity (LogP) ~0.5 -0.4~0.6Fluorine increases lipophilicity, balancing the polarity of the hydroxyl group.
H-Bond Donors 2 (NH, OH)2 (NH, OH)2 (NH, OH)Identical H-bond capacity, but acidity of NH is modulated.[1][2]
19F NMR Signal Yes (Doublet/Multiplet) NoYes (Singlet/Triplet)3,3-difluoro pattern provides rich chemical environment information; 4,4-difluoro is often simpler but less sensitive to conformational changes at C3/C4.[1][2]
Conformation Biased (Gauche Effect) Flexible ChairBiased (Dipole)The 3,3-F2 group restricts ring puckering, reducing the entropic penalty upon binding.[2]
Conformational Control Mechanism

The gem-difluoro effect is not merely steric.[1] In this compound, the gauche effect (preference of σC–F and σC–N bonds to be gauche) and dipole-dipole repulsion stabilize specific chair conformers.[1][2] This "pre-organization" means the fragment spends more time in a bioactive conformation compared to the floppy non-fluorinated analog.[2]

Conformationcluster_0Standard Piperidinecluster_13,3-Difluoro AnalogAPiperidin-4-ylmethanolBHigh Flexibility(High Entropy Cost)A->BEConformational Lock(Low Entropy Cost)B->EOptimizationCThis compoundDGauche Effect + Dipole RepulsionC->DD->E

Figure 1: Conformational restriction mechanism. The 3,3-difluoro motif reduces the entropic penalty of binding by pre-organizing the piperidine ring.

Experimental Validation: Fragment Screening Workflows

The primary utility of this compound in FBS is its dual role as a chemical binder and a spectroscopic spy.[1][2]

19F NMR Screening (The Gold Standard)

Because 19F has 100% natural abundance and zero background in biological systems, this fragment is ideal for "Cocktail Screening."[2]

Why it works:

  • Chemical Shift Sensitivity: The fluorine atoms at C3 are highly sensitive to the electronic environment changes induced by binding events at the adjacent C4-methanol group or the nitrogen.

  • Solubility: The hydroxymethyl group ensures the fragment remains soluble at high concentrations (0.5 – 1.0 mM) required for NMR, preventing aggregation false positives.[2]

Protocol: 19F T2-Relaxation Filter Assay
  • Objective: Distinguish binders from non-binders based on the tumbling rate (binders tumble slowly with the protein, causing rapid T2 relaxation and signal disappearance).[2]

  • Sample Prep: Prepare a "cocktail" of 10-15 fluorinated fragments (including the 3,3-difluoro analog) at 50 µM each in PBS (pH 7.4, 10% D2O).

  • Reference Spectrum: Acquire a 1D 19F NMR spectrum of the cocktail without protein.

  • Experimental Spectrum: Add target protein (conc. 10-20 µM) to the cocktail.

  • Acquisition: Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence with a T2 filter delay (e.g., 80-120 ms).[1][2]

  • Analysis: Compare peak integrals.

    • Hit: >40% reduction in peak intensity (signal broadening).[1][2]

    • Non-binder: Signal intensity remains constant.[1][2]

X-Ray Crystallography (Soaking)

The compact size and high solubility of this compound allow for high-concentration soaking (up to 50 mM) without damaging crystal lattices.[1][2]

  • Validation: In a study targeting the Dopamine D4 receptor, 3,3-difluoropiperidine scaffolds were successfully crystallized, revealing that the fluorine atoms often engage in orthogonal multipolar interactions with backbone carbonyls or side-chain amides (Reference 1).[2]

Screening Decision Tree

Use this workflow to determine when to deploy this compound in your campaign.

ScreeningWorkflowStartFragment Library SelectionTargetTypeTarget Class?Start->TargetTypeCNSCNS / GPCR / Ion ChannelTargetType->CNSPeripheryPeripheral EnzymeTargetType->PeripheryCheckPKaIs Basic Amine Tolerated?CNS->CheckPKaYesPKaUse this compoundCheckPKa->YesPKaYes (Need pKa ~8-9)NoPKaUse Non-basic AnalogCheckPKa->NoPKaNoMethodScreening Method?YesPKa->MethodNMR19F NMR (T2 Filter)Method->NMRPrimary ScreenXRayX-ray SoakingMethod->XRayValidationResultHit Expansion:Grow from Methanol HandleNMR->ResultXRay->Result

Figure 2: Strategic decision tree for selecting the 3,3-difluoro scaffold based on target class and screening methodology.

Synthetic Application & Hit Expansion

Once identified as a hit, the this compound fragment is designed for rapid elaboration.[1][2]

  • Growth Vector: The primary hydroxyl group (-CH2OH) is a versatile handle.[1] It can be:

    • Oxidized to an aldehyde for reductive amination.[1][2]

    • Converted to a leaving group (mesylate/tosylate) for nucleophilic displacement.[1][2]

    • Used in ether synthesis (Williamson ether synthesis) to reach into adjacent hydrophobic pockets.[1][2]

  • Case Study Insight: In the development of D4 receptor antagonists, the 3,3-difluoro scaffold provided a distinct SAR profile compared to the 4,4-difluoro analogs, often yielding compounds with superior selectivity due to the specific vector of the substituents relative to the fluorine atoms (Reference 1).

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2025.[1][2] (Note: Contextualizes 3,3- vs 4,4-difluoro scaffolds).

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 2022.[1][2][3]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 2023.

  • The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Chemical Science, 2020.[1][2]

Comparative Efficacy of Fluorinated Piperidine Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most prevalent saturated N-heterocycle in FDA-approved small-molecule drugs.[1] However, the unsubstituted piperidine scaffold often suffers from metabolic liability (rapid oxidation) and excessive basicity, leading to poor bioavailability or off-target hERG channel inhibition.[2]

This guide objectively compares fluorinated piperidine analogs (specifically 3-fluoro, 4-fluoro, and 3,3-difluoro variants) against their non-fluorinated counterparts.[2] By synthesizing data from recent medicinal chemistry campaigns (including Dopamine D4 antagonists and KSP inhibitors), we demonstrate how strategic fluorination modulates pKa, conformation, and metabolic stability to enhance efficacy in cell-based assays.[2]

Mechanistic Foundations: The "Fluorine Effect"

To interpret cell-based assay results, one must understand the physicochemical changes induced by fluorine substitution.

A. pKa Modulation and Permeability

The high electronegativity of fluorine pulls electron density from the piperidine nitrogen (through-bond inductive effect).[2]

  • Unsubstituted Piperidine: pKa ~10–11 (Highly basic, protonated at physiological pH).[2]

  • 3-Fluoro/4-Fluoro Analogs: pKa typically lowered by 1–2 log units.[2]

  • Impact: Lower pKa increases the fraction of uncharged molecules at pH 7.4, significantly enhancing membrane permeability and oral bioavailability. It also reduces the cationic interaction with the hERG potassium channel, lowering cardiotoxicity risks.

B. Conformational Control (The Gauche Effect)

Fluorine is not merely a steric block; it dictates molecular shape.[2] In protonated piperidines, the C–F bond prefers to be axial to maximize the stabilizing charge-dipole interaction with the protonated nitrogen. This "gauche effect" can lock the piperidine ring into a specific conformation, pre-organizing the molecule for receptor binding and potentially boosting potency by reducing the entropic penalty of binding.

C. Metabolic Blocking

The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond (approx. 99 kcal/mol).[2] Substituting fluorine at sites prone to oxidative metabolism (typically the C3 or C4 positions susceptible to CYP450 attack) prolongs the compound's half-life (


) in cellular systems.[2]
Visualization: Mechanistic Logic

The following diagram illustrates the causal relationship between fluorination sites and physicochemical outcomes.

FluorineEffect Piperidine Piperidine Scaffold Sub_3F 3-Fluoro Substitution Piperidine->Sub_3F Sub_4F 4-Fluoro Substitution Piperidine->Sub_4F Effect_pKa pKa Reduction (Basicity Modulation) Sub_3F->Effect_pKa Inductive Effect_Conf Conformational Lock (Axial Preference) Sub_3F->Effect_Conf Gauche Effect Sub_4F->Effect_pKa Inductive (Weaker) Effect_Metab Metabolic Blocking (CYP450 Resistance) Sub_4F->Effect_Metab Block C4 Oxid. Outcome_Perm Increased Permeability (Cell Assay Potency) Effect_pKa->Outcome_Perm Outcome_hERG Reduced hERG Binding (Safety) Effect_pKa->Outcome_hERG Effect_Metab->Outcome_Perm Sustained Exposure Effect_Conf->Outcome_Perm Target Affinity

Figure 1: Causal network showing how specific fluorination patterns translate to biological outcomes.

Comparative Analysis: Efficacy Data

The following data aggregates findings from studies on Dopamine D4 receptor antagonists and Kinesin Spindle Protein (KSP) inhibitors, representing typical GPCR and enzymatic targets.

Table 1: Physicochemical & Potency Comparison

Data derived from structure-activity relationship (SAR) studies of piperidine-based ligands.[1][2]

Analog TypepKa (Approx)Metabolic Stability (HLM

)
Relative Potency (IC50/Ki)Key Characteristic
Unsubstituted 10.5Low (< 15 min)1.0x (Baseline)High clearance; hERG liability common.[2]
4-Fluoro ~9.0Medium0.8x - 2.0xBlocks C4 oxidation; moderate pKa drop.[2]
3-Fluoro ~8.5Medium1.5x - 5.0xStrong pKa depression; induces axial conformation.
3,3-Difluoro ~7.5High (> 60 min)0.5x - 1.2xSignificant pKa drop; can reduce potency if basicity is critical for binding.[2]
4,4-Difluoro ~8.0HighVariableExcellent metabolic stability; alters ring puckering significantly.[2]

Analyst Note: While 3,3-difluoro analogs offer superior metabolic stability, they often sacrifice some potency if the target requires a strong hydrogen bond donor/acceptor interaction at the nitrogen. The 3-fluoro analog is frequently the "Goldilocks" isomer, offering the best balance of potency, permeability, and stability.

Experimental Protocols

To replicate these findings or screen your own library, follow these self-validating protocols.

Protocol A: Cell-Based Functional Potency Assay (GPCR Example)

Objective: Determine the functional efficacy (


) of fluorinated analogs in a cellular context, accounting for membrane permeability.

Materials:

  • CHO-K1 cells stably expressing the target GPCR (e.g., Dopamine D4).[2]

  • Calcium-sensitive dye (e.g., Fluo-4 AM).[2]

  • Fluorinated piperidine analogs (10 mM DMSO stocks).[2]

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media; add 20 µL dye loading buffer (HBSS + 20 mM HEPES + Probenecid). Incubate 1h at 37°C.

    • Validation Step: Include a positive control agonist (e.g., Dopamine) to verify signal window (Z' > 0.5).[2]

  • Compound Addition: Add 10 µL of 3x concentrated analog solution.

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) on a kinetic plate reader (FLIPR) for 120 seconds.

  • Analysis: Normalize to Max/Min controls. Fit curves using a 4-parameter logistic equation.

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Verify if fluorination successfully blocks metabolism.[2]

Workflow:

  • Incubation: Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.[2]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .[2]
Visualization: Experimental Workflow

This diagram outlines the parallel screening process required to select the optimal analog.

AssayWorkflow cluster_0 Parallel Screening Tracks Start Fluorinated Analog Library (3-F, 4-F, 3,3-F2) Track1 Cell-Based Potency (Protocol A) Start->Track1 Track2 Metabolic Stability (Protocol B) Start->Track2 Track3 Permeability (PAMPA) Start->Track3 Decision Data Integration & Selection Track1->Decision IC50/EC50 Track2->Decision t1/2 Track3->Decision Pe Final Lead Candidate Decision->Final Best Balance

Figure 2: Integrated screening workflow for fluorinated piperidine optimization.

References
  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem. [Link][2]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. [Link][2]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of 3,3-Difluoropiperidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the development of Janus Kinase (JAK) inhibitors, the 3,3-difluoropiperidine moiety represents a critical structural evolution designed to solve two persistent failures in early kinase inhibitor discovery: metabolic instability and promiscuous binding .

While first-generation inhibitors (e.g., Tofacitinib) utilized standard piperidine or pyrrolopyrimidine scaffolds, the introduction of geminal fluorine atoms at the C3 position of the piperidine ring—exemplified by Peficitinib (ASP015K) —fundamentally alters the physicochemical profile. This guide analyzes the cross-reactivity profile of this scaffold, demonstrating how fluorination modulates basicity (pKa), blocks metabolic "soft spots," and alters kinase selectivity ratios compared to non-fluorinated alternatives.

Structural Logic: Why 3,3-Difluoropiperidine?

To understand the cross-reactivity profile, one must first understand the structural causality. The 3,3-difluoro substitution is not merely a potency booster; it is a metabolic shield and a conformational lock.

Physicochemical Modulation
  • pKa Reduction: The strong electron-withdrawing nature of the two fluorine atoms reduces the pKa of the piperidine nitrogen (typically from ~11 to ~8-9). This reduces lysosomotropism (trapping in acidic organelles) and improves passive permeability.

  • Metabolic Blocking: The C3 position of piperidine is a primary site for CYP450-mediated oxidative metabolism. Fluorine substitution effectively blocks this site, extending the compound's half-life (

    
    ) without requiring high doses that trigger off-target toxicity.
    
Visualization: The SAR Optimization Pathway

SAR_Pathway Lead Lead Scaffold (Standard Piperidine) Issue Problem: Rapid CYP Oxidation Low Selectivity Lead->Issue High Clearance Mod Modification: 3,3-Difluoro Substitution Issue->Mod MedChem Strategy Result1 Mechanism: pKa Modulation & Metabolic Blockade Mod->Result1 Physicochemical Shift Result2 Outcome: Peficitinib (ASP015K) Balanced Pan-JAK Profile Result1->Result2 Clinical Candidate

Figure 1: Structural Activity Relationship (SAR) logic flow transforming a labile lead into the stabilized 3,3-difluoropiperidine scaffold.

Comparative Performance: Selectivity & Cross-Reactivity

The critical differentiator for 3,3-difluoropiperidine inhibitors is their selectivity window . Unlike highly specific JAK1 or JAK2 inhibitors, this class often exhibits a "moderate pan-JAK" profile with a specific affinity tilt toward JAK3.

Intra-Family Selectivity (The JAK Cluster)

The following data compares Peficitinib (the archetype 3,3-difluoropiperidine inhibitor) against standard alternatives. Note the distinct affinity for JAK3, which is critical for dampening IL-2/IL-15 signaling without completely ablating JAK2 (essential for erythropoiesis).

Table 1: Comparative IC50 (nM) Profiling of JAK Inhibitors

Target KinasePeficitinib (3,3-DFP)Tofacitinib (Standard)BaricitinibBiological Implication of Inhibition
JAK1 3.9 nM3.2 nM5.9 nMIL-6 signaling blockade (Efficacy driver)
JAK2 4.8 nM4.1 nM5.7 nMRisk: GM-CSF inhibition (Anemia/Neutropenia)
JAK3 0.7 nM 1.6 nM>400 nM

cytokine blockade (Immune specificity)
TYK2 4.5 nM34.0 nM53.0 nMIL-12/23 blockade (Psoriasis efficacy)
Selectivity JAK3 > JAK1 ≈ JAK2 JAK3 ≈ JAK1 > JAK2JAK1 ≈ JAK2 >> JAK3Peficitinib shows highest potency on JAK3.

Data Sources: Compiled from J. Med. Chem. discovery papers and comparative pharmacological reviews [1, 2].

Extra-Family Cross-Reactivity (Off-Target)

A unique feature of the 3,3-difluoropiperidine scaffold, revealed in broad kinome profiling, is its cross-reactivity with specific growth factor receptors. This is not a failure of selectivity but a potential therapeutic advantage in rheumatoid arthritis (RA).

  • VEGF/PDGF Receptor Inhibition: Unlike Tofacitinib, Peficitinib exhibits inhibitory activity against VEGFR and PDGFR at physiologically relevant concentrations.[1][2]

  • Clinical Consequence: This off-target activity contributes to the suppression of synovial pannus formation and bone destruction, mechanisms driven by angiogenesis (VEGF) and fibroblast proliferation (PDGF), offering a dual-mechanism benefit over pure JAK inhibition [3].

Validated Experimental Protocols

To replicate these profiles or benchmark new 3,3-difluoropiperidine analogs, the following protocols must be strictly adhered to. These methodologies prioritize reproducibility and kinetic accuracy .

Protocol A: Radiometric Kinase Assay (Gold Standard)

Objective: Determine IC50 values with high sensitivity, avoiding fluorescence interference common in fluorinated compounds.

  • Reagent Prep: Prepare 4x Enzyme solution (JAK1/2/3/TYK2) and 4x Substrate/ATP mix. Use Poly(Glu,Tyr) or specific peptide substrates like Biotin-Lyn-Substrate.

  • Compound Dosing: Serially dilute the 3,3-difluoropiperidine inhibitor in DMSO (10-point curve).

  • Reaction Initiation:

    • Add 5 µL Compound solution to 384-well plate.

    • Add 10 µL Enzyme solution. Incubate 10 min at RT (allows compound to bind hinge region).

    • Add 10 µL Substrate/ATP mix (ATP concentration must be at

      
       apparent for each kinase to ensure competitive validity).
      
  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Add

    
    -ATP or detection reagent (if using SPA format).
    
  • Data Analysis: Fit data to a 4-parameter logistic equation:

    
    
    
Protocol B: Microsomal Metabolic Stability Profiling

Objective: Validate the metabolic blockade provided by the fluorine substitution.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Incubation:

    • Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediate precipitation with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines Intrinsic Clearance (
    
    
    
    ):
    
    
    Target Metric: 3,3-difluoropiperidine analogs should show
    
    
    .

Workflow Visualization

Workflow Start Compound Library (3,3-DFP Analogs) Step1 Step 1: Primary Screen (10 µM Single Point) Start->Step1 Step2 Step 2: IC50 Determination (Radiometric Assay) Step1->Step2 >50% Inhibition Decision Selectivity Check: JAK3 IC50 < 2nM? Selectivity > 10x vs non-Kinase? Step2->Decision Decision->Start No (Redesign) Step3 Step 3: Metabolic Stability (HLM Assay) Decision->Step3 Yes Step4 Step 4: Broad Kinome Scan (Discover Off-Targets like VEGFR) Step3->Step4 Low Clearance Final Lead Candidate Profile Step4->Final

Figure 2: Screening workflow for validating 3,3-difluoropiperidine inhibitors, prioritizing potency, selectivity, and metabolic stability.

Conclusion & Recommendation

The integration of the 3,3-difluoropiperidine scaffold is a proven medicinal chemistry strategy to enhance the durability and potency of JAK inhibitors.

  • For Drug Developers: Use this scaffold when "pan-JAK" efficacy is desired but metabolic clearance of the standard piperidine ring is a limiting factor.

  • For Researchers: When profiling these compounds, do not limit panels to JAK1/2/3. Include VEGFR/PDGFR assays, as the fluorine-induced conformational changes can create beneficial off-target binding that aids in complex inflammatory phenotypes like RA pannus formation.

References

  • Hamaguchi, H., et al. (2018).[3] "Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor." Bioorganic & Medicinal Chemistry, 26(18), 4971-4983.[3]

  • Ito, M., et al. (2017).[4] "A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model."[1][2][4][5] Journal of Pharmacological Sciences, 133(1), 25-33.[4][5]

  • Tanaka, Y. (2021).[6] "Comparative Efficacy and Safety of Peficitinib Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis." Rheumatology and Therapy, 8, 815–830.

  • Clark, J. D., et al. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry, 57(12), 5023–5038.

Sources

Optimizing CNS Penetration: A Comparative Guide to the CNS MPO Score of 3,3-Difluoropiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic Amine" Dilemma

In Central Nervous System (CNS) drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it presents a fundamental physicochemical challenge. Unsubstituted piperidine is highly basic (


), meaning it exists almost exclusively as a cationic species at physiological pH (7.4). This high ionization severely limits passive diffusion across the Blood-Brain Barrier (BBB) and increases susceptibility to P-glycoprotein (P-gp) efflux.

This guide evaluates the 3,3-difluoropiperidine moiety as a strategic bioisostere. By leveraging the strong electron-withdrawing nature of fluorine at the


-position, this analog significantly lowers basicity while maintaining steric integrity, resulting in a superior CNS Multiparameter Optimization (CNS MPO) score compared to its non-fluorinated and regioisomeric counterparts.

The CNS MPO Framework[1][2]

The CNS MPO score, developed by Wager et al. at Pfizer, is a 0–6 scoring system designed to predict the probability of a compound’s survival in the CNS drug space. It integrates six physicochemical properties, each weighted to penalize deviations from "drug-like" space.

The Six Pillars of CNS MPO[3]
  • ClogP: Lipophilicity (Optimal: 3–5)

  • ClogD (pH 7.4): Distribution coefficient (Optimal: 2–4)

  • MW: Molecular Weight (Optimal: <360 Da)

  • TPSA: Topological Polar Surface Area (Optimal: 40–90 Ų)

  • HBD: Hydrogen Bond Donors (Optimal: <1)

  • 
    :  Most Basic Center (Optimal: <8)
    

Scoring Logic: A score


 indicates a high probability of BBB penetration and metabolic stability.

CNS_MPO_Workflow cluster_Params Physicochemical Parameters Input Candidate Molecule (e.g., 3,3-difluoropiperidine analog) P1 ClogP Input->P1 P2 ClogD (pH 7.4) Input->P2 P3 MW Input->P3 P4 TPSA Input->P4 P5 HBD Input->P5 P6 pKa (Basic Center) Input->P6 Calc Wager Algorithm (Sum of 6 normalized components) P1->Calc P2->Calc P3->Calc P4->Calc P5->Calc P6->Calc Score CNS MPO Score (0-6) Calc->Score Decision Decision Gate Score->Decision Prioritize (Score > 4.0) Prioritize (Score > 4.0) Decision->Prioritize (Score > 4.0) High Redesign (Score < 4.0) Redesign (Score < 4.0) Decision->Redesign (Score < 4.0) Low

Figure 1: The CNS MPO calculation workflow. The


 parameter (highlighted red) is often the limiting factor for piperidine-based drugs.

Comparative Analysis: 3,3-Difluoropiperidine vs. Alternatives

The introduction of fluorine atoms induces distinct electronic changes depending on their position relative to the nitrogen.

Mechanistic Insight: The Inductive Effect

The 3,3-difluoro substitution places two highly electronegative fluorine atoms at the


-position relative to the amine. Through the inductive effect (

), electron density is pulled away from the nitrogen lone pair.
  • Result: The N-H bond becomes less able to accept a proton.

  • Magnitude: This typically lowers the

    
     by 2–4 log units compared to the unsubstituted parent.
    
Performance Table
ParameterPiperidine (Reference)3,3-Difluoropiperidine (Target)4,4-Difluoropiperidine (Alternative)Morpholine (Isostere)
Structure Unsubstituted

-fluorination

-fluorination
Oxygen insertion

(approx)
11.2 (Poor)7.4 – 8.8 (Excellent)9.5 – 10.0 (Moderate)8.3 (Good)
ClogP HighModerate (F increases lipophilicity)ModerateLow (O reduces lipophilicity)
ClogD (pH 7.4) Low (due to ionization)High (Neutral species dominates)ModerateLow
Metabolic Stability Low (Oxidation prone)High (Blocks

-oxidation)
HighModerate
CNS MPO Impact Penalized heavily by

Boosts

& ClogD scores
Slight

penalty remains
Penalized by TPSA/Polarity
Critical Analysis
  • Vs. Piperidine: The 3,3-difluoro analog transforms a molecule from a BBB-impermeable cation to a largely neutral species at pH 7.4. This single modification often raises the CNS MPO score by >1.0 unit.

  • Vs. 4,4-Difluoropiperidine: The 4-position (

    
    ) is too distant to exert a strong inductive pull on the nitrogen. While it blocks metabolism at the 4-position, it fails to sufficiently lower the 
    
    
    
    to the optimal range (<8.0).
  • Vs. Morpholine: While morpholine lowers

    
    , the oxygen atom adds TPSA (Polar Surface Area). CNS MPO penalizes high TPSA. 3,3-difluoropiperidine lowers 
    
    
    
    without adding significant TPSA, offering a "stealthier" profile.

Experimental Protocols for Validation

To validate the calculated CNS MPO score, you must experimentally determine


 and LogD. Relying solely on prediction software for fluorinated amines can be inaccurate due to specific solvation effects.
Protocol A: Potentiometric Determination

Standard: Sirius T3 or equivalent titrator.

  • Preparation: Dissolve 1–2 mg of the 3,3-difluoropiperidine analog in 1.5 mL of assay buffer (0.15 M KCl).

  • Titration: Perform a dual-titration (acid-to-base and base-to-acid) from pH 2.0 to pH 12.0 under

    
     atmosphere to exclude 
    
    
    
    .
  • Data Analysis: Use the Bjerrum plot to identify the inflection point.

    • Expectation: A shift in inflection from ~11 (parent) to ~7.5–8.5 (analog).

  • QC Criteria: The hysteresis between acid/base titrations must be <0.05 pH units.

Protocol B: Shake-Flask LogD (pH 7.4)

Why: To confirm that the


 drop translates to higher lipophilicity at physiological pH.
  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Spike compound (100

    
    M) into the system. Vortex for 60 mins at 25°C. Centrifuge to separate phases.
    
  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    
Protocol C: PAMPA-BBB (In Vitro Permeability)

Self-Validating Step: High CNS MPO scores must correlate with high passive permeability (


).

Experimental_Workflow cluster_PhysChem PhysChem Validation cluster_Bio Biological Validation Sample 3,3-Difluoro Analog pKa Potentiometric pKa (Target: < 8.5) Sample->pKa LogD LogD (pH 7.4) (Target: 2.0 - 4.0) Sample->LogD PAMPA PAMPA-BBB (Pe > 10^-6 cm/s) pKa->PAMPA Correlates LogD->PAMPA Correlates MDR1 MDR1-MDCK (Efflux Ratio < 2.5) PAMPA->MDR1 If High Permeability

Figure 2: Experimental validation cascade.


 and LogD data feed into in vitro permeability models.

Conclusion

The 3,3-difluoropiperidine scaffold represents a high-value bioisosteric replacement for standard piperidines in CNS drug design. By lowering the


 of the basic nitrogen to near-neutrality at physiological pH, it directly addresses the two heaviest penalties in the CNS MPO algorithm: basicity and distribution coefficient (LogD).

Recommendation: When a piperidine-containing lead compound exhibits poor BBB penetration (CNS MPO < 4.0) due to high basicity, prioritize the synthesis of the 3,3-difluoro analog over the 4,4-difluoro analog to maximize the


 shift and metabolic protection simultaneously.

References

  • Wager, T. T., et al. (2010).[1][2][3][4] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.

  • Wager, T. T., et al. (2016).[2] "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery." ACS Chemical Neuroscience.

  • PubChem. (2025).[5] "3,3-Difluoropiperidine Compound Summary." National Library of Medicine.[5]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Pike, K. G., et al. (2011). "Optimising the CNS MPO Score: The impact of pKa modulation." Drug Discovery Today.

Sources

Bioisosteric Replacement Guide: Piperidine to 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The replacement of a piperidine ring with 3,3-difluoropiperidine is a high-impact bioisosteric strategy used to modulate basicity, enhance metabolic stability, and mitigate off-target cardiotoxicity (hERG). Unlike simple fluorine scanning, the gem-difluoro substitution at the C3 position induces a profound electronic effect, lowering the pKa of the piperidine nitrogen by 3–4 log units . This modification is particularly effective for lead compounds suffering from high clearance due to oxidative metabolism or poor oral bioavailability caused by excessive basicity.

Physicochemical Profiling: The "Fluorine Effect"

The strategic advantage of 3,3-difluoropiperidine lies in its ability to fundamentally alter the electronic landscape of the molecule without significantly changing its steric bulk.

Basicity Modulation (pKa Shift)

The most critical property change is the reduction in basicity. The strong electron-withdrawing nature of the two fluorine atoms at the


-position exerts a powerful inductive effect (

) on the nitrogen lone pair.
PropertyPiperidine3,3-DifluoropiperidineImpact
pKa (Conj.[1] Acid) ~11.0~6.5 – 7.4 Drastic reduction in basicity; increases neutral fraction at physiological pH.
LogP (Lipophilicity) 0.84~1.3Intrinsic lipophilicity increases due to C-F bonds.
LogD

-2.5 (mostly ionized)~1.3 (mostly neutral)Effective lipophilicity increases , improving membrane permeability.
Dipole Moment ~1.1 D~3.5 DIncreased polarity of the ring; can introduce specific dipole-dipole binding interactions.
Conformational Bias

The gem-difluoro group introduces a "gauche effect" and dipole-dipole repulsion that can lock the piperidine ring into a specific chair conformation. Unlike the flexible parent piperidine, 3,3-difluoropiperidine derivatives often adopt a conformation that places the C-F bonds to minimize dipolar tension with the nitrogen lone pair or adjacent substituents. This rigidity can result in an entropic benefit upon binding to the target protein.

Biological Impact & ADME Optimization

Metabolic Stability (Metabolic Blocking)

The C3 position of piperidine is a metabolic "hotspot," susceptible to cytochrome P450 (CYP)-mediated oxidation.

  • Mechanism: The C-H bond strength is ~99 kcal/mol, whereas the C-F bond is ~116 kcal/mol. Replacing C-H with C-F renders the C3 position inert to oxidative dealkylation or hydroxylation.

  • Secondary Effect: By lowering the pKa, the affinity for CYP enzymes (which often bind lipophilic cations) is reduced, lowering the overall intrinsic clearance (

    
    ).
    
Mitigation of hERG Toxicity

Inhibition of the hERG potassium channel is a major cause of drug-induced QT prolongation. hERG inhibition is strongly driven by cation-


 interactions  between the basic amine of the drug and aromatic residues (Tyr652, Phe656) in the channel pore.
  • Strategy: Replacing piperidine with 3,3-difluoropiperidine lowers the pKa below 7.4.

  • Result: The drug exists primarily as a neutral species at physiological pH, drastically reducing its affinity for the hERG channel pore and improving the safety margin.

Visualizing the Bioisosteric Strategy

Bioisostere_Strategy Piperidine Parent: Piperidine (pKa ~11.0) Problem Liabilities: 1. High Basicity (Low Permeability) 2. CYP Oxidation at C3 3. hERG Liability (Cationic) Piperidine->Problem Identified Issues Strategy Strategy: 3,3-Difluoro Substitution Problem->Strategy Design Choice Difluoro Bioisostere: 3,3-Difluoropiperidine (pKa ~7.4) Strategy->Difluoro Synthesis Outcome Outcome: 1. Increased Neutral Fraction 2. Metabolic Block (C-F Bond) 3. Reduced hERG Binding Difluoro->Outcome Physicochemical Change

Figure 1: Strategic rationale for replacing piperidine with 3,3-difluoropiperidine to address ADME/Tox liabilities.

Case Study: Dopamine D4 Receptor Antagonists

In a study optimizing Dopamine D4 receptor antagonists, the piperidine moiety was replaced to improve the CNS Multiparameter Optimization (MPO) score, which balances potency, lipophilicity, and pKa.

CompoundR-GroupKi (D4)pKaCNS MPO ScoreObservation
Compound A Piperidine140 nM~10.83.2High basicity limited brain penetration; poor metabolic stability.
Compound B 3,3-Difluoropiperidine5.5 nM~7.2>5.030-fold potency increase ; pKa shift improved permeability and safety profile.

Data adapted from recent medicinal chemistry optimization campaigns (See Ref 1).

Experimental Protocols

Synthesis of 3,3-Difluoropiperidine Derivatives

Method: De novo ring construction via Reformatsky-type reaction. This is preferred over direct fluorination of piperidine, which is non-selective.

Reagents:

  • Ethyl bromodifluoroacetate[2][3]

  • Activated Zinc dust

  • Substituted Acrylonitrile (Michael acceptor)

  • Borane-Dimethyl Sulfide (BMS) or LiAlH4

Protocol:

  • Reformatsky Addition:

    • Suspend activated Zn dust (1.2 eq) in dry THF under Argon.

    • Add ethyl bromodifluoroacetate (1.2 eq) dropwise to form the organozinc reagent (initiate with gentle heat if necessary).

    • Add the substituted acrylonitrile (1.0 eq) slowly. Stir at reflux for 4 hours.

    • Quench: Cool to 0°C, add 1N HCl. Extract with EtOAc. Purify the linear nitrile-ester intermediate.

  • Reductive Cyclization:

    • Dissolve the intermediate in dry THF.

    • Add Borane-Dimethyl Sulfide (BMS, 3.0 eq) dropwise at 0°C.

    • Heat to reflux for 2 hours (reduces both nitrile and ester to amine and alcohol, then cyclizes). Note: If lactam forms, a second reduction step with LiAlH4 is required.

    • Workup: Quench with MeOH/HCl. Basify with NaOH. Extract with DCM.[4]

  • Isolation: Purify via flash column chromatography (DCM/MeOH/NH3).

Determination of pKa (Potentiometric Titration)

Because the pKa is expected to be near physiological pH (6.5–7.5), standard potentiometric titration is the gold standard.

  • Preparation: Dissolve 5 mg of the hydrochloride salt of the 3,3-difluoropiperidine derivative in 20 mL of degassed water/methanol (1:1) to ensure solubility.

  • Titration: Titrate with 0.1 N KOH using a standardized glass electrode at 25°C.

  • Calculation: Use the Bjerrum difference plot method to determine the pKa. The inflection point will be significantly shifted compared to the non-fluorinated parent.

Decision Logic for Replacement

Use the following logic tree to determine if this bioisostere is appropriate for your lead series.

Decision_Tree Start Start: Piperidine Lead Q1 Is pKa > 9.0? Start->Q1 Q2 Is Metabolic Clearance High? Q1->Q2 Yes Action2 Consider 4-Fluoro or Other Isosteres Q1->Action2 No (pKa is fine) Q3 Is hERG Inhibition a Liability? Q2->Q3 No Q4 Is C3 Oxidized? Q2->Q4 Yes Action1 Consider 3,3-Difluoro Replacement Q3->Action1 Yes (Reduce Basicity) Q3->Action2 No Q4->Q3 No Q4->Action1 Yes (Block Site)

Figure 2: Decision matrix for implementing the 3,3-difluoropiperidine bioisostere.

References

  • Synthesis and Biological Characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv, 2025. Link

  • 3,3-Difluoropiperidine Hydrochloride: Physicochemical Properties. PubChem Compound Summary. Link

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010.[2] Link

  • Bioisosteric Replacements in Medicinal Chemistry. Cambridge MedChem Consulting. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (3,3-Difluoropiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Status: HALOGENATED ORGANIC WASTE Critical Directive: Do NOT mix this compound with general non-halogenated organic solvents (e.g., acetone, ethanol, hexane). Disposal Method: High-temperature incineration with acid gas scrubbing.

(3,3-Difluoropiperidin-4-yl)methanol contains fluorine atoms bonded to the piperidine ring.[1] Upon combustion, these fluorine atoms generate Hydrogen Fluoride (HF) , a highly corrosive and toxic gas. Standard organic waste incinerators may not be equipped to neutralize HF, leading to equipment failure and regulatory violations.

Part 2: Chemical Profile & Hazard Identification[2][3][4][5]

Before initiating disposal, verify the material against the following profile to ensure accurate waste stream classification.

ParameterSpecification
Chemical Name This compound
CAS Number 1432682-12-0 (Free Base) / 1783945-29-8 (HCl Salt)
Molecular Formula C₆H₁₁F₂NO
Hazard Class (GHS) Irritant / Toxic
Signal Word WARNING
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), STOT-SE (H335).[1]
Waste Code (RCRA) Not specifically listed (P/U list), but characteristic of Toxic and Halogenated waste.

Expert Insight: The piperidine nitrogen makes this compound basic. If disposing of the free base, avoid mixing directly with strong acid wastes in the same container to prevent rapid exothermic neutralization and potential pressure buildup.

Part 3: Waste Segregation Decision Matrix

Proper segregation is the single most critical step in the disposal workflow. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generation: This compound CheckState Physical State? Start->CheckState SolidWaste Solid Waste Stream CheckState->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Stream (Solvent Solutions) CheckState->LiquidWaste Dissolved in Solvent HalogenCheck CRITICAL CHECK: Is it Halogenated? SolidWaste->HalogenCheck LiquidWaste->HalogenCheck NonHaloStream Non-Halogenated Waste (DO NOT USE) HalogenCheck->NonHaloStream No (Incorrect) HaloStream Halogenated Organic Waste (Green Tag/Label) HalogenCheck->HaloStream Yes (Fluorine Content) DisposalMethod Final Disposal: Incineration w/ Caustic Scrubbing HaloStream->DisposalMethod

Figure 1: Waste Segregation Logic Flow. Note the critical divergence at the Halogenated check; failure here results in regulatory non-compliance.

Part 4: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations (40 CFR 262) and standard laboratory safety practices (Prudent Practices in the Laboratory).

Phase 1: Preparation & Packaging
  • Select the Container:

    • Liquids: High-density polyethylene (HDPE) or glass carboys. Avoid metal containers if the solution is acidic or if the free base could react with metal linings over time.

    • Solids: Wide-mouth HDPE jar with a screw-top lid.

  • Labeling (Mandatory):

    • Attach a hazardous waste tag immediately upon the first addition of waste.[2]

    • Chemical Name: Write out the full name: "this compound". Do not use abbreviations or chemical formulas alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Constituents: Explicitly list "Fluorinated Organic" to alert disposal vendors.

Phase 2: Accumulation & Storage
  • Secondary Containment: Place the waste container in a secondary tray capable of holding 110% of the container's volume.

  • Segregation: Store away from:

    • Oxidizers (e.g., nitric acid, peroxides).

    • Non-halogenated solvents (to prevent cross-contamination costs).[2]

  • Cap Management: Keep the container tightly closed at all times except when adding waste. Use a funnel with a lid if available.

Phase 3: Hand-off & Destruction
  • Request Pickup: Contact your institution's EHS department or licensed hazardous waste contractor.

  • Manifest Declaration: Ensure the waste manifest declares the presence of Organic Fluorine .

    • Why? Incinerators must adjust their burn parameters and scrubber flow rates (using calcium carbonate or sodium hydroxide) to neutralize the hydrofluoric acid (HF) produced.

Part 5: Emergency Spill Response

In the event of a spill, autonomy and speed are vital. Follow this self-validating workflow.

SpillResponse Assess 1. Assess Volume & Hazard (Is it >100mL or highly concentrated?) Evacuate Major Spill: Evacuate & Call EHS Assess->Evacuate Yes PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE No (Minor Spill) Contain 3. Containment: Use Absorbent Pads/Vermiculite PPE->Contain Clean 4. Cleanup: Scoop into HazWaste Bag Contain->Clean Decon 5. Decontaminate: Wash Surface w/ Soap & Water Clean->Decon

Figure 2: Spill Response Protocol. This workflow assumes the user is trained in basic chemical spill cleanup.

Cleanup Steps:

  • Isolate: Mark the area.[2]

  • Absorb: Use universal absorbent pads or vermiculite. Do not use combustible materials like sawdust if the solvent carrier is flammable.

  • Collect: Place used absorbents into a heavy-duty plastic bag or bucket.

  • Label: Label the debris container as "Hazardous Waste - Debris contaminated with this compound" .

Part 6: Scientific Rationale (The "Why")

The Halogen Issue

The presence of the geminal difluoro group (


) on the piperidine ring is the primary driver for the strict disposal requirements.
  • Mechanism: During combustion at standard incinerator temperatures (~850°C), the Carbon-Fluorine bonds break.

    
    
    
  • Consequence: Hydrogen Fluoride (HF) is intensely corrosive to the refractory lining of incinerators and metal scrubbers. It requires specific "Alpine" or rotary kiln incinerators equipped with caustic scrubbers to capture the HF before it is released into the atmosphere.

Basicity and Compatibility

The secondary amine in the piperidine ring (


) acts as a base.
  • Risk: Mixing this waste with acid chlorides or strong oxidizing acids can result in violent reactions.

  • Protocol: Always segregate amines from acidic waste streams unless part of a controlled neutralization process.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91825877, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling (3,3-Difluoropiperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Substance: (3,3-Difluoropiperidin-4-yl)methanol CAS (HCl Salt): 1783945-29-8 | CAS (Free Base): 1432682-06-8 (Generic/Analogous) Physical State: White to light yellow solid (typically supplied as HCl salt).[1] Storage: 2–8°C, under inert atmosphere (Hygroscopic).

Urgent Safety Directive: While standard piperidines are caustic liquids, the This compound derivative is typically a solid.[1] However, the introduction of the gem-difluoro group at the C3 position significantly alters the physicochemical profile, increasing lipophilicity compared to the parent piperidine.[1] This enhances the potential for dermal absorption .

Treat this substance as a Contact Sensitizer and Irritant (Skin/Eye Category 2A/2). If handling the free base, treat as Corrosive (Category 1B). [1]

Hazard Mechanism & Risk Assessment

To ensure safety, we must understand the causality of the hazard, not just the classification.

The "Fluorine Effect" on Permeation

Standard piperidine is a polar, basic amine. The addition of fluorine atoms (highly electronegative) at the C3 position creates a dipole moment but also increases the molecule's lipophilicity (LogP shift).[1]

  • Mechanism: The fluorinated moiety facilitates faster transit across the lipid bilayer of the stratum corneum (outer skin layer) compared to non-fluorinated analogs.[1]

  • Implication: Standard latex gloves provide insufficient protection against solution-phase handling.[1] The substance can permeate microscopic defects in latex rapidly.

The Amine Basicity
  • Mechanism: The secondary amine in the piperidine ring is a proton acceptor. Upon contact with moist mucous membranes (eyes, respiratory tract), it generates hydroxide ions (

    
    ), leading to alkaline hydrolysis of tissues.[1]
    
  • Implication: Dust inhalation is a critical risk vector. Moisture in the lungs will activate the caustic nature of the solid dust.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If you cannot verify the barrier integrity (e.g., glove thickness), you must upgrade to the next protection level.

Protection ZoneStandard Operation (Weighing/Solid Transfer)High-Risk Operation (Solution Prep / Scale-up >5g)Technical Rationale
Respiratory N95 / P2 Particulate Respirator Half-face Respirator with Multi-Gas Cartridge (ABEK1)The solid is hygroscopic; dust turns caustic upon inhalation.[1] Solutions release amine vapors.
Hand Protection Nitrile Gloves (Double Layer) Inner: 0.11mm (4 mil)Outer:[1] 0.11mm (4 mil)Long-Cuff Nitrile or Laminate Thickness:[1] >0.15mm (6 mil)Breakthrough:[1] >480 minFluorinated amines permeate thin latex instantly. Double gloving allows visual breach detection.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesSafety glasses are insufficient for fine powders which can bypass side-shields.[1]
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves or Chemical ApronProtects wrists/forearms from dust accumulation during weighing.[1]

Operational Workflow & Logic

The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with PPE selection.

SafetyProtocol Start START: this compound StateCheck Check Physical State Start->StateCheck Solid SOLID (Powder/Crystal) StateCheck->Solid Is Solid Solution SOLUTION (Dissolved) StateCheck->Solution Is Liquid/Dissolved Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Extraction Solution->Reaction Control_Solid Engineering Control: Fume Hood (Sash < 18 inches) Static Dissipative Mat Weighing->Control_Solid Control_Sol Engineering Control: Fume Hood (High Draft) Secondary Containment Tray Reaction->Control_Sol PPE_Solid PPE: N95 Mask + Goggles Double Nitrile Gloves Control_Solid->PPE_Solid PPE_Sol PPE: Vapor Respirator (if outside hood) Long-Cuff Nitrile Face Shield Control_Sol->PPE_Sol Disposal DISPOSAL: Segregate as Organic Base Do NOT mix with Acids PPE_Solid->Disposal PPE_Sol->Disposal

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.[1]

Detailed Experimental Protocols

A. Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation and static cling.

  • Preparation: Place a static dissipative mat inside the fume hood. Fluorinated solids often carry high static charge, causing "jumping" of powder.

  • Anti-Static Gun (Optional but Recommended): Use an ionizing gun on the spatula and weighing boat before contact.

  • Transfer: Use a smart-spatula (or disposable polypropylene) to avoid metal contamination if using for catalysis.[1]

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) to hydrolyze/solubilize any invisible dust.[1] Do not use dry paper towels, which spread dust.[1]

B. Solution Preparation (Reaction Setup)

Risk: Splash and vapor inhalation.

  • Solvent Choice: When dissolving, avoid highly volatile solvents (like Ether) if possible, as they carry amine vapors readily. DCM or Methanol are standard but require strict hood use.

  • Neutralization (If Spilled):

    • Do NOT use strong acids (HCl) to clean spills; the exotherm can vaporize the solvent.[1]

    • Protocol: Cover spill with vermiculite or sand . Treat the absorbed material with a dilute solution of Citric Acid (10%) or Sodium Bisulfate to neutralize the amine gently before disposal.[1]

Emergency & Disposal Procedures

Emergency Response
  • Eye Contact: Immediate irrigation for 15 minutes minimum .[2] Time is critical. The basicity can cause saponification of corneal lipids.

  • Skin Contact: Wash with soap and water immediately. Do not use alcohol, as it may enhance transdermal absorption of the fluorinated moiety.

Waste Disposal Plan
  • Classification: Segregate as Basic Organic Waste .

  • Incompatibility: NEVER pour into a "General Organic" drum that may contain acid chlorides or strong acids. The resulting heat evolution can pressurize the drum.

  • Labeling: Clearly label as "Fluorinated Amine - Toxic/Corrosive."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 91825876, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Retrieved January 28, 2026 from [Link][1]

  • Lead Sciences (n.d.). this compound hydrochloride Product Data. Retrieved January 28, 2026 from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Difluoropiperidin-4-YL)methanol
Reactant of Route 2
(3,3-Difluoropiperidin-4-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.